ML358
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H26Cl3NO2 |
|---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
N-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methyl]cyclopentanamine;hydrochloride |
InChI |
InChI=1S/C21H25Cl2NO2.ClH/c1-2-25-20-12-16(13-24-18-5-3-4-6-18)11-19(23)21(20)26-14-15-7-9-17(22)10-8-15;/h7-12,18,24H,2-6,13-14H2,1H3;1H |
InChI Key |
ZAMVVVGRBNNUSR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ML358: A Potent and Selective Inhibitor of the SKN-1 Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML358 is a first-in-class small molecule inhibitor of the SKN-1 pathway in the nematode Caenorhabditis elegans.[1] As a potent and selective chemical probe, this compound serves as a critical tool for elucidating the intricate functions of the SKN-1 stress response and detoxification pathways. The SKN-1 transcription factor, a homolog of mammalian Nrf2, is a key regulator of embryonic development and xenobiotic metabolism, making it a promising target for novel anthelmintic therapies to combat parasitic infections, which affect a substantial portion of the global population.[2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways.
Core Function and Mechanism of Action
This compound functions as a potent and selective inhibitor of the SKN-1 signaling pathway.[1] Its mechanism is characterized by the suppression of the transcriptional activation of SKN-1 target genes.[3] This inhibitory action sensitizes C. elegans to oxidative stressors and certain anthelmintic drugs.[1] A key advantage of this compound is its selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway, highlighting its potential for targeted therapeutic applications with minimal off-target effects in hosts.[1] While the precise molecular target of this compound within the SKN-1 pathway has not been fully elucidated, it is understood to act downstream of stress-induced signaling and the nuclear translocation of SKN-1, or by directly interfering with SKN-1's transcriptional activity.[4]
The SKN-1 Signaling Pathway
The SKN-1 pathway is a central regulator of the oxidative stress response and detoxification in C. elegans.[5] SKN-1 is a transcription factor that is activated in response to various cellular stresses, including oxidative and xenobiotic stress.[4]
Under basal conditions, SKN-1 activity is kept low by negative regulators such as WDR-23 and glycogen synthase kinase-3 (GSK-3).[6] Upon exposure to stressors like sodium arsenite, the p38 mitogen-activated protein kinase (MAPK) signaling cascade is activated, leading to the phosphorylation and subsequent nuclear accumulation of SKN-1, particularly in intestinal cells.[4][7] Once in the nucleus, SKN-1 binds to the promoter regions of its target genes to initiate their transcription.[8]
The insulin/IGF-1 signaling (IIS) pathway also plays a regulatory role, with the kinase AKT inhibiting SKN-1 by preventing its nuclear accumulation.[4] Other transcription factors, such as ELT-3 and NHR-49, have also been implicated in the regulation of SKN-1 target gene expression.[9]
A primary and well-characterized downstream target of SKN-1 is the gene gst-4, which encodes a glutathione S-transferase.[8] The promoter of this gene contains SKN-1 binding sites, and its expression is robustly induced upon SKN-1 activation, making the gst-4p::GFP reporter a widely used tool for monitoring SKN-1 activity in vivo.[8][10]
Caption: The SKN-1 signaling pathway in C. elegans.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and safety profile.
| Compound | Parameter | Value | Organism/System |
| This compound | IC50 | 0.24 µM | C. elegans |
| This compound | Emax | 100% | C. elegans |
Table 1: Potency of this compound. The half-maximal inhibitory concentration (IC50) and maximum effect (Emax) of this compound on the SKN-1 pathway in C. elegans.[1]
| Compound | Parameter | Value | Organism/System |
| This compound | LC50 | > 64 µM | C. elegans |
| This compound | LC50 | > 5.0 µM | Fa2N-4 immortalized human hepatocytes |
Table 2: Toxicity Profile of this compound. The half-maximal lethal concentration (LC50) of this compound in C. elegans and a human hepatocyte cell line, demonstrating its low toxicity.[1]
| Compound | Target Pathway | Activity |
| This compound | C. elegans SKN-1 | Potent Inhibitor |
| This compound | Mammalian Nrf2 | Inactive |
Table 3: Selectivity of this compound. this compound selectively inhibits the nematode SKN-1 pathway with no activity against the homologous mammalian Nrf2 pathway.[1]
Experimental Protocols
Primary Assay for SKN-1 Pathway Inhibition
A whole-organism, fluorescence-based assay is the primary method for quantifying the inhibition of the SKN-1 pathway.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on the SKN-1 pathway.
Materials:
-
Transgenic C. elegans strain CL2166, which expresses Green Fluorescent Protein (GFP) under the control of the glutathione S-transferase-4 promoter (gst-4p::GFP).[2]
-
Nematode Growth Medium (NGM) plates.
-
E. coli OP50 (food source).
-
Test compounds dissolved in dimethyl sulfoxide (DMSO).
-
Liquid culture medium.
-
384-well microplates.
-
Microplate reader capable of fluorescence detection.
Procedure:
-
Worm Synchronization: Synchronize a population of CL2166 worms to the L1 larval stage.
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in liquid culture medium containing E. coli OP50 to achieve the final desired concentrations.
-
Assay Setup: Dispense the synchronized L1-stage worms into the wells of a 384-well microplate containing the different concentrations of the test compound. Include appropriate controls (e.g., DMSO vehicle control).
-
Incubation: Incubate the microplates under standard C. elegans culture conditions.
-
Fluorescence Quantification: After a set incubation period, measure the GFP fluorescence in each well using a microplate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control. Plot the normalized fluorescence against the compound concentration and fit the data to a dose-response curve to determine the IC50 value. A reduction in GFP expression indicates inhibition of the SKN-1 pathway.[2]
Caption: Experimental workflow for the primary SKN-1 inhibition assay.
Conclusion
This compound is a valuable chemical probe for the study of the SKN-1 signaling pathway in C. elegans. Its high potency, selectivity, and low toxicity make it an ideal tool for dissecting the molecular mechanisms of stress response and detoxification in nematodes. Furthermore, by selectively targeting the SKN-1 pathway, this compound holds promise for the development of novel anthelmintic drugs or adjuvants that could enhance the efficacy of existing treatments and combat the growing threat of drug resistance in parasitic nematodes.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. A light sheet fluorescence microscopy protocol for Caenorhabditis elegans larvae and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging and Fluorescence Quantification in Caenorhabditis elegans with Flow Vermimetry and Automated Microscopy [bio-protocol.org]
- 4. Frontiers | Disrupting the SKN-1 homeostat: mechanistic insights and phenotypic outcomes [frontiersin.org]
- 5. Frontiers | A light sheet fluorescence microscopy protocol for Caenorhabditis elegans larvae and adults [frontiersin.org]
- 6. Regulation of the Caenorhabditis elegans oxidative stress defense protein SKN-1 by glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Fluorescence Microscopy and Behavioral Assays to Demonstrating Neuronal Connectomes and Neurotransmitter Systems in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SKN-1/Nrf, stress responses, and aging in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SKN-1 regulates stress resistance downstream of amino catabolism pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SKN-1-independent transcriptional activation of glutathione S-transferase 4 (GST-4) by EGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
ML358: A Potent and Selective Inhibitor of the SKN-1 Pathway in C. elegans
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML358 is a novel small molecule inhibitor that selectively targets the SKN-1 signaling pathway in the nematode Caenorhabditis elegans. As the functional ortholog of the mammalian Nuclear factor erythroid 2-related factor 2 (Nrf2), SKN-1 is a master regulator of detoxification and stress resistance. This compound was identified through a high-throughput screen and has emerged as a critical chemical probe for dissecting the intricacies of the SKN-1 pathway. Its high selectivity for the nematode pathway over its mammalian counterpart makes it a promising lead compound for the development of novel anthelmintics. This guide provides a comprehensive overview of the mechanism of action of this compound in C. elegans, including quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The increasing prevalence of resistance to existing anthelmintic drugs necessitates the discovery of novel therapeutic agents with new mechanisms of action. The SKN-1 pathway in nematodes presents an attractive target. SKN-1 is a transcription factor that upregulates the expression of a battery of cytoprotective genes in response to oxidative and xenobiotic stress, thereby promoting detoxification and enhancing survival.[1][2] Inhibition of this protective pathway has the potential to sensitize parasitic nematodes to existing drugs and overcome resistance.
This compound is a first-in-class inhibitor of the SKN-1 pathway, discovered through a whole-animal high-throughput screen using a transgenic C. elegans strain.[1] This document serves as a technical resource for researchers, providing detailed information on the mechanism of action, quantitative biological activity, and experimental methodologies related to this compound in C. elegans.
Mechanism of Action
This compound functions as a potent and selective inhibitor of the SKN-1 signaling pathway in C. elegans.[1][2] Under conditions of oxidative stress, the p38 MAP kinase (PMK-1) phosphorylates SKN-1, leading to its accumulation in the nucleus.[1] Once in the nucleus, SKN-1 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, thereby activating their transcription.[1] A key target gene is gst-4, which encodes a glutathione S-transferase, a critical enzyme in the Phase II detoxification pathway.[1]
This compound disrupts this signaling cascade, resulting in the suppression of gst-4 expression and an increased sensitivity of the nematodes to oxidative stress.[1] The precise molecular target of ML385 within the SKN-1 pathway is still under investigation, but it is known to act downstream of the initial stress signaling, effectively blocking the transcriptional output of SKN-1. A key negative regulator of SKN-1 is the WD40-repeat protein WDR-23, which is thought to target SKN-1 for degradation.
A significant advantage of this compound is its selectivity for the nematode SKN-1 pathway. It does not exhibit activity against the homologous mammalian Nrf2 pathway, suggesting a potential for targeted anthelmintic therapy with minimal off-target effects in the host.[2]
Quantitative Data
The biological activity of this compound has been characterized through a series of in vivo and in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay System | Reference |
| IC50 (SKN-1 Pathway Inhibition) | 0.24 µM | C. elegans (gst-4p::GFP) | [2] |
| Emax (SKN-1 Pathway Inhibition) | 100% | C. elegans (gst-4p::GFP) | [2] |
| LC50 (Toxicity) | > 64 µM | C. elegans | [2] |
| LC50 (Toxicity) | > 5.0 µM | Fa2N-4 immortalized human hepatocytes | [2] |
| Mammalian Nrf2 Pathway Activity | Inactive | - | [2] |
Signaling Pathways and Experimental Workflows
SKN-1 Signaling Pathway
The following diagram illustrates the core components of the SKN-1 signaling pathway in C. elegans and the proposed point of inhibition by this compound.
Caption: The SKN-1 signaling pathway in C. elegans.
High-Throughput Screening Workflow
The identification of this compound was made possible through a robust high-throughput screening (HTS) assay. The workflow for this screen is depicted below.
Caption: High-throughput screening workflow to identify SKN-1 inhibitors.
Experimental Protocols
C. elegans Strains and Maintenance
-
Strain: The primary strain used for the identification of this compound was CL2166 (dvIs19 [gst-4p::GFP]). This strain expresses Green Fluorescent Protein (GFP) under the control of the gst-4 promoter, providing a fluorescent readout of SKN-1 activity.
-
Maintenance: Worms were maintained on standard Nematode Growth Medium (NGM) plates seeded with E. coli OP50 bacteria at 20°C.
High-Throughput Screening (HTS) for SKN-1 Inhibitors
This protocol is adapted from the screen used to identify this compound.
-
C. elegans Culture for HTS:
-
Synchronized L1 larvae of the CL2166 strain are cultured in S-medium supplemented with E. coli OP50 in flasks with gentle shaking at 20°C until they reach the L4 larval stage.
-
-
Dispensing into Microplates:
-
L4 stage worms are washed with M9 buffer and resuspended at a density of approximately 10-20 worms per 10 µL.
-
Using an automated liquid handler, 10 µL of the worm suspension is dispensed into each well of a 384-well microplate.
-
-
Compound Addition:
-
Test compounds (from a chemical library) and this compound (as a control) are dissolved in dimethyl sulfoxide (DMSO).
-
A small volume (e.g., 50-100 nL) of each compound solution is added to the wells to achieve the desired final concentration. The final DMSO concentration should be kept below 1%.
-
-
Induction of SKN-1 Activity:
-
An inducer of the SKN-1 pathway, such as acrylamide, is added to each well to a final concentration that elicits a robust GFP signal (e.g., ~2.8 mM).
-
-
Incubation:
-
The plates are incubated for a defined period (e.g., 16-24 hours) at 20°C to allow for GFP expression.
-
-
Fluorescence Measurement:
-
GFP fluorescence in each well is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
-
-
Data Analysis:
-
The fluorescence intensity of each well is normalized to the average of the positive (inducer + DMSO) and negative (DMSO only) controls.
-
Compounds that significantly reduce the GFP signal without causing toxicity are identified as potential SKN-1 inhibitors.
-
C. elegans Toxicity Assay (LC50 Determination)
-
Preparation:
-
Synchronized L4 worms are prepared as described for the HTS assay.
-
A serial dilution of this compound in M9 buffer is prepared.
-
-
Assay:
-
Worms are dispensed into 96-well plates.
-
Different concentrations of this compound are added to the wells.
-
Plates are incubated at 20°C for 24 hours.
-
-
Scoring:
-
After 24 hours, the number of live and dead worms in each well is counted. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.
-
-
Analysis:
-
The percentage of lethalities at each concentration is calculated.
-
The LC50 value (the concentration that causes 50% lethality) is determined by fitting the data to a dose-response curve.
-
Conclusion
This compound is a powerful and selective chemical tool for the study of the SKN-1 pathway in C. elegans. Its well-characterized mechanism of action, coupled with its selectivity for the nematode pathway, makes it an invaluable resource for researchers in the fields of stress biology, aging, and anthelmintic drug discovery. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in the laboratory and to stimulate further research into the therapeutic potential of targeting the SKN-1 pathway in parasitic nematodes.
References
ML358: A Selective SKN-1 Pathway Inhibitor for Nematode Research and Anthelmintic Development
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of resistance to conventional anthelmintics poses a significant threat to global human and animal health. This necessitates the exploration of novel therapeutic strategies that target alternative biological pathways in nematodes. The SKN-1 signaling pathway, a crucial regulator of detoxification and stress resistance in worms, presents a promising target. This technical guide provides a comprehensive overview of ML358, a first-in-class, potent, and selective small-molecule inhibitor of the SKN-1 pathway in the model organism Caenorhabditis elegans. This compound's selectivity for the nematode SKN-1 pathway over its mammalian homolog, Nrf2, underscores its potential as a valuable research tool and a lead compound for the development of adjuvant therapies to enhance the efficacy of existing anthelmintics. This document details the mechanism of action of this compound, summarizes its key quantitative data, provides in-depth experimental protocols for its characterization, and visualizes the relevant biological and experimental frameworks.
Introduction to the SKN-1 Pathway and this compound
The transcription factor SKN-1 is a central regulator of xenobiotic and oxidative stress responses in nematodes.[1][2] It is the functional ortholog of the mammalian Nuclear factor erythroid 2-related factor 2 (Nrf2).[2] Upon activation by stressors, SKN-1 translocates to the nucleus and induces the expression of a suite of cytoprotective genes, including Phase II detoxification enzymes like glutathione S-transferases (GSTs).[2][3] This response is critical for the organism's ability to survive exposure to toxins and challenging environmental conditions.
Distinct regulatory mechanisms and DNA binding properties differentiate the nematode SKN-1 from the mammalian Nrf2 pathway, offering a window for selective therapeutic intervention.[1][3] this compound was identified through a high-throughput screen as a potent and selective inhibitor of the SKN-1 pathway.[1][4] It has been shown to sensitize C. elegans to oxidants and existing anthelmintic drugs, highlighting its potential to counteract drug resistance mechanisms.[1][4]
Physicochemical and Pharmacokinetic Properties of this compound
This compound exhibits favorable chemical and metabolic properties that make it a valuable chemical probe for in vivo studies.
| Property | Value | Reference |
| IUPAC Name | N-((2-chloro-5-ethoxy-4-((cyclopentylamino)methyl)phenyl)methyl)-4-chlorobenzamide | [4] |
| Molecular Formula | C21H26Cl3NO2 | [4] |
| Molecular Weight | 430.80 g/mol | [4] |
| Solubility | Good aqueous solubility | [1] |
| Permeability | Good permeability | [1] |
| Metabolic Stability | Chemically and metabolically stable in human and mouse liver microsomes | [1] |
Quantitative Biological Activity of this compound
The biological activity of this compound has been characterized through a series of in vitro and in vivo assays, demonstrating its potency and selectivity.
| Parameter | Value | Organism/System | Reference |
| IC50 (SKN-1 Pathway Inhibition) | 0.24 µM | C. elegans (cell-based reporter assay) | [1] |
| Emax (SKN-1 Pathway Inhibition) | 100% | C. elegans | [1] |
| LC50 (Toxicity) | > 64 µM | C. elegans | [1] |
| LC50 (Toxicity) | > 5.0 µM | Fa2N-4 immortalized human hepatocytes | [1] |
| Activity against Nrf2 Pathway | Inactive | Mammalian | [1] |
Mechanism of Action and Signaling Pathways
The precise molecular target of this compound within the SKN-1 pathway is still under investigation; however, its functional effect is the inhibition of SKN-1-dependent gene expression.[3] The SKN-1 pathway is a complex signaling network that integrates various stress signals.
Under conditions of oxidative stress, the p38 MAPK cascade is activated, leading to the phosphorylation of SKN-1.[3] This phosphorylation event promotes the nuclear accumulation of SKN-1.[3] In the nucleus, SKN-1 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, such as gst-4, to initiate their transcription.[2]
A key negative regulator of SKN-1 is the WD40 repeat protein WDR-23.[2] WDR-23, in conjunction with a CUL-4/DDB-1 ubiquitin ligase complex, targets SKN-1 for proteasomal degradation, thereby maintaining low nuclear levels of SKN-1 in the absence of stress.[2] this compound is thought to act downstream of stress signaling and nuclear translocation, potentially by interfering with the transcriptional activity of SKN-1.[3]
Detailed Experimental Protocols
The following protocols describe key assays for characterizing the activity of this compound as a SKN-1 pathway inhibitor in C. elegans.
gst-4p::GFP Reporter Assay for SKN-1 Inhibition
This assay utilizes a transgenic C. elegans strain expressing Green Fluorescent Protein (GFP) under the control of the gst-4 promoter, a known downstream target of SKN-1. Inhibition of the SKN-1 pathway by this compound is quantified as a reduction in GFP expression.
Materials:
-
Transgenic C. elegans strain CL2166 (dvIs19 [gst-4p::GFP, rol-6(su1006)])
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (bacterial food source)
-
M9 buffer
-
This compound dissolved in DMSO
-
SKN-1 pathway activator (e.g., juglone)
-
Fluorescence microscope with a GFP filter set and image analysis software
Procedure:
-
Worm Synchronization: Grow a population of CL2166 worms on NGM plates seeded with OP50. Collect gravid adults and perform bleach synchronization to obtain a synchronized population of L1 larvae.
-
Compound Exposure: Plate the synchronized L1 larvae onto NGM plates containing a lawn of OP50. Add this compound at various concentrations (e.g., 0.1 µM to 50 µM) to the plates. Include a vehicle control (DMSO) and a positive control (a known SKN-1 activator).
-
Induction of SKN-1 Activity: After a 48-hour incubation with this compound at 20°C, expose the worms to a SKN-1 activator. This can be achieved by transferring the worms to plates containing a sub-lethal concentration of an oxidative stressor like juglone (e.g., 20 µM) for a defined period (e.g., 4-6 hours).
-
GFP Imaging: Mount the worms on a 2% agarose pad on a microscope slide. Immobilize the worms using a drop of 10 mM levamisole. Capture GFP fluorescence images using a fluorescence microscope.
-
Data Analysis: Quantify the mean fluorescence intensity of the worms in each treatment group using image analysis software. Normalize the fluorescence intensity to the area of the worm to account for size differences. Compare the fluorescence levels in the this compound-treated groups to the activator-only group to determine the IC50 of this compound.
Oxidative Stress Sensitization Assay
This assay assesses the ability of this compound to increase the sensitivity of C. elegans to lethal oxidative stress, a predicted outcome of SKN-1 pathway inhibition.
Materials:
-
Wild-type C. elegans strain N2
-
NGM agar plates
-
E. coli OP50
-
M9 buffer
-
This compound dissolved in DMSO
-
Lethal concentration of an oxidative stressor (e.g., juglone at 80-100 µM)
Procedure:
-
Worm Synchronization and Compound Pre-treatment: Synchronize a population of wild-type N2 worms to the L4 stage. Expose the L4 worms to various concentrations of this compound (and a vehicle control) on NGM plates seeded with OP50 for 24-48 hours at 20°C.
-
Induction of Lethal Oxidative Stress: Prepare NGM plates containing a lethal concentration of juglone. Transfer the pre-treated worms to these plates.
-
Survival Scoring: Score the number of living and dead worms at regular intervals (e.g., every 2-4 hours) over a 24-hour period. A worm is considered dead if it does not respond to a gentle touch with a platinum wire pick.
-
Data Analysis: Plot survival curves for each treatment group. Calculate the mean lifespan or the percentage of survival at specific time points. A significant decrease in survival in the this compound-treated groups compared to the vehicle control indicates sensitization to oxidative stress.
Conclusion and Future Directions
This compound is a groundbreaking chemical probe that has significantly advanced our understanding of the SKN-1 pathway in nematodes. Its high potency and selectivity make it an invaluable tool for dissecting the intricate mechanisms of stress response and detoxification. The detailed protocols and data presented in this guide are intended to facilitate further research into the role of SKN-1 in nematode biology, with the ultimate goal of developing novel and effective anthelmintic therapies. Future research should focus on identifying the precise molecular target of this compound, exploring its efficacy in a broader range of parasitic nematodes, and investigating its potential for synergistic interactions with existing anthelmintic drugs. These efforts will be crucial in the ongoing battle against parasitic diseases and the growing challenge of drug resistance.
References
- 1. The C. elegans p38 MAPK pathway regulates nuclear localization of the transcription factor SKN-1 in oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Disrupting the SKN-1 homeostat: mechanistic insights and phenotypic outcomes [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The WD40 Repeat Protein WDR-23 Functions with the CUL4/DDB1 Ubiquitin Ligase To Regulate Nuclear Abundance and Activity of SKN-1 in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
ML358: A Comprehensive Technical Guide to a First-in-Class SKN-1 Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML358 is a novel, potent, and selective small molecule inhibitor of the SKN-1 pathway in the nematode Caenorhabditis elegans.[1][2] Discovered through a high-throughput screen, this compound serves as a critical chemical probe for elucidating the role of the SKN-1 transcription factor in stress response, detoxification, and drug resistance.[2][3] Notably, this compound exhibits remarkable selectivity for the nematode SKN-1 pathway over its mammalian homolog, Nrf2, suggesting its potential as a lead compound for the development of novel anthelmintics that could function as adjuvants to existing therapies.[1][2] This technical guide provides a comprehensive overview of the discovery, characterization, and core experimental protocols associated with this compound.
Discovery of this compound
This compound was identified from a high-throughput screening (HTS) campaign of the Molecular Libraries Small Molecule Repository (MLSMR) aimed at discovering inhibitors of the SKN-1 pathway in C. elegans.[3] The primary screen utilized a transgenic C. elegans strain expressing Green Fluorescent Protein (GFP) under the control of the glutathione S-transferase 4 (gst-4) promoter (gst-4p::GFP), a known downstream target of SKN-1.[4]
High-Throughput Screening Workflow
The HTS process for identifying SKN-1 inhibitors followed a multi-step workflow, from primary screening to downstream characterization.
Mechanism of Action: SKN-1 Pathway Inhibition
This compound functions by inhibiting the SKN-1 signaling pathway. In C. elegans, SKN-1 is a master regulator of genes involved in detoxification and the oxidative stress response.[5] Under stress conditions, the p38 MAPK cascade phosphorylates SKN-1, leading to its accumulation in the nucleus.[6] Nuclear SKN-1 then binds to antioxidant response elements (AREs) in the promoters of its target genes, such as gst-4, to initiate their transcription.[7] this compound has been shown to block this transcriptional activation.[1]
SKN-1 Signaling Pathway
The following diagram illustrates the key components of the SKN-1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The biological activity and physicochemical properties of this compound have been extensively characterized. The following tables summarize the key quantitative data.
Table 1: Biological Activity of this compound
| Assay | Description | Result |
| Potency | ||
| SKN-1 Pathway Inhibition (IC50) | Inhibition of gst-4p::GFP expression in C. elegans.[1] | 0.24 µM (240 ± 80 nM) |
| Maximum Effect (Emax) | Maximum inhibition of gst-4p::GFP expression.[3] | 100% |
| Selectivity | ||
| Nrf2 Pathway Activity | Activity against the homologous mammalian pathway.[1] | Inactive |
| Cytotoxicity | ||
| C. elegans (LC50) | Lethal concentration in the whole organism.[1] | > 64 µM |
| Fa2N-4 Human Hepatocytes (LC50) | Lethal concentration in a human cell line.[1] | > 5.0 µM |
Table 2: Physicochemical Properties of this compound
| Property | Description | Result |
| Solubility | Aqueous solubility.[1] | Good |
| Permeability | Caco-2 cell permeability.[1] | Good |
| Metabolic Stability | Stability in human and mouse liver microsomes.[1] | Stable |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.
Primary High-Throughput Screen for SKN-1 Inhibition
This assay identifies compounds that inhibit the SKN-1-mediated expression of a GFP reporter.
-
Organism: Transgenic C. elegans strain CL2166 (dvIs19 [gst-4p::GFP]).[4]
-
Assay Format: 1536-well microplates.
-
Reagents:
-
C. elegans CL2166 synchronized at the L4 larval stage.
-
S-medium.
-
E. coli OP50 (food source).
-
Acrylamide stock solution (SKN-1 inducer).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Dispense approximately 5-10 L4 worms in S-medium into each well of a 1536-well plate.
-
Add test compounds to a final concentration of approximately 20 µM.
-
Incubate for 1-2 hours at 20°C.
-
Add acrylamide to a final concentration that induces robust GFP expression.
-
Incubate for 18-24 hours at 20°C.
-
Measure GFP fluorescence using a plate reader.
-
Normalize data to positive (acrylamide alone) and negative (vehicle) controls.
-
Nrf2 Selectivity Assay (ARE-Luciferase Reporter Gene Assay)
This cell-based assay determines if a compound activates the mammalian Nrf2 pathway.
-
Cell Line: HepG2 cells stably transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
-
Assay Format: 96-well or 384-well plates.
-
Reagents:
-
ARE-luciferase HepG2 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., sulforaphane).
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed ARE-luciferase HepG2 cells in plates and allow them to adhere overnight.
-
Treat cells with a concentration range of the test compound (e.g., up to 10 µM for this compound).[1]
-
Include vehicle and positive controls.
-
Incubate for 16-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure luminescence using a luminometer.
-
Calculate the fold activation relative to the vehicle control.
-
Cytotoxicity Assay in C. elegans
This assay determines the concentration of a compound that is lethal to the worms.
-
Organism: Wild-type C. elegans (N2 strain).
-
Assay Format: 96-well plates.
-
Reagents:
-
Synchronized L4 worms.
-
S-medium.
-
E. coli OP50.
-
Test compound at various concentrations.
-
-
Procedure:
-
Dispense a defined number of L4 worms into each well.
-
Add the test compound at a range of concentrations (e.g., up to 64 µM for this compound).[1]
-
Incubate for 24-48 hours at 20°C.
-
Assess worm viability by observing motility. Non-motile worms that do not respond to touch are considered dead.
-
Calculate the LC50 value from the dose-response curve.
-
Metabolic Stability Assay (Microsomal Stability)
This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Test System: Human and mouse liver microsomes.[8]
-
Reagents:
-
Liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
NADPH regenerating system (cofactor).
-
Phosphate buffer (pH 7.4).
-
Test compound (e.g., 1 µM).
-
Acetonitrile (quenching solution).
-
-
Procedure:
-
Pre-warm microsomes and buffer to 37°C.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot with cold acetonitrile.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Calculate the half-life (t1/2) and intrinsic clearance (Clint).
-
Conclusion
This compound is a groundbreaking chemical probe that has significantly advanced the study of the SKN-1 pathway in nematodes. Its high potency and selectivity make it an invaluable tool for dissecting the molecular mechanisms of stress resistance and drug detoxification. The detailed characterization and established experimental protocols outlined in this guide provide a solid foundation for researchers to utilize this compound in their investigations, with the ultimate goal of developing novel strategies to combat parasitic nematode infections.
References
- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. SKN-1-independent transcriptional activation of glutathione S-transferase 4 (GST-4) by EGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. The Oxidative Stress Response in Caenorhabditis elegans Requires the GATA Transcription Factor ELT-3 and SKN-1/Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mttlab.eu [mttlab.eu]
ML358 and its Role in Combating Nematode Drug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of anthelmintic resistance in parasitic nematodes poses a significant threat to global health and agriculture. The development of novel strategies to overcome this resistance is a critical area of research. This technical guide provides an in-depth overview of ML358, a first-in-class small molecule inhibitor of the SKN-1 pathway in nematodes. By targeting a key stress response and detoxification pathway, this compound presents a promising approach to re-sensitize resistant nematode populations to existing anthelmintic drugs.[1] This document details the mechanism of action of this compound, summarizes the available quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of the SKN-1 Pathway
This compound functions as a potent and selective inhibitor of the SKN-1 signaling pathway in nematodes.[1] SKN-1 is a transcription factor, homologous to the mammalian Nrf2, that plays a pivotal role in the nematode's defense against oxidative stress and xenobiotics, including anthelmintic drugs.[1] The SKN-1 pathway is a central regulator of detoxification processes. Upon activation by stressors, SKN-1 translocates to the nucleus and induces the expression of a suite of cytoprotective genes, including those encoding Phase I, II, and III detoxification enzymes.[2] These enzymes, such as glutathione S-transferases (GSTs) and ABC transporters (P-glycoproteins), are often implicated in the metabolic breakdown and efflux of anthelmintics, leading to drug resistance.[2][3][4][5]
By inhibiting the SKN-1 pathway, this compound is thought to suppress the expression of these detoxification genes, thereby preventing the nematode from effectively neutralizing or expelling the anthelmintic compounds. This leads to an increased intracellular concentration of the drug, restoring its efficacy against otherwise resistant worms. The selectivity of this compound for the nematode SKN-1 pathway over its mammalian counterpart, Nrf2, makes it an attractive candidate for further development as an adjuvant therapy.[1]
Data Presentation
The following tables summarize the key quantitative data available for this compound, primarily from studies conducted in the model organism Caenorhabditis elegans. It is important to note that quantitative data on the potentiation of specific anthelmintics and studies in parasitic nematodes are limited in the currently available literature.
Table 1: Potency, Efficacy, and Toxicity of this compound in C. elegans
| Parameter | Value | Description | Reference |
| IC50 (SKN-1 Pathway Inhibition) | 0.24 µM | Half-maximal inhibitory concentration for the SKN-1 pathway, measured using a gst-4p::GFP reporter strain. | [1] |
| Emax (SKN-1 Pathway Inhibition) | 100% | Maximum efficacy of SKN-1 pathway inhibition. | [1] |
| LC50 (C. elegans) | > 64 µM | Half-maximal lethal concentration, indicating low toxicity to the nematode. | [1] |
| LC50 (Fa2N-4 human hepatocytes) | > 5.0 µM | Half-maximal lethal concentration in a human cell line, indicating low mammalian cytotoxicity. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound.
Protocol 1: High-Throughput Screening for SKN-1 Inhibition
This protocol is adapted from the primary screen used to identify this compound and utilizes a transgenic C. elegans strain expressing Green Fluorescent Protein (GFP) under the control of the gst-4 promoter (gst-4p::GFP), a downstream target of SKN-1.
Materials and Reagents:
-
C. elegans strain CL2166 (dvIs19 [gst-4p::GFP])
-
E. coli OP50
-
Nematode Growth Medium (NGM) agar plates
-
S-medium
-
1536-well assay plates
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Juglone (SKN-1 inducer)
-
Liquid handler
-
Fluorescence plate reader
Procedure:
-
Worm Preparation: Synchronize C. elegans CL2166 by standard bleaching methods to obtain a population of L1 larvae. Grow the larvae on NGM plates seeded with E. coli OP50 at 20°C until they reach the L4 stage.
-
Compound Plating: Using a liquid handler, pin-transfer test compounds from source plates to 1536-well assay plates to achieve the desired final concentration (e.g., ~20 µM). Include DMSO-only wells as a negative control.
-
Worm Dispensing: Wash the synchronized L4 worms from the NGM plates with S-medium. Dispense a small volume (e.g., 3 µL) containing approximately 5-10 worms into each well of the 1536-well plates.
-
Induction of SKN-1: Add juglone to the wells to a final concentration that induces a robust GFP signal (e.g., 150 µM).
-
Incubation: Incubate the plates at 20°C for 18-24 hours.
-
Data Acquisition: Measure GFP fluorescence in each well using a fluorescence plate reader.
-
Data Analysis: Normalize the fluorescence data to the positive (juglone + DMSO) and negative (DMSO only) controls. Calculate the percent inhibition for each compound and determine the IC50 value for active compounds by fitting the concentration-response data to a suitable model.
Protocol 2: Oxidative Stress Sensitization Assay
This assay assesses the ability of this compound to render C. elegans more susceptible to oxidative stress.
Materials and Reagents:
-
Wild-type C. elegans (N2 strain)
-
E. coli OP50
-
NGM agar plates
-
This compound dissolved in DMSO
-
Paraquat or hydrogen peroxide solution in M9 buffer
-
96-well plates
-
Microscope
Procedure:
-
Synchronization and Treatment: Grow a synchronized population of L1 larvae on NGM plates seeded with E. coli OP50. Add this compound to the NGM plates at various concentrations (e.g., 1 µM, 10 µM, 50 µM), including a vehicle control (DMSO). Allow the worms to grow to the L4 or young adult stage at 20°C.
-
Oxidative Stress Exposure: Wash the treated worms from the plates with M9 buffer and transfer approximately 10-20 worms per well into a 96-well plate. Add the oxidative stressor solution (e.g., 100 mM paraquat or 5 mM H₂O₂) to each well.
-
Scoring Survival: Incubate the 96-well plates at 20°C. Score the number of live and dead worms at regular intervals (e.g., every hour). A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Data Analysis: Calculate the percentage of surviving worms at each time point for each concentration of this compound and compare it to the vehicle control.
Protocol 3: Anthelmintic Sensitization Assay
This assay evaluates the ability of this compound to enhance the efficacy of an existing anthelmintic drug, such as ivermectin.
Materials and Reagents:
-
Wild-type C. elegans (N2 strain) or a resistant strain
-
E. coli OP50
-
NGM agar plates
-
This compound dissolved in DMSO
-
Anthelmintic drug (e.g., ivermectin)
-
96-well plates
-
Microscope or automated motility tracker
Procedure:
-
Synchronization and Treatment: Prepare a synchronized population of L1 larvae.
-
Assay Setup: In a 96-well plate, prepare serial dilutions of the anthelmintic drug in liquid culture medium containing E. coli OP50. For each dilution of the anthelmintic, prepare a set of wells with a fixed concentration of this compound and a set with the vehicle control (DMSO).
-
Worm Dispensing: Add a synchronized population of L1 or L4 worms to each well.
-
Incubation: Incubate the plates at 20°C for a specified period (e.g., 24-72 hours).
-
Assessment of Viability/Motility: Assess the viability or motility of the worms in each well. This can be done by manual counting of paralyzed or dead worms under a microscope or by using an automated motility tracking system.
-
Data Analysis: For each anthelmintic concentration, calculate the percentage of dead or paralyzed worms in the presence and absence of this compound. Determine the EC50 or LC50 of the anthelmintic with and without this compound to quantify the potentiation effect.
Visualizations
Signaling Pathway
References
- 1. Unique structure and regulation of the nematode detoxification gene regulator SKN-1: implications to understanding and controlling drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIOK-1 Is a Suppressor of the p38 MAPK Innate Immune Pathway in Caenorhabditis elegans [frontiersin.org]
- 3. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased expression of ABC transport proteins is associated with ivermectin resistance in the model nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ivermectin resistance in nematodes may be caused by alteration of P-glycoprotein homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
ML358: A Selective Small Molecule Inhibitor of the SKN-1 Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ML358 is a first-in-class small molecule inhibitor of the SKN-1 pathway, discovered through a high-throughput screen of the Molecular Libraries Small Molecule Repository. It serves as a valuable chemical probe for studying the SKN-1 signaling cascade, a critical regulator of stress response, detoxification, and longevity in the nematode Caenorhabditis elegans. The SKN-1 pathway is the functional ortholog of the mammalian Nrf2-Keap1 pathway, which is a key regulator of cellular defense against oxidative and xenobiotic stress. Notably, this compound exhibits high selectivity for the nematode SKN-1 pathway over the mammalian Nrf2 pathway, making it a promising tool for investigating nematode-specific biology and a potential starting point for the development of novel anthelmintics. This guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions by inhibiting the transcriptional activity of the SKN-1 protein in C. elegans. Under conditions of stress, such as exposure to oxidants or xenobiotics, SKN-1 translocates to the nucleus and activates the expression of a battery of cytoprotective genes, including those involved in Phase II detoxification. A key reporter for SKN-1 activity is the glutathione S-transferase gene, gst-4. This compound has been shown to block the induction of gst-4 expression in response to SKN-1 activators. The precise molecular target of this compound within the SKN-1 pathway has not yet been fully elucidated, but it is known to act downstream of the p38 MAPK signaling cascade that is responsible for SKN-1 activation.
Quantitative Data
The biological activity of this compound has been quantified in various assays, primarily focusing on its potency as an inhibitor of the SKN-1 pathway and its selectivity.
| Assay | Description | Result | Reference |
| Primary Screen (AID 485313) | High-throughput screen to identify inhibitors of juglone-induced gst-4p::GFP expression in C. elegans. | Identified as a potent inhibitor. | --INVALID-LINK-- |
| IC | Dose-response analysis of this compound's ability to inhibit juglone-induced gst-4p::GFP expression in C. elegans. | IC | --INVALID-LINK-- |
| Mammalian Nrf2 Selectivity | Assessment of this compound's activity on the mammalian Nrf2 pathway using a human antioxidant response element (ARE) reporter assay. | No significant activity up to 20 µM. | --INVALID-LINK-- |
| C. elegans Cytotoxicity | Evaluation of the toxicity of this compound to wild-type C. elegans. | LC | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: C. elegans SKN-1 Activity Assay using the gst-4p::GFP Reporter Strain
This protocol describes the primary assay used to identify and characterize inhibitors of the SKN-1 pathway.
Materials:
-
C. elegans strain CL2166 (dvIs19 [gst-4p::GFP] unc-119(ed3))
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50
-
S-complete medium
-
384-well microplates
-
Juglone (SKN-1 activator)
-
This compound or other test compounds
-
Automated fluorescence microscope or plate reader
Procedure:
-
Worm Synchronization: Grow a synchronized population of CL2166 worms to the L4 larval stage using standard methods.
-
Plate Preparation: Seed 384-well microplates with E. coli OP50 in S-complete medium.
-
Compound Addition: Add this compound or other test compounds to the wells at the desired concentrations. Include appropriate vehicle controls (e.g., DMSO).
-
Worm Dispensing: Dispense a defined number of synchronized L4 worms into each well of the 384-well plate.
-
SKN-1 Activation: Add juglone to the wells to a final concentration that induces a robust GFP signal (typically in the low micromolar range). Include wells with no juglone as a negative control.
-
Incubation: Incubate the plates at 20°C for 16-24 hours.
-
Imaging and Analysis: Acquire images of the worms in each well using an automated fluorescence microscope. Quantify the mean GFP fluorescence intensity per worm.
-
Data Normalization: Normalize the GFP intensity of the compound-treated wells to the positive (juglone only) and negative (vehicle only) controls to determine the percent inhibition.
Protocol 2: C. elegans Cytotoxicity Assay
This protocol is used to assess the toxicity of this compound to the worms.
Materials:
-
Wild-type C. elegans (N2 strain)
-
NGM agar plates
-
E. coli OP50
-
S-complete medium
-
96-well microplates
-
This compound or other test compounds
-
Dissecting microscope
Procedure:
-
Worm Synchronization: Grow a synchronized population of N2 worms to the L4 larval stage.
-
Plate Preparation: Prepare a serial dilution of this compound in S-complete medium containing E. coli OP50 in a 96-well plate.
-
Worm Dispensing: Add a defined number of synchronized L4 worms to each well.
-
Incubation: Incubate the plates at 20°C for 24 hours.
-
Viability Scoring: Score the viability of the worms in each well under a dissecting microscope. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.
-
LC
50Determination: Calculate the percentage of dead worms at each compound concentration and determine the LC50value.
Mandatory Visualizations
Signaling Pathway
Caption: The SKN-1 signaling pathway in C. elegans and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the discovery and characterization of this compound.
ML358: A Technical Guide to Target Identification and Validation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of ML358, a potent and selective small molecule inhibitor of the Caenorhabditis elegans SKN-1 pathway. The SKN-1 transcription factor is a critical regulator of stress response and detoxification, making it a promising target for novel anthelmintic therapies to combat parasitic infections.[1] This guide details the target identification and validation process for this compound, presenting key quantitative data, in-depth experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Target Identification: A High-Throughput Screen for SKN-1 Pathway Inhibitors
This compound was identified through a whole-organism, fluorescence-based high-throughput screen designed to find inhibitors of the SKN-1 pathway in C. elegans.[1] The primary assay utilized a transgenic C. elegans strain (CL2166) engineered to express Green Fluorescent Protein (GFP) under the control of the glutathione S-transferase-4 promoter (gst-4p).[1] The gst-4 gene is a well-established downstream target of the SKN-1 transcription factor.[1]
In this assay, inhibition of the SKN-1 pathway results in a quantifiable reduction in GFP fluorescence. This approach allowed for the screening of a large chemical library to identify compounds that specifically disrupt this stress response pathway. This compound emerged from this screen as a potent inhibitor.
Logical Flow of Target Identification
Caption: Logic diagram illustrating the workflow from high-throughput screening to a validated chemical probe.
Quantitative Data: Potency and Selectivity of this compound
Following its identification, this compound was characterized to determine its potency and selectivity. The compound demonstrated potent inhibition of the SKN-1 pathway with an IC50 in the nanomolar range. Critically, it showed a significant selectivity window, with much lower potency against cytotoxicity and other stress response pathways, such as the heat shock response.[2] This selectivity is crucial for a chemical probe, as it ensures that the observed biological effects are due to the specific inhibition of the intended target.
| Compound ID | Target Pathway | IC50 (nM) | Secondary Assay | LC50 (µM) | Selectivity Fold |
| This compound (CID 70789776) | SKN-1 Pathway (Pgst-4) | 240 ± 80 | C. elegans Cytotoxicity | >64 | >267 |
| This compound (CID 70789776) | SKN-1 Pathway (Pgst-4) | 240 ± 80 | Non-specific Heat Shock (Phsp-16.2) | >64 | >208 |
| Data sourced from the NIH Molecular Libraries Program Probe Report.[2] |
Mechanism of Action: Inhibition of the SKN-1 Signaling Pathway
The SKN-1 transcription factor in C. elegans is an ortholog of the mammalian Nrf2, playing a key role in activating the expression of detoxification and stress response genes. Under conditions of oxidative stress (e.g., induced by the chemical juglone), SKN-1 is activated and translocates to the nucleus, where it binds to the promoter regions of its target genes, including gst-4, initiating their transcription.[1] this compound acts by inhibiting this pathway, thereby preventing the expression of these protective genes.
Caption: The SKN-1 signaling pathway in C. elegans and the inhibitory action of this compound.
Experimental Protocols
Precise and replicable experimental design is fundamental to target validation. The core methodology for identifying and characterizing this compound is detailed below.[1]
Primary Assay: C. elegans gst-4p::GFP Reporter Assay
This whole-organism assay is the primary method for quantifying the inhibition of the SKN-1 pathway.[1]
-
Organism: Transgenic C. elegans strain CL2166, which expresses GFP under the control of the gst-4 promoter.[1]
-
Compound Preparation: Compounds are serially diluted in dimethyl sulfoxide (DMSO). These dilutions are then added to a liquid culture medium containing E. coli OP50 (as a food source) to achieve the final desired concentrations in 384-well microplates.[1]
-
Assay Procedure:
-
Synchronized L1-stage worms are dispensed into the 384-well plates containing the compound dilutions.[1]
-
Plates are incubated for 48 hours at 20°C, allowing the worms to develop to the L4 stage.[1]
-
To induce SKN-1-dependent gene expression, the oxidative stressor juglone is added to each well to a final concentration of 150 µM.[1]
-
The plates are incubated for an additional 18 hours at 20°C.[1]
-
-
Data Acquisition and Analysis:
-
GFP fluorescence is measured using a microplate reader.[1]
-
Raw fluorescence values are normalized to controls: a positive control (juglone alone) representing 0% inhibition and a negative control (DMSO alone) representing 100% inhibition.[1]
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[1]
-
Experimental Workflow Diagram
Caption: Workflow for the C. elegans gst-4p::GFP primary screening assay.
Conclusion
The systematic approach employed in the study of this compound serves as a clear example of modern chemical probe development. Through a robust primary screen, quantitative characterization, and critical selectivity assays, this compound has been successfully identified and validated as a potent and selective inhibitor of the C. elegans SKN-1 pathway. This probe provides the research community with a valuable tool for dissecting the complexities of nematode stress response and may serve as a foundational chemical scaffold for the development of new anthelmintic agents to address the growing challenge of drug resistance in parasitic infections.[1]
References
The Pharmacology of ML358: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacology of ML358, a potent and selective inhibitor of the SKN-1 pathway in the nematode Caenorhabditis elegans. This compound serves as a critical chemical probe for dissecting the molecular mechanisms of stress response and detoxification in nematodes, offering a potential avenue for the development of novel anthelmintics. This document outlines the mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways associated with this compound.
Core Mechanism of Action
This compound is a first-in-class small molecule inhibitor of the SKN-1 signaling pathway.[1] SKN-1 is the C. elegans ortholog of the mammalian transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of genes involved in detoxification and oxidative stress resistance.[2][3] Under conditions of stress, such as exposure to oxidants, SKN-1 translocates to the nucleus and activates the transcription of a battery of cytoprotective genes, including glutathione S-transferases (e.g., gst-4).[3] this compound functions by inhibiting this SKN-1-mediated transcriptional activation, thereby rendering the nematode more susceptible to oxidative damage and certain anthelmintic drugs.[1][2] A crucial feature of this compound is its selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway, suggesting a favorable therapeutic window.[1][4]
Quantitative Data Summary
The following tables summarize the biological activity and physicochemical properties of this compound and its analogs.
Table 1: Biological Activity of this compound and Analogs
| Compound | SKN-1 Pathway Inhibition IC50 (µM) | Maximum Inhibition (Emax) | C. elegans Cytotoxicity LC50 (µM) | Fa2N-4 Human Hepatocyte Cytotoxicity LC50 (µM) |
| This compound | 0.24 | 100% | > 64 | > 5.0 |
| Analog 1 | 0.5 | 100% | Not Reported | Not Reported |
| Analog 2 | 2.1 | 100% | Not Reported | Not Reported |
Data sourced from the primary screening and characterization of this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | N-[[2-chloro-5-ethoxy-4-(cyclopentylaminomethyl)phenyl]methyl]-4-chlorobenzamide |
| Molecular Formula | C21H26Cl3NO2 |
| Molecular Weight | 430.80 g/mol |
| Aqueous Solubility | Good |
| Permeability | Good |
| Metabolic Stability | Stable in human and mouse liver microsomes |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the SKN-1 signaling pathway and the experimental workflows for the characterization of this compound.
Detailed Experimental Protocols
Primary Assay: C. elegans gst-4p::GFP Reporter Assay
This whole-organism, fluorescence-based assay is the primary method for quantifying the inhibition of the SKN-1 pathway.
1. Organism and Reagents:
- Transgenic C. elegans strain CL2166, which expresses GFP under the control of the gst-4 promoter (gst-4p::GFP).[5][6]
- E. coli OP50 (food source).
- M9 buffer.
- Juglone (oxidative stressor).
- Dimethyl sulfoxide (DMSO).
- 384-well microplates.
2. Protocol:
- Worm Synchronization: Synchronize CL2166 worms to the L1 larval stage using standard bleaching methods.
- Compound Preparation: Prepare serial dilutions of this compound and analog compounds in DMSO. Further dilute in liquid culture medium containing E. coli OP50 to achieve final desired concentrations.
- Assay Setup: Dispense synchronized L1-stage worms into 384-well microplates containing the compound dilutions.
- Incubation: Incubate the plates for 48 hours at 20°C, allowing the worms to develop to the L4 stage.
- Stress Induction: Add juglone to a final concentration of 150 µM to induce SKN-1-dependent GFP expression.
- Final Incubation: Incubate the plates for an additional 18 hours at 20°C.
- Data Acquisition: Measure GFP fluorescence using a plate reader.
- Data Analysis: Normalize the raw fluorescence values to a positive control (juglone alone) and a negative control (DMSO alone). Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Selectivity Assay: Mammalian Nrf2 ARE-Luciferase Reporter Assay
This assay assesses the selectivity of this compound for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway.
1. Cell Line and Reagents:
- HepG2 human cell line stably transfected with an Nrf2-responsive reporter construct (e.g., ARE-luciferase).
- This compound.
- An Nrf2 activator (e.g., sulforaphane).
- Cell culture medium and supplements.
- 96-well cell culture plates.
- Luciferase assay reagent.
2. Protocol:
- Cell Seeding: Seed the HepG2-ARE-luciferase reporter cell line into 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate vehicle controls (e.g., DMSO).
- Nrf2 Activation: After a short pre-incubation with this compound, add the Nrf2 activator (sulforaphane) to the wells to induce the Nrf2 pathway.
- Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (typically 16-24 hours).
- Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
- Data Analysis: Normalize the luciferase activity to a positive control (sulforaphane alone) and a negative control (vehicle alone) to determine if this compound inhibits the mammalian Nrf2 pathway.
Cytotoxicity Assays
1. C. elegans Cytotoxicity Assay:
This assay determines the lethal concentration (LC50) of this compound in the whole organism.
1. Organism and Reagents:
- Wild-type C. elegans (e.g., N2 strain).
- This compound.
- E. coli OP50.
- S-medium.
- 96-well plates.
2. Protocol:
- Worm Synchronization: Synchronize N2 worms to the L4 larval stage.
- Assay Setup: Dispense synchronized L4 worms into 96-well plates with S-medium and E. coli OP50.
- Compound Addition: Add a range of concentrations of this compound to the wells.
- Incubation: Incubate the plates at 20°C for a defined period (e.g., 24 or 48 hours).
- Viability Assessment: Score the number of live and dead worms in each well. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.
- Data Analysis: Calculate the percentage of lethality at each concentration and determine the LC50 value.
2. Human Cell Line Cytotoxicity Assay:
This assay determines the cytotoxic effect of this compound on a human cell line.
1. Cell Line and Reagents:
- Fa2N-4 immortalized human hepatocytes.
- This compound.
- Cell culture medium and supplements.
- 96-well plates.
- Cell viability assay reagent (e.g., resazurin-based or ATP-based).
2. Protocol:
- Cell Seeding: Seed Fa2N-4 cells into 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate vehicle controls.
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's protocol.
- Data Analysis: Normalize the viability data to the vehicle-treated control cells and calculate the LC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Transgene: dvIs19, [(pAF15) gst-4p::GFP::NLS] - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
- 3. GST-4-Dependent Suppression of Neurodegeneration in C. elegans Models of Parkinson’s and Machado-Joseph Disease by Rapeseed Pomace Extract Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Strain: CL2166, Genotype: dvIs19 III. - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
- 6. Gene: gst-4, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
ML358: A Selective Inhibitor of the SKN-1 Oxidative Stress Response Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ML358 is a potent and selective small molecule inhibitor of the Caenorhabditis elegans SKN-1 pathway.[1] SKN-1 is the functional homolog of the mammalian Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the oxidative stress response.[2] This technical guide provides a comprehensive overview of this compound's effect on the oxidative stress response, detailing its mechanism of action, experimental protocols for its evaluation, and its selectivity profile.
Mechanism of Action
This compound was identified through high-throughput screening as a first-in-class inhibitor of the SKN-1 pathway.[1] Under conditions of oxidative stress, the p38 MAPK signaling cascade typically activates SKN-1, leading to its accumulation in intestinal cell nuclei and the subsequent transcription of detoxification and stress response genes.[3] this compound functionally blocks the transcriptional activation of SKN-1 target genes.[3] While its precise molecular target within the pathway has not been fully elucidated, it is suggested to act downstream of stress signaling and nuclear translocation or by interfering with the transcriptional machinery.[3]
A key feature of this compound is its selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway.[1] This selectivity makes it a valuable chemical probe for dissecting the function and regulation of SKN-1 in C. elegans without confounding effects on the mammalian Nrf2 system.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's potency and cytotoxicity.
Table 1: In Vitro and In Vivo Potency of this compound in C. elegans
| Parameter | Value | Organism/System | Notes |
|---|---|---|---|
| IC50 | 0.24 µM | C. elegans | Inhibition of SKN-1 pathway activity.[1] |
| Emax | 100% | C. elegans | Maximum efficacy of SKN-1 pathway inhibition.[1] |
Table 2: Cytotoxicity Profile of this compound
| Cell Type / Organism | LC50 |
|---|---|
| C. elegans | > 64 µM |
| Fa2N-4 immortalized human hepatocytes | > 5.0 µM |
Effect on Oxidative Stress Response in C. elegans
Inhibition of the SKN-1 pathway by this compound sensitizes C. elegans to oxidative stress.[1] This is a direct consequence of the downregulation of SKN-1 target genes that are essential for detoxification and protection against reactive oxygen species (ROS).
Experimental Protocols
This assay assesses the ability of this compound to increase the sensitivity of C. elegans to an oxidative stressor.
-
Worm Synchronization: Synchronize a population of C. elegans to obtain a cohort at the same developmental stage (e.g., L4 larvae).
-
Compound Exposure: Prepare Nematode Growth Medium (NGM) plates containing various concentrations of this compound. A vehicle control (e.g., DMSO) must be included. Transfer synchronized worms to these plates and incubate at 20°C.
-
Induction of Oxidative Stress: Prepare a solution of an oxidative stress-inducing agent, such as juglone or paraquat, in M9 buffer.[4][5]
-
Survival Assay: Transfer the worms from the this compound and control plates to the wells of a 96-well plate containing the oxidative stressor solution (5-8 worms per well).[5]
-
Data Collection: Score the number of living and dead worms hourly until the majority of worms in the control group are dead.[5]
-
Data Analysis: Calculate the percentage of surviving worms at each time point for each concentration of this compound and the control. Statistical analysis, such as a log-rank test, can be used to determine the significance of the difference in survival curves.
This assay quantifies the inhibition of SKN-1 transcriptional activity by measuring the expression of a green fluorescent protein (GFP) reporter driven by the promoter of a canonical SKN-1 target gene, gst-4.[2]
-
Worm Strain: Utilize a transgenic C. elegans strain expressing GFP under the control of the gst-4 promoter (e.g., CL2166).[6]
-
Compound Preparation and Exposure: Prepare serial dilutions of this compound in a liquid culture medium containing E. coli OP50 as a food source.[6] Dispense synchronized L1-stage worms into 384-well microplates containing the compound dilutions.[6]
-
Incubation: Incubate the plates for 48 hours at 20°C to allow worms to develop to the L4 stage.[6]
-
Induction of SKN-1 Activity: Add an oxidative stressor, such as juglone (final concentration of 150 µM), to induce SKN-1-dependent GFP expression.[6] Incubate for an additional 18 hours at 20°C.[6]
-
Data Acquisition and Analysis: Measure GFP fluorescence using a plate reader.[6] Normalize the raw fluorescence values to a positive control (juglone alone) and a negative control (DMSO alone).[6] Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflows
SKN-1 Signaling Pathway in C. elegans
The following diagram illustrates the SKN-1 signaling pathway in C. elegans and the point of inhibition by this compound.
References
- 1. Luciferase Assay System [worldwide.promega.com]
- 2. Tweaking the NRF2 signaling cascade in human myelogenous leukemia cells by artificial nano-organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. signosisinc.com [signosisinc.com]
- 5. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase reporter gene assay in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of ML358: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise summary of the preliminary toxicity data available for ML358, a selective small molecule inhibitor of the SKN-1 pathway in nematodes. The information presented herein is compiled from publicly available research and is intended to inform researchers and drug development professionals on the initial safety profile of this compound. This document includes a summary of quantitative toxicity data, detailed experimental protocols for the cited assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a novel small molecule identified as a potent and selective inhibitor of the SKN-1 pathway, a critical regulator of stress detoxification and resistance in nematodes.[1] The SKN-1 pathway is functionally analogous to the mammalian Nrf2 pathway, which plays a crucial role in cellular protection against oxidative and xenobiotic stress. Due to its selectivity for the nematode pathway, this compound is being investigated as a potential anthelmintic agent. This guide focuses on the preliminary toxicological evaluation of this compound in both invertebrate and human cell line models.
Quantitative Toxicity Data
The initial toxicity assessment of this compound has been conducted in the nematode Caenorhabditis elegans and in a human hepatocyte cell line. The quantitative data from these studies are summarized in the table below.
| Parameter | Test System | Result | Reference |
| Lethal Concentration 50 (LC50) | Caenorhabditis elegans | > 64 µM | [1] |
| Lethal Concentration 50 (LC50) | Fa2N-4 Immortalized Human Hepatocytes | > 5.0 µM | [1] |
Table 1: Summary of this compound Quantitative Toxicity Data
Experimental Protocols
The following sections detail the methodologies employed in the preliminary toxicity assessment of this compound.
Caenorhabditis elegans Toxicity Assay
Objective: To determine the lethal concentration 50 (LC50) of this compound in the nematode C. elegans.
Methodology:
-
Organism: Wild-type N2 C. elegans were synchronized to the L4 larval stage.
-
Assay Plates: 96-well microtiter plates were used for the assay.
-
Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions were then prepared in M9 buffer.
-
Exposure: Approximately 20-30 L4 stage worms were dispensed into each well of the 96-well plate. This compound dilutions were added to the wells to achieve a final concentration range. The final DMSO concentration was kept constant across all wells and did not exceed a level known to be non-toxic to the worms.
-
Incubation: The plates were incubated at 20°C for 24 hours.
-
Viability Assessment: After the incubation period, worm viability was assessed by observing motility. Worms that did not move in response to prodding were considered non-viable.
-
Data Analysis: The percentage of non-viable worms was calculated for each concentration of this compound. The LC50 value was determined by fitting the data to a dose-response curve.
Fa2N-4 Human Hepatocyte Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound in an immortalized human liver cell line.
Methodology:
-
Cell Line: Fa2N-4 immortalized human hepatocytes were used for the cytotoxicity assessment.
-
Cell Culture: Cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Plates: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound was dissolved in DMSO to prepare a stock solution. Serial dilutions were made in the cell culture medium. The medium from the cell plates was replaced with medium containing the different concentrations of this compound. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C.
-
Viability Measurement: Cell viability was assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance values were read using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells. The LC50 value was determined from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathway and experimental procedures are provided below to facilitate understanding.
Caption: The SKN-1 signaling pathway in C. elegans.
Caption: Experimental workflows for this compound toxicity assessment.
Discussion and Future Directions
The preliminary toxicity data for this compound indicate a favorable initial safety profile. The compound exhibits low toxicity in the model organism C. elegans, with an LC50 value significantly higher than its effective concentration for SKN-1 pathway inhibition.[1] In the Fa2N-4 human hepatocyte cell line, the LC50 was determined to be greater than 5.0 µM, suggesting a degree of selectivity for the nematode target pathway over potential cytotoxic effects in human liver cells.[1]
It is important to note that these are preliminary findings and further comprehensive toxicological studies are warranted. Future investigations should include:
-
Expanded in vitro cytotoxicity profiling: Assessment against a broader panel of human cell lines, including those from different tissues, to identify any potential off-target cytotoxic effects.
-
In vivo mammalian toxicity studies: Acute and repeated-dose toxicity studies in rodent models (e.g., mice or rats) are essential to evaluate the systemic toxicity, identify potential target organs of toxicity, and determine a no-observed-adverse-effect level (NOAEL).
-
Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mammals is crucial for interpreting toxicity data and for designing future efficacy and safety studies.
-
Genotoxicity and safety pharmacology studies: These studies will be necessary to assess the potential for genetic damage and adverse effects on major physiological systems, respectively, as part of a comprehensive preclinical safety evaluation.
References
Methodological & Application
ML358: Application Notes and Protocols for Studying the SKN-1 Pathway in C. elegans
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML358 is a potent and selective small molecule inhibitor of the SKN-1 pathway in the nematode Caenorhabditis elegans.[1][2][3][4][5][6][7] The transcription factor SKN-1 is a critical regulator of detoxification and stress resistance pathways in nematodes.[1][3][6] As the functional ortholog of mammalian Nrf2, SKN-1 plays a crucial role in activating the expression of Phase II detoxification enzymes, such as glutathione S-transferases (GSTs), in response to oxidative stress.[1] By inhibiting this pathway, this compound enhances the susceptibility of nematodes to oxidative stress and existing anthelmintic drugs, making it a valuable chemical probe for studying stress response mechanisms and a potential adjuvant to overcome drug resistance in parasitic nematodes.[5][6]
This compound was identified through a high-throughput screening campaign and is characterized by its selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway.[4][5] This selectivity makes it a promising tool for developing novel anthelmintics with a targeted mode of action.[5]
Data Presentation
The following table summarizes the key quantitative data for this compound from high-throughput screening and subsequent characterization assays in C. elegans.
| Parameter | Value | Description | Reference |
| IC₅₀ | 0.24 µM | Half-maximal inhibitory concentration for the SKN-1 pathway, measured using a gst-4p::GFP reporter strain. | [5][6] |
| Efficacy (Emax) | 100% | Maximum inhibition of the SKN-1 pathway. | [5] |
| LC₅₀ (C. elegans) | > 64 µM | Half-maximal lethal concentration, indicating low toxicity to C. elegans. | [5][6] |
| LC₅₀ (Fa2N-4 human hepatocytes) | > 5.0 µM | Half-maximal lethal concentration in a human cell line, indicating low mammalian cytotoxicity. | [5] |
Signaling Pathway and Experimental Workflow
SKN-1 Signaling Pathway
Under conditions of oxidative stress, the p38 MAPK cascade, including the kinase PMK-1, phosphorylates and activates SKN-1.[1][8] This leads to the translocation of SKN-1 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, such as gst-4, driving their expression to promote detoxification and stress resistance.[1] this compound inhibits the activity of nuclear SKN-1, thereby suppressing the expression of these target genes.[1]
Caption: The SKN-1 signaling pathway in C. elegans.
General Experimental Workflow
The efficacy of this compound as a SKN-1 inhibitor is typically assayed using a transgenic C. elegans strain expressing Green Fluorescent Protein (GFP) under the control of the gst-4 promoter (gst-4p::GFP). This reporter strain allows for the quantification of SKN-1 activity by measuring GFP fluorescence.
Caption: General experimental workflow for assaying this compound efficacy.
Experimental Protocols
SKN-1 Pathway Inhibition Assay using gst-4p::GFP Reporter Strain
This protocol details the primary method for quantifying the inhibitory effect of this compound on the SKN-1 pathway using a fluorescent reporter strain.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50
-
This compound dissolved in DMSO
-
SKN-1 activator (e.g., 50 µM juglone)
-
M9 buffer
-
96-well microplates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Synchronization of C. elegans : Grow a synchronized population of L1 larvae by bleaching gravid adult worms and allowing the eggs to hatch overnight in M9 buffer without food.
-
Culturing : Plate the synchronized L1 larvae onto NGM plates seeded with E. coli OP50 and culture at 20°C until they reach the L4 larval stage.
-
Treatment with this compound : Transfer the L4 worms to 96-well plates containing liquid S-medium, E. coli OP50, various concentrations of this compound (e.g., 0.01 to 100 µM), and a vehicle control (DMSO).
-
Induction of SKN-1 Activity : After a pre-incubation period with this compound (e.g., 2 hours), add a known SKN-1 activator, such as juglone (final concentration 50 µM), to the wells. Include a control group that is not exposed to the activator.
-
Incubation : Incubate the plates for a defined period (e.g., 4-6 hours) to allow for GFP expression.
-
Imaging and Quantification : Mount the worms on a 2% agarose pad on a microscope slide or image directly in the 96-well plate. Capture fluorescence and bright-field images. Quantify the mean fluorescence intensity of the worms.
-
Data Analysis : Normalize the fluorescence intensity to the area of the worm. Calculate the fold change in GFP expression in the activator-treated group compared to the untreated control. Determine the IC₅₀ of this compound by plotting the percentage of inhibition of activator-induced GFP expression against the log concentration of this compound.
Oxidative Stress Sensitization Assay
This protocol assesses the ability of this compound to sensitize C. elegans to oxidative stress, a predicted outcome of SKN-1 inhibition.[2]
Materials:
-
Wild-type C. elegans (N2 strain)
-
NGM agar plates
-
E. coli OP50
-
This compound dissolved in DMSO
-
Oxidative stress-inducing agent (e.g., juglone, paraquat, or hydrogen peroxide)
-
M9 buffer
-
96-well plates
-
Microscope
Procedure:
-
Synchronization and Culturing : Grow a synchronized population of wild-type (N2) L1 larvae on NGM plates seeded with E. coli OP50 until they reach the L4 or young adult stage.
-
Pre-treatment with this compound : Transfer the worms to NGM plates containing the desired concentration of this compound or a vehicle control (DMSO) and incubate for a specified period (e.g., 24 hours).[2]
-
Exposure to Oxidative Stress : Transfer the pre-treated worms to 96-well plates containing liquid M9 buffer with a lethal concentration of an oxidative stressor (e.g., 200 µM juglone).
-
Scoring Survival : At regular time intervals (e.g., every hour), score the number of surviving and dead worms. Worms that do not respond to a gentle touch with a platinum wire are considered dead.
-
Data Analysis : Generate survival curves for each treatment group. Perform statistical analysis (e.g., log-rank test) to determine if this compound significantly reduces the survival of worms under oxidative stress compared to the vehicle control.
Lifespan Assay under Chronic Mild Oxidative Stress
This protocol evaluates the impact of this compound on the lifespan of C. elegans under conditions of chronic mild oxidative stress, where SKN-1 activity is crucial for survival.
Materials:
-
Wild-type C. elegans (N2 strain)
-
NGM agar plates
-
E. coli OP50
-
This compound dissolved in DMSO
-
Mild oxidative stressor (e.g., low concentration of paraquat)
-
Fluorodeoxyuridine (FUDR) to prevent progeny from hatching (optional)
Procedure:
-
Synchronization and Treatment : Grow synchronized L1 larvae on NGM plates containing the desired concentrations of this compound, a vehicle control, and a mild oxidative stressor. If using, include FUDR from the L4 stage.
-
Lifespan Analysis : Starting from day 1 of adulthood, score the number of live and dead worms daily or every other day. Transfer the worms to fresh plates every 2-3 days to avoid contamination and ensure a constant supply of food and compound.
-
Data Analysis : Generate lifespan curves for each condition. Calculate the mean and maximum lifespan. Use statistical methods (e.g., log-rank test) to determine if this compound treatment significantly alters the lifespan of C. elegans under chronic oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Activation of SKN-1 by Novel Kinases in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Modulators of the SKN-1 Pathway Using ML358 as a Reference Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SKN-1 transcription factor in Caenorhabditis elegans, a homolog of the mammalian Nrf2, is a critical regulator of detoxification and oxidative stress responses. Its activation leads to the expression of a suite of cytoprotective genes, making it a key target for understanding stress resistance and longevity. ML358 has been identified as a potent and selective small molecule inhibitor of the SKN-1 pathway in nematodes through a high-throughput screening (HTS) campaign.[1][2] This selectivity for the nematode pathway makes this compound a valuable chemical probe for studying SKN-1 signaling and a potential starting point for the development of novel anthelmintics to combat drug resistance.[1][3]
These application notes provide a detailed protocol for utilizing a whole-organism, fluorescence-based HTS assay to identify and characterize modulators of the SKN-1 pathway, using this compound as a reference inhibitor. The assay employs a transgenic C. elegans strain expressing Green Fluorescent Protein (GFP) under the control of the glutathione S-transferase-4 promoter (gst-4p), a well-established downstream target of SKN-1.[4][5] Inhibition of the SKN-1 pathway results in a quantifiable reduction in GFP expression.[4]
Signaling Pathway
The SKN-1 signaling pathway is a crucial cellular defense mechanism against oxidative and xenobiotic stress. Under basal conditions, SKN-1 is negatively regulated by WDR-23, which targets it for proteasomal degradation.[1][6] Upon exposure to stressors, such as reactive oxygen species (ROS), a signaling cascade involving the p38 MAPK homolog PMK-1 is activated.[7][8] PMK-1 phosphorylates SKN-1, leading to its stabilization and translocation into the nucleus.[7][8] In the nucleus, SKN-1 binds to specific DNA sequences in the promoter regions of its target genes, such as gst-4, initiating their transcription and leading to the production of detoxification and antioxidant enzymes.[1][8] this compound is known to inhibit the activity of nuclear SKN-1, thereby preventing the expression of these target genes.[1]
Quantitative Data
The following table summarizes the key in vitro and in vivo activity data for this compound. This data is essential for designing dose-response experiments and for comparison with novel compounds identified in a screen.
| Parameter | Value | Species/System |
| IC50 (SKN-1 Pathway Inhibition) | 0.24 µM | C. elegans |
| Emax (SKN-1 Pathway Inhibition) | 100% | C. elegans |
| LC50 (Toxicity) | > 64 µM | C. elegans |
| LC50 (Toxicity) | > 5.0 µM | Fa2N-4 immortalized human hepatocytes |
| Nrf2 Pathway Activity | Inactive | Mammalian cells |
| Data sourced from BenchChem and PubMed.[2][3] |
Experimental Protocols
High-Throughput Screening Workflow
The overall workflow for the HTS assay is depicted below. It involves the synchronized culture of the reporter worm strain, dispensing into microplates, addition of test compounds and an inducer, incubation, and finally, quantification of GFP expression.
Protocol 1: High-Throughput Assay for SKN-1 Inhibition
This protocol is designed for a 384-well plate format and utilizes the transgenic C. elegans strain CL2166, which expresses GFP under the control of the gst-4 promoter.[4]
1. Materials and Reagents:
-
C. elegans strain CL2166 (dvIs19 [gst-4p::GFP])
-
384-well, black, flat-bottom microplates
-
Test compounds and this compound (dissolved in DMSO)
-
S-medium
-
E. coli OP50 (food source)
-
Acrylamide stock solution (SKN-1 inducer)[9]
-
M9 buffer
-
Automated liquid handling system
-
Fluorescence microplate reader[5]
2. C. elegans Culture and Synchronization:
-
Maintain C. elegans strain CL2166 on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Prepare a synchronized population of L1 larvae by bleaching gravid adult worms and allowing the eggs to hatch overnight in M9 buffer without food.
-
Grow the synchronized L1 larvae in liquid S-medium with E. coli OP50 at 20°C with shaking until they reach the L4 larval stage.[5]
3. Assay Procedure:
-
Wash the L4 worms with M9 buffer to remove bacteria and resuspend them at a density of approximately 2-3 worms/µL.[9]
-
Using a peristaltic liquid dispenser or similar automated system, dispense 30 µL of the worm suspension into each well of a 384-well plate.[5][9]
-
Add test compounds and this compound (for dose-response curves, typically in a concentration range from 0.01 to 100 µM) to the wells. The final DMSO concentration should not exceed 1%.[9] Include vehicle-only (DMSO) controls.
-
Add a known SKN-1 activator, such as acrylamide, to all wells (except for negative controls) to a final concentration of 5-7 mM to induce gst-4p::GFP expression.[9]
-
Incubate the plates at 20°C for 18-24 hours.[9]
4. Data Acquisition and Analysis:
-
Measure the GFP fluorescence intensity in each well using a fluorescence microplate reader (e.g., with excitation at 485 nm and emission at 520 nm).[5]
-
Data Normalization: Subtract the background fluorescence (wells with no worms) from all measurements.
-
Calculation of Percent Inhibition:
-
Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signalcompound - Signalnegative control) / (Signalpositive control - Signalnegative control))
-
Signalcompound: Fluorescence in the presence of the test compound and inducer.
-
Signalnegative control: Fluorescence in the presence of the vehicle (DMSO) and no inducer.
-
Signalpositive control: Fluorescence in the presence of the vehicle (DMSO) and the inducer.
-
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Protocol 2: C. elegans Cytotoxicity Assay
It is crucial to assess whether the observed inhibition of GFP expression is due to specific SKN-1 pathway modulation or general toxicity.
1. Materials and Reagents:
-
Wild-type N2 C. elegans
-
96-well or 384-well clear microplates
-
Test compounds and this compound
-
S-medium with E. coli OP50
2. Assay Procedure:
-
Prepare a synchronized population of L1 or L4 stage wild-type N2 worms.
-
Dispense the worms into the wells of a microplate containing S-medium with E. coli OP50.
-
Add the test compounds at the same concentrations used in the primary screen.
-
Incubate the plates under the same conditions as the primary assay (20°C for 18-24 hours).
3. Data Acquisition and Analysis:
-
Visually inspect the worms using a microscope and score for viability (e.g., movement, pharyngeal pumping).
-
Alternatively, automated methods can be used to assess motility.
-
Determine the concentration of the compound that results in 50% lethality (LC50). Compounds with an LC50 close to their IC50 from the primary screen may be acting through a toxic mechanism and should be flagged.
Conclusion
The described HTS assay provides a robust and reliable method for identifying and characterizing modulators of the SKN-1 pathway in a whole-animal model. By using the well-characterized inhibitor this compound as a reference compound, researchers can validate their assay performance and compare the potency of newly identified hits. This approach streamlines the initial stages of drug discovery for novel anthelmintics and provides a valuable tool for studying the fundamental biology of stress response pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-throughput Screening and Biosensing with Fluorescent C. elegans Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Disrupting the SKN-1 homeostat: mechanistic insights and phenotypic outcomes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. SKN-1/Nrf, stress responses, and aging in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Ultra High-Throughput, Whole-Animal Screen for Small Molecule Modulators of a Specific Genetic Pathway in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Dose-Response Curve of ML358
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML358 is a potent and selective inhibitor of the 20S immunoproteasome's chymotrypsin-like (β5i) subunit, a key component of the ubiquitin-proteasome system involved in protein degradation. The immunoproteasome is primarily expressed in cells of hematopoietic origin and is implicated in various inflammatory and autoimmune diseases, as well as in some cancers.[1][2][3] Characterizing the dose-response relationship of this compound is crucial for understanding its potency and guiding its application in preclinical research.
These application notes provide detailed protocols for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of this compound using both a biochemical assay with purified 20S immunoproteasome and a cell-based assay.
Mechanism of Action of this compound
The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins.[4] Its catalytic core is the 20S proteasome, which is composed of four stacked heptameric rings. In immune cells, the standard catalytic β1, β2, and β5 subunits can be replaced by the inducible subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7) to form the immunoproteasome.[1][3] this compound selectively targets the β5i subunit, inhibiting its chymotrypsin-like activity.[2] This selective inhibition makes this compound a valuable tool for studying the specific roles of the immunoproteasome and a potential therapeutic agent.
Data Presentation
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Purified Human 20S Immunoproteasome | R&D Systems | Varies |
| Suc-LLVY-AMC (Substrate for β5i) | Cayman Chemical | 10011095 |
| This compound | Cayman Chemical | 17859 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| 20S Proteasome Assay Buffer | R&D Systems | Varies |
| Black, flat-bottom 96-well plates | Corning | 3603 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| RPMI 8226 cell line | ATCC | CCL-155 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| White, opaque-bottom 96-well plates | Corning | 3917 |
Table 2: Example Dose-Response Data for this compound (Biochemical Assay)
| This compound Concentration (nM) | Log(Concentration) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Average % Inhibition |
| 0 | - | 0 | 0 | 0 | 0 |
| 1 | 0 | 10.2 | 12.5 | 11.8 | 11.5 |
| 3 | 0.48 | 25.6 | 28.1 | 26.9 | 26.9 |
| 10 | 1 | 48.9 | 51.3 | 50.1 | 50.1 |
| 30 | 1.48 | 75.4 | 78.2 | 76.8 | 76.8 |
| 100 | 2 | 90.1 | 92.5 | 91.3 | 91.3 |
| 300 | 2.48 | 98.2 | 99.1 | 98.7 | 98.7 |
| 1000 | 3 | 99.5 | 99.8 | 99.6 | 99.6 |
Experimental Protocols
Protocol 1: Biochemical Dose-Response Curve for this compound
This protocol details the determination of this compound's IC50 value against purified human 20S immunoproteasome.
1. Reagent Preparation:
-
10X Assay Buffer: Prepare a 10X stock of the assay buffer (e.g., 250 mM HEPES, pH 7.5, 5 mM EDTA).
-
1X Assay Buffer: Dilute the 10X Assay Buffer to 1X with deionized water.
-
Substrate Stock Solution: Reconstitute the fluorogenic substrate Suc-LLVY-AMC in DMSO to a stock concentration of 10 mM.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). Then, dilute these further in 1X Assay Buffer to achieve the final desired concentrations for the assay, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).
2. Assay Procedure:
-
In a black, flat-bottom 96-well plate, add 2 µL of each this compound dilution to triplicate wells.
-
Add 2 µL of DMSO to the control wells (0% inhibition) and 2 µL of a known proteasome inhibitor like bortezomib to the positive control wells (100% inhibition).
-
Prepare a master mix containing the purified 20S immunoproteasome in 1X Assay Buffer. Add 88 µL of this mix to each well, resulting in a final enzyme concentration of approximately 5 nM.
-
Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
Prepare a substrate solution by diluting the Suc-LLVY-AMC stock in 1X Assay Buffer to a final concentration of 100 µM.
-
Add 10 µL of the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 5 minutes for 60 minutes at 37°C.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data by setting the average rate of the DMSO control wells to 100% activity and the average rate of the positive control wells to 0% activity.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Cell-Based Dose-Response Curve for this compound
This protocol assesses the effect of this compound on the viability of a human multiple myeloma cell line (RPMI 8226), which expresses the immunoproteasome.
1. Cell Culture and Seeding:
-
Culture RPMI 8226 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in the logarithmic growth phase and determine the cell density using a hemocytometer.
-
Seed the cells in a white, opaque-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to adhere and resume growth.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and positive control (e.g., bortezomib) wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
3. Cell Viability Assay (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability.
-
Calculate the percent inhibition of cell viability for each this compound concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. A Cell-Based Platform for the Investigation of Immunoproteasome Subunit β5i Expression and Biology of β5i-Containing Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the immunoproteasome's β5i catalytic activity affects human peripheral blood‐derived immune cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Nut for Every Bolt: Subunit-Selective Inhibitors of the Immunoproteasome and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Snapshots of Proteasome Inhibitors In Action Revise Inhibition Paradigms and Inspire Next-Generation Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing ML358 Stock Solution for Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: ML358 is a potent and selective inhibitor of the SKN-1 pathway, a critical regulator of detoxification and stress response in nematodes.[1][2] Its utility as a chemical probe for studying the SKN-1 signaling cascade and in the development of novel anthelmintics makes the accurate and reproducible preparation of this compound stock solutions a fundamental prerequisite for reliable experimental outcomes.[1][2] These application notes provide a comprehensive guide to the preparation, storage, and use of this compound stock solutions for various in vitro and in vivo assays.
Quantitative Data Summary
For optimal experimental design, a clear understanding of the physicochemical and biological properties of this compound is essential. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₆Cl₂N₂O₂ | [1] |
| Molecular Weight | 425.35 g/mol | [1] |
| IC₅₀ (SKN-1 Pathway) | 0.24 µM (240 ± 80 nM) | [1][3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Recommended Stock Concentration | 10 mM | [1] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | [1] |
| C. elegans LC₅₀ | > 64 µM | [1] |
| Fa2N-4 human hepatocytes LC₅₀ | > 5.0 µM | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Optional: Water bath
Procedure:
-
Pre-preparation: Ensure the work area is clean to prevent contamination. It is highly recommended to use fresh, anhydrous DMSO as the solvent to avoid issues with solubility and stability of the compound.[1]
-
Calculating the required mass of this compound: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula: Mass (mg) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 425.35 g/mol x 1000 mg/g = 4.25 mg[1]
-
Weighing this compound: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.[1]
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.[1]
-
Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to ensure the compound is completely dissolved.[1]
-
Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.[1]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is strongly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.[1]
-
Properly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Protocol for SKN-1 Pathway Inhibition Assay in C. elegans
This whole-organism, fluorescence-based assay is the primary method for quantifying the inhibition of the SKN-1 pathway by this compound.[2] The assay utilizes a transgenic C. elegans strain expressing Green Fluorescent Protein (GFP) under the control of the glutathione S-transferase-4 promoter (gst-4p), a downstream target of SKN-1.[2] Inhibition of the SKN-1 pathway results in a quantifiable reduction in GFP expression.[2]
Materials:
-
Transgenic C. elegans strain CL2166 (gst-4p::GFP)[2]
-
E. coli OP50 (as a food source)[2]
-
Liquid culture medium
-
384-well microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., juglone)
-
Negative control (e.g., DMSO)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Assay Procedure:
-
Synchronize C. elegans to the L1 larval stage.
-
Dispense the synchronized L1-stage worms into the 384-well microplates containing the different concentrations of this compound.[2]
-
Include wells with a positive control (juglone alone) and a negative control (DMSO alone).[2]
-
Incubate the plates under standard C. elegans culture conditions.
-
-
Data Acquisition and Analysis:
Visualizations
Signaling Pathway
Caption: The SKN-1 signaling pathway in C. elegans and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the C. elegans-based SKN-1 pathway inhibition assay.
References
Application Notes and Protocols for Studying SKN-1 Mediated Gene Regulation Using ML358
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKN-1, the functional homolog of mammalian Nrf2 (Nuclear factor erythroid 2-related factor 2) in Caenorhabditis elegans, is a critical transcription factor that orchestrates cellular responses to oxidative and xenobiotic stress.[1][2] Activation of SKN-1 leads to the transcription of a wide array of cytoprotective genes, including those involved in detoxification and proteostasis, thereby enhancing stress resistance and influencing lifespan.[2][3] Given its central role in cellular defense mechanisms, the SKN-1 pathway is a key target for research in aging, stress biology, and the development of novel therapeutics.[2]
ML358 is a potent and selective, first-in-class small molecule inhibitor of the SKN-1 pathway.[1][2] Identified through high-throughput screening, this compound provides a valuable tool for investigating the nuanced roles of SKN-1 in gene regulation.[1][4] Its selectivity for the nematode SKN-1 pathway over the mammalian Nrf2 pathway makes it particularly useful for targeted studies in C. elegans.[2] These application notes provide detailed protocols for utilizing this compound to probe SKN-1 function, along with structured data presentation and visualizations to facilitate experimental design and interpretation.
Mechanism of Action
This compound functions by inhibiting the transcriptional activation of SKN-1 target genes.[2] While the precise molecular target of this compound within the SKN-1 signaling cascade is not fully elucidated, it has been shown to functionally block the expression of downstream genes, such as gst-4 (glutathione S-transferase 4).[2][4] Under conditions of stress, such as exposure to the oxidative stressor sodium arsenite, SKN-1 is activated via the p38 MAPK signaling pathway, leading to its accumulation in intestinal nuclei and subsequent gene transcription.[2] this compound treatment prevents this transcriptional output, suggesting it acts either downstream of stress signaling and nuclear translocation or by interfering with the transcriptional machinery.[2] By blocking this protective pathway, this compound increases the organism's vulnerability to chemical insults that would otherwise be mitigated by the SKN-1 response.[2]
Data Presentation
The following tables summarize key quantitative data related to the efficacy of this compound and the regulation of SKN-1 target genes.
Table 1: In Vitro Efficacy of this compound and Comparative Compounds
| Compound | Target/Mechanism | Efficacy (IC50) | Organism/System |
| This compound | Direct SKN-1 Pathway Inhibitor | 0.24 µM | C. elegans [1] |
| Withaferin A | Indirect; NF-κB inhibitor, binds to vimentin | 12 nM (HUVEC proliferation) | Human Endothelial Cells[1] |
| Simvastatin | Indirect; Nrf2 activator | Not applicable for inhibition | Human Cells[1] |
Table 2: Representative SKN-1 Target Genes and their Regulation
| Gene | Function | Regulation by Oxidative Stress | SKN-1 Dependence |
| gcs-1 | Glutathione synthesis | Upregulated | Dependent[2] |
| gst-4 | Glutathione S-transferase | Upregulated | Dependent[4] |
| gst-7 | Glutathione S-transferase | Upregulated | Dependent[5] |
| gst-10 | Glutathione S-transferase | Upregulated | Dependent[5] |
| ctl-2 | Catalase | Upregulated | Partially Dependent[6] |
| sod-1 | Superoxide dismutase | Upregulated | Dependent[6] |
| nlp-7 | Neuropeptide-like protein | Upregulated | Dependent[6] |
| cup-4 | Ligand-gated ion channel | Upregulated | Dependent[6] |
Signaling Pathways and Experimental Workflow
SKN-1 Signaling Pathway
Caption: The SKN-1 signaling pathway in C. elegans.
Experimental Workflow for Assaying this compound Efficacy
Caption: General experimental workflow for assaying this compound efficacy.
Experimental Protocols
Protocol 1: In Vivo SKN-1 Reporter Assay in C. elegans
This assay quantifies SKN-1 activity by measuring the expression of a Green Fluorescent Protein (GFP) reporter driven by the promoter of a SKN-1 target gene, gst-4.[1]
Materials:
-
C. elegans strain expressing a SKN-1 responsive reporter (e.g., gst-4p::GFP).
-
Nematode Growth Medium (NGM) agar plates.
-
E. coli OP50 bacteria.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Control solvent (vehicle).
-
Oxidative stress-inducing agent (e.g., sodium arsenite).
-
Fluorescence microscope or a large particle sorter (e.g., COPAS BIOSORT).
Procedure:
-
Synchronization of Worms: Synchronize the C. elegans population to obtain a cohort of worms at the same developmental stage (e.g., L4 larvae) using standard bleaching and L1 arrest protocols.[3]
-
Compound Exposure:
-
Prepare NGM plates containing various concentrations of this compound. Ensure the final solvent concentration is consistent across all plates, including the vehicle control (typically ≤0.5% DMSO).
-
Seed the plates with E. coli OP50.
-
Transfer the synchronized L4 larvae to the compound-containing plates and incubate for a defined period (e.g., 24 hours) at 20°C.[1]
-
-
Induction of SKN-1 Activity:
-
Quantification of Reporter Expression:
-
After a set incubation period on the stressor plates (e.g., 4-6 hours), quantify the GFP fluorescence in the worms.[3]
-
This can be achieved by capturing images with a fluorescence microscope and analyzing the intensity in the intestine using image analysis software (e.g., ImageJ), or by using a COPAS BIOSORT instrument for high-throughput analysis.[1][3]
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity for each treatment group.
-
Determine the extent to which this compound inhibits the stressor-induced increase in GFP expression.
-
Perform statistical analysis (e.g., t-test or ANOVA) to assess the significance of the observed differences.[3]
-
Protocol 2: Oxidative Stress Sensitivity Assay
This protocol assesses the ability of this compound to sensitize C. elegans to oxidative stress, a phenotype expected upon SKN-1 inhibition.[3]
Materials:
-
Wild-type C. elegans (e.g., N2 strain).
-
NGM plates.
-
E. coli OP50.
-
This compound dissolved in DMSO.
-
Vehicle control (DMSO).
-
Acute oxidative stressor (e.g., 5 mM sodium arsenite or juglone).
-
96-well plates.
-
Microscope.
Procedure:
-
Synchronization and Treatment:
-
Synchronize wild-type worms to the L4 or young adult stage.
-
Expose the worms to various concentrations of this compound or vehicle control on NGM plates for 24 hours as described in Protocol 1.
-
-
Acute Stress Exposure:
-
After the pre-incubation with this compound, transfer the worms to the wells of a 96-well plate containing liquid M9 buffer with the acute oxidative stressor.
-
-
Survival Scoring:
-
Score the number of live and dead worms at regular intervals (e.g., every hour) over a period of several hours. A worm is considered dead if it does not respond to gentle prodding.
-
-
Data Analysis:
-
Generate survival curves for each treatment group.
-
Calculate the median survival time (LT50) for each condition.
-
Use statistical methods (e.g., log-rank test) to compare the survival curves and determine if this compound treatment significantly reduces survival under oxidative stress.
-
Protocol 3: Lifespan Assay under Chronic Stress
This protocol evaluates the impact of this compound on the lifespan of C. elegans under conditions of chronic mild oxidative stress, where SKN-1 activity is crucial for survival.[3]
Materials:
-
Wild-type C. elegans (N2).
-
NGM plates.
-
E. coli OP50.
-
This compound dissolved in DMSO.
-
Vehicle control (DMSO).
-
Chronic oxidative stressor (e.g., low concentration of paraquat, e.g., 0.1 mM).[3]
-
Fluorodeoxyuridine (FUDR) to prevent progeny production.
-
Microscope.
Procedure:
-
Synchronization and Treatment:
-
Synchronize N2 worms as described in Protocol 1.
-
Transfer synchronized L1 larvae to NGM plates containing the desired concentrations of this compound or a vehicle control.[3]
-
Include plates with and without a low concentration of paraquat to induce chronic oxidative stress.[3]
-
Add FUDR (e.g., 50 µM) to the plates to prevent the growth of progeny.[3]
-
-
Lifespan Scoring:
-
Maintain the plates at 20°C.
-
Starting from day 1 of adulthood, score the number of live and dead worms every 1-2 days. A worm is considered dead if it does not respond to gentle prodding.[3]
-
Transfer surviving worms to fresh plates every few days to avoid contamination and ensure a consistent supply of food and compound.
-
-
Data Analysis:
-
Generate lifespan curves for each condition using Kaplan-Meier analysis.
-
Calculate the mean and maximum lifespan for each group.
-
Use the log-rank test to determine if there are statistically significant differences in lifespan between the treatment groups.
-
Conclusion
This compound is a valuable chemical probe for dissecting the intricate roles of the SKN-1 transcription factor in gene regulation, stress resistance, and aging. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of SKN-1 biology. By combining reporter assays, stress sensitivity assays, and lifespan analyses, a comprehensive understanding of how SKN-1 modulation affects organismal physiology can be achieved, paving the way for new insights and potential therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Direct inhibition of the longevity promoting factor SKN-1 by Insulin-like signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stress and Longevity in C.elegans as Mediated by SKN-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Conserved SKN-1/Nrf2 Stress Response Pathway Regulates Synaptic Function in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]
- 8. The conserved SKN-1/Nrf2 stress response pathway regulates synaptic function in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML358 Treatment in Nematode Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML358 is a potent and selective small-molecule inhibitor of the SKN-1 transcription factor in the nematode Caenorhabditis elegans.[1][2][3] SKN-1, the functional ortholog of mammalian Nrf2, is a master regulator of detoxification and stress resistance pathways.[2] By inhibiting SKN-1, this compound enhances the susceptibility of nematodes to oxidative stress and other chemical agents, making it a valuable research tool for studying stress response mechanisms.[1][4] Furthermore, its selectivity for the nematode SKN-1 pathway over the mammalian Nrf2 homologue suggests its potential as a lead compound for the development of novel anthelmintics that could counteract drug resistance.[3][5]
These application notes provide detailed methodologies for utilizing this compound in C. elegans cultures to assess its effects on stress sensitivity and lifespan.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity in C. elegans.
Table 1: In Vitro and In Vivo Potency and Toxicity of this compound
| Parameter | Value | Description |
| IC₅₀ | 0.24 µM | Half-maximal inhibitory concentration for the SKN-1 pathway in a cell-based reporter assay.[3][5] |
| LC₅₀ | > 64 µM | Half-maximal lethal concentration in C. elegans, indicating low toxicity.[3][5] |
Table 2: Recommended Concentration Ranges for In Vivo Assays
| Assay Type | This compound Concentration Range | Notes |
| Oxidative Stress Sensitization | 1 µM - 50 µM | Effective concentrations for observing increased sensitivity to pro-oxidants like juglone or paraquat.[1] |
| SKN-1 Reporter Gene Assay | 1 µM - 50 µM | Used to quantify the inhibition of SKN-1 target gene expression (e.g., gst-4p::GFP).[1] |
| Lifespan Assay | 1 µM - 50 µM | To assess the impact on lifespan, particularly under conditions of chronic stress.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the SKN-1 signaling pathway and a general experimental workflow for assessing the effects of this compound.
Caption: The SKN-1 signaling pathway in C. elegans and the inhibitory action of this compound.
Caption: General experimental workflow for this compound treatment in C. elegans cultures.
Experimental Protocols
Protocol 1: Oxidative Stress Sensitization Assay
This assay determines the ability of this compound to sensitize C. elegans to acute oxidative stress induced by juglone.
Materials:
-
Wild-type (N2) C. elegans
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50
-
This compound (stock solution in DMSO)
-
Juglone (stock solution in ethanol or DMSO)
-
M9 buffer
-
Synchronized L4 stage worms
Procedure:
-
Synchronization: Prepare a synchronized population of L4 stage wild-type (N2) nematodes.
-
Compound Exposure: Transfer the synchronized L4 worms to NGM plates containing the desired final concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (DMSO). Incubate the plates at 20°C for 24 hours.[4]
-
Stress Induction: Prepare a solution of juglone in M9 buffer. Expose the worms to the juglone solution. The concentration of juglone should be determined empirically to cause significant, but not complete, lethality in the control group within a few hours.
-
Survival Scoring: Score the number of surviving and dead worms at regular intervals (e.g., every hour) until most worms in the control group are dead. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
-
Data Analysis: Generate survival curves for each condition. Compare the survival rates of this compound-treated worms to the vehicle control using statistical methods such as the log-rank test.
Protocol 2: gst-4p::GFP Reporter Assay for SKN-1 Activity
This protocol uses a transgenic C. elegans strain expressing Green Fluorescent Protein (GFP) under the control of the gst-4 promoter, a downstream target of SKN-1, to quantify the inhibitory effect of this compound.
Materials:
-
C. elegans transgenic strain with gst-4p::GFP reporter
-
NGM agar plates
-
E. coli OP50
-
This compound (stock solution in DMSO)
-
SKN-1 activator (e.g., 50 µM juglone)
-
M9 buffer
-
Fluorescence microscope
-
2% agarose pads on microscope slides
Procedure:
-
Worm Preparation: Use a synchronized population of L4 stage gst-4p::GFP transgenic worms.
-
Compound Treatment: Plate the L4 worms onto NGM plates containing various concentrations of this compound and a vehicle control. Allow the worms to develop to the young adult stage at 20°C.[1]
-
SKN-1 Induction: Prepare a solution of a known SKN-1 activator (e.g., 50 µM juglone) in M9 buffer.[1] Expose the worms to the activator for a defined period (e.g., 2-4 hours).[1] Include a control group that is not exposed to the activator.
-
Imaging: Mount the worms on a 2% agarose pad on a microscope slide. Capture fluorescence and bright-field images using a fluorescence microscope.
-
Quantification and Analysis: Quantify the mean GFP fluorescence intensity in the worms for each condition. Determine the extent to which this compound inhibits the activator-induced increase in GFP expression. Perform statistical analysis (e.g., t-test or ANOVA) to assess the significance of the observed differences.[1]
Protocol 3: Lifespan Assay under Chronic Oxidative Stress
This protocol evaluates the effect of this compound on the lifespan of C. elegans under conditions of chronic, low-level oxidative stress, where SKN-1 activity is important for survival.
Materials:
-
Wild-type (N2) C. elegans
-
NGM agar plates
-
E. coli OP50
-
This compound (stock solution in DMSO)
-
Paraquat (low concentration, e.g., 0.1 mM)
-
Fluorodeoxyuridine (FUDR) to prevent progeny production
-
Microscope
Procedure:
-
Synchronization and Treatment: Prepare a synchronized population of L1 larvae by bleaching gravid adults and allowing the eggs to hatch overnight in M9 buffer without food.[1]
-
Plate the synchronized L1 larvae onto NGM plates seeded with E. coli OP50. Add this compound to the plates at the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control.[1] Include plates with and without a low concentration of paraquat (e.g., 0.1 mM) to induce chronic oxidative stress.[1]
-
Add FUDR (e.g., 50 µM) to the plates to prevent the growth of progeny.[1]
-
Lifespan Scoring: Maintain the plates at 20°C. Starting from day 1 of adulthood, score the number of live and dead worms every 1-2 days. A worm is considered dead if it fails to respond to gentle prodding.[1]
-
Transfer the live worms to fresh plates every few days to maintain a consistent food source and avoid contamination.[1]
-
Data Analysis: Generate lifespan curves for each condition using the Kaplan-Meier method.[1] Use statistical tests (e.g., log-rank test) to determine the significance of any differences in lifespan between the treatment groups.
Concluding Remarks
This compound serves as a specific and potent tool for investigating the SKN-1 pathway in nematodes. The protocols outlined above provide a framework for characterizing its effects on stress resistance and longevity in C. elegans. Researchers can adapt these methodologies to suit their specific experimental questions, such as exploring the role of SKN-1 in response to different stressors or in the context of various genetic backgrounds. The low toxicity of this compound in nematodes allows for its use across a range of concentrations to dissect the dose-dependent functions of the SKN-1 pathway.
References
- 1. A Caenorhabditis elegans Model Elucidates a Conserved Role for TRPA1-Nrf Signaling in Reactive Alpha-dicarbonyl Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of common paralytic agents used for fluorescence imaging on redox tone and ATP levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific roles for DEG/ENaC and TRP channels in touch and thermosensation in C. elegans nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Conserved SKN-1/Nrf2 Stress Response Pathway Regulates Synaptic Function in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]
- 5. Time-off-pick Assay to Measure Caenorhabditis elegans Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis Using Quantitative PCR Following ML358 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML358 is a small molecule inhibitor demonstrating potent effects on specific cellular signaling pathways. To understand the molecular mechanisms of this compound and evaluate its efficacy, it is crucial to quantify the resulting changes in gene expression. Quantitative real-time reverse transcription PCR (RT-qPCR) is a highly sensitive and specific method for measuring the abundance of mRNA transcripts.[1][2] This document provides a detailed protocol for analyzing the expression of target genes in a human cancer cell line (e.g., HeLa) following treatment with this compound. For the purpose of this application note, this compound is presented as a hypothetical inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway, a common target in cancer drug development.
Background: The MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[3] Dysregulation of this pathway is a hallmark of many cancers. Upon activation by upstream signals (e.g., growth factors), MEK1/2 kinases phosphorylate and activate ERK1/2. Activated ERK then translocates to the nucleus, where it phosphorylates and activates transcription factors such as c-Fos and c-Jun. These factors, in turn, regulate the expression of genes that drive cell cycle progression and other oncogenic processes. By inhibiting MEK1/2, this compound is expected to decrease the expression of these downstream target genes.
Figure 1. Simplified MAPK/ERK signaling pathway indicating the inhibitory action of this compound on MEK1/2.
Experimental Workflow
The overall experimental process involves several key stages, from initial cell culture and treatment to the final analysis of gene expression data. Each step must be performed carefully to ensure data accuracy and reproducibility. The workflow is outlined below.
Figure 2. High-level workflow for qPCR analysis of gene expression after this compound treatment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed HeLa cells in a 6-well plate at a density of 2.5 x 10^5 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
Treatment Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to a final working concentration of 10 µM. Prepare a vehicle control using the same final concentration of DMSO (e.g., 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing either 10 µM this compound or the DMSO vehicle control. Treat cells in triplicate for each condition.
-
Incubation: Incubate the treated cells for a predetermined time point (e.g., 24 hours) at 37°C and 5% CO2.
Protocol 2: Total RNA Isolation
-
Cell Lysis: After incubation, wash the cells once with ice-cold phosphate-buffered saline (PBS). Add 1 mL of TRIzol™ Reagent directly to each well and lyse the cells by pipetting up and down.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
RNA Wash: Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol.
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C. Carefully remove all the ethanol.
-
Resuspension: Air-dry the pellet for 5-10 minutes. Resuspend the RNA in 20-50 µL of RNase-free water.
-
Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
Protocol 3: cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a PCR tube, combine the following components for each sample:
-
Total RNA: 1 µg
-
Oligo(dT) Primers (50 µM): 1 µL
-
Random Hexamers (50 µM): 1 µL
-
dNTP Mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Denaturation: Gently mix, briefly centrifuge, and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Master Mix Preparation: Prepare a master mix containing:
-
5X First-Strand Buffer: 4 µL
-
0.1 M DTT: 2 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase (e.g., SuperScript™ III): 1 µL
-
-
Reverse Transcription: Add 8 µL of the master mix to each RNA/primer tube. The final reaction volume is 21 µL.
-
Incubation: Incubate the reaction at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
Storage: Store the resulting cDNA at -20°C.
Protocol 4: Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for your target genes (e.g., c-FOS, c-JUN) and a stable housekeeping gene (e.g., GAPDH, ACTB).[4][5][6] Primers should yield an amplicon size between 70-200 bp.[4]
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well optical plate. For each sample and gene, set up reactions in triplicate. A typical 20 µL reaction includes:
-
SYBR™ Green PCR Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA (diluted 1:10): 2 µL
-
Nuclease-Free Water: 7 µL
-
-
Controls: Include no-template controls (NTC) for each primer pair to check for contamination.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with the following standard cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
Data Analysis: The ΔΔCt Method
Relative quantification of gene expression can be calculated using the comparative Ct (ΔΔCt) method.[7][8][9][10] This method normalizes the expression of the target gene to a reference (housekeeping) gene and compares the treated sample to an untreated control.[9][10]
Figure 3. Logical workflow for calculating relative gene expression using the ΔΔCt method.
Data Presentation
The results of the qPCR analysis should be summarized in a clear and organized table. Below is a hypothetical dataset showing the downregulation of c-FOS and c-JUN gene expression in HeLa cells 24 hours after treatment with 10 µM this compound, using GAPDH as the housekeeping gene.
| Gene Name | Treatment Group | Avg. Ct (Target) | Avg. Ct (GAPDH) | ΔCt | Avg. ΔCt (Control) | ΔΔCt | Fold Change (2-ΔΔCt) |
| c-FOS | DMSO Control | 23.5 | 19.0 | 4.5 | 4.5 | 0.0 | 1.00 |
| This compound (10 µM) | 26.2 | 19.1 | 7.1 | 2.6 | 0.17 | ||
| c-JUN | DMSO Control | 21.8 | 19.0 | 2.8 | 2.8 | 0.0 | 1.00 |
| This compound (10 µM) | 23.9 | 19.1 | 4.8 | 2.0 | 0.25 |
Interpretation:
The hypothetical data indicates that treatment with this compound for 24 hours resulted in a significant decrease in the mRNA levels of both c-FOS and c-JUN. Specifically, c-FOS expression was reduced to approximately 0.17-fold (an 83% reduction) and c-JUN expression was reduced to 0.25-fold (a 75% reduction) compared to the DMSO-treated control cells. These results are consistent with the proposed mechanism of this compound as an inhibitor of the MEK/ERK pathway.
This application note provides a comprehensive protocol for the quantitative analysis of gene expression changes induced by the small molecule inhibitor this compound. By following these detailed steps for cell culture, RNA extraction, cDNA synthesis, and qPCR, researchers can reliably assess the molecular effects of drug candidates. The use of the ΔΔCt method allows for robust and accurate relative quantification of gene expression, providing critical insights into the compound's mechanism of action and efficacy.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MEK1/2 Pathway as a Therapeutic Target in High-Grade Serous Ovarian Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. tataa.com [tataa.com]
- 6. bio-rad.com [bio-rad.com]
- 7. An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
Application Notes and Protocols for Fluorescence Microscopy with ML358 Reporter Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial cation channel primarily located on the membranes of late endosomes and lysosomes. It plays a vital role in maintaining lysosomal calcium homeostasis, a process integral to various cellular functions including autophagy, lysosomal exocytosis, and membrane trafficking. Dysregulation of TRPML1 function has been implicated in several human diseases, most notably the lysosomal storage disorder Mucolipidosis type IV (MLIV), and is increasingly being studied for its role in neurodegenerative diseases and cancer.
ML358 is a potent and selective small-molecule agonist of the TRPML1 channel. Its ability to activate TRPML1-mediated calcium release from lysosomes makes it a valuable tool for studying lysosomal biology and a potential therapeutic agent for diseases associated with TRPML1 dysfunction. This document provides detailed application notes and protocols for utilizing this compound in conjunction with fluorescence microscopy-based reporter systems to investigate TRPML1 activity in a cellular context. These assays are designed for high-throughput screening (HTS) and detailed mechanistic studies.
TRPML1 Signaling Pathway
Activation of TRPML1 by agonists like this compound initiates a cascade of downstream signaling events. The primary event is the release of Ca²⁺ from the lysosomal lumen into the cytoplasm. This localized increase in cytosolic Ca²⁺ can then trigger several pathways:
-
TFEB-Dependent Transcriptional Regulation: The Ca²⁺ release activates the phosphatase calcineurin, which dephosphorylates the Transcription Factor EB (TFEB). Dephosphorylated TFEB translocates to the nucleus, where it promotes the expression of genes involved in lysosomal biogenesis and autophagy. This creates a positive feedback loop, as TRPML1 is a TFEB target gene.
-
TFEB-Independent Autophagy Induction: TRPML1-mediated Ca²⁺ release can also activate Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ), which in turn activates AMP-activated protein kinase (AMPK). This pathway can induce the formation of the Beclin1/VPS34 complex, a key step in the initiation of autophagy, independent of TFEB-mediated transcription.
-
Lysosomal Exocytosis: The localized increase in Ca²⁺ at the lysosomal surface promotes the fusion of lysosomes with the plasma membrane, a process known as lysosomal exocytosis. This allows for the release of lysosomal contents into the extracellular space, a mechanism for clearing accumulated substrates and cellular waste.
Caption: TRPML1 Signaling Cascade.
Data Presentation
The following table summarizes representative quantitative data for TRPML1 agonists in fluorescence-based assays. Note that specific values for this compound may vary depending on the cell line and assay conditions. The data for ML-SA5, a structurally related and well-characterized TRPML1 agonist, are included for comparison.
| Parameter | This compound (Illustrative) | ML-SA5 (Reported) | Assay Type | Cell Line | Reference |
| EC50 | 1 - 10 µM | ~80 nM - 10 µM | Calcium Flux (Fluo-4) / TFE3 Translocation | HEK293, MEFs | [1][2] |
| Z'-Factor | > 0.5 | 0.6 - 0.8 | High-Throughput Calcium Flux (FLIPR) | HEK-TRPML1-4A | [2] |
| Signal-to-Background | > 3 | 5 - 10 | High-Throughput Calcium Flux (FLIPR) | HEK-TRPML1-4A | [2] |
Experimental Protocols
Protocol 1: Generation of a Stable TRPML1-Expressing Reporter Cell Line
This protocol describes the generation of a stable HEK293 cell line constitutively expressing human TRPML1. This cell line will serve as the "reporter strain" for subsequent fluorescence microscopy assays.
Materials:
-
HEK293 cells
-
pcDNA3.1 vector containing the human TRPML1 coding sequence (or other suitable expression vector with a selection marker)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Selection antibiotic (e.g., G418 for pcDNA3.1)
-
6-well and 10 cm cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the TRPML1 expression vector according to the manufacturer's protocol for your chosen transfection reagent.
-
Recovery: 24 hours post-transfection, replace the transfection medium with fresh complete growth medium.
-
Selection: 48 hours post-transfection, passage the cells into a 10 cm plate in complete growth medium containing the appropriate concentration of the selection antibiotic (e.g., 500-800 µg/mL G418). The optimal concentration should be determined by a kill curve on untransfected HEK293 cells.
-
Clonal Selection: Continue to culture the cells in the selection medium, replacing the medium every 3-4 days. Untransfected cells will die, and colonies of resistant, stably transfected cells will begin to form.
-
Expansion: Once colonies are visible, use cloning cylinders or a sterile pipette tip to isolate and transfer individual colonies to separate wells of a 24-well plate.
-
Validation: Expand the clonal populations and validate TRPML1 expression and function using methods such as Western blotting, qPCR, or a preliminary functional assay (e.g., calcium flux with a known agonist).
References
Troubleshooting & Optimization
Technical Support Center: Optimizing ML358 Concentration for In Vivo Assays
Welcome to the technical support center for the use of ML358 in in vivo assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo concentration of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small molecule inhibitor of the SKN-1 pathway. In the nematode Caenorhabditis elegans, SKN-1 is a transcription factor that is the functional ortholog of mammalian Nrf2 (Nuclear factor erythroid 2-related factor 2). The SKN-1/Nrf2 pathway plays a critical role in the cellular response to oxidative stress and detoxification of xenobiotics. Under conditions of oxidative stress, SKN-1/Nrf2 translocates to the nucleus and activates the transcription of a battery of cytoprotective genes. This compound has been shown to inhibit this pathway in C. elegans, leading to a suppression of target gene expression and increased sensitivity to oxidative stress. While its precise molecular target is still under investigation, it is known to be selective for the nematode SKN-1 pathway over the mammalian Nrf2 pathway in in vitro assays.
Q2: What is the recommended starting concentration for this compound in an in vivo mouse study?
Currently, there is a lack of publicly available data on the use of this compound in in vivo mammalian models, including mice. Therefore, a specific recommended starting concentration cannot be provided based on direct experimental evidence.
For a novel compound like this compound, a common approach is to start with a dose-range finding study. This typically involves administering a wide range of doses to a small number of animals to determine the maximum tolerated dose (MTD). A suggested starting point for a dose-range finding study could be a logarithmic dose escalation (e.g., 1, 10, 100 mg/kg). It is crucial to closely monitor the animals for any signs of toxicity.
Q3: How should I formulate this compound for in vivo administration?
This compound is reported to have good aqueous solubility. However, for in vivo studies, it is essential to ensure its solubility and stability in the chosen vehicle. For oral administration, a simple aqueous suspension or solution can be a good starting point.
Here are some common formulation strategies for poorly soluble compounds that could be adapted if solubility issues arise:
-
Aqueous Suspension: If this compound is not fully soluble at the desired concentration, a suspension can be prepared using a suspending agent like carboxymethylcellulose (CMC) and a wetting agent such as Tween® 80.
-
Co-solvent System: Solvents like polyethylene glycol (PEG) 400 or propylene glycol can be used to dissolve the compound, which is then typically diluted with an aqueous vehicle. Care must be taken to avoid precipitation upon dilution.
-
Lipid-based Formulations: For highly lipophilic compounds, oil-based vehicles (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability.
Q4: What are the potential signs of toxicity I should monitor for in my animal models?
When conducting in vivo studies with a new compound, it is critical to monitor for signs of toxicity. These can include:
-
Changes in body weight (weight loss is a common indicator of toxicity)
-
Changes in food and water consumption
-
Changes in behavior (e.g., lethargy, ruffled fur, abnormal posture)
-
Signs of distress (e.g., labored breathing, hunched posture)
-
Organ-specific toxicity, which may require histological analysis of tissues at the end of the study.
Q5: I am not observing the expected efficacy in my in vivo model. What could be the reason?
A discrepancy between in vitro and in vivo results is a common challenge in drug development. Potential reasons include:
-
Poor Pharmacokinetics (PK): The compound may have low bioavailability, meaning it is not being absorbed efficiently into the bloodstream. It might also be rapidly metabolized and cleared from the body before it can reach its target tissue at a sufficient concentration.
-
Inadequate Dose: The concentration of this compound reaching the target tissue may be too low to exert a biological effect.
-
Off-target Effects: The compound may have unforeseen off-target effects in a complex biological system that are not apparent in in vitro assays.
-
Animal Model Suitability: The chosen animal model may not accurately recapitulate the human disease or the specific pathway being targeted.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations | Concentration is too low. | Conduct a dose-escalation study to test higher concentrations. |
| Poor bioavailability. | Perform pharmacokinetic (PK) studies to measure plasma and tissue concentrations of this compound. Consider reformulating the compound to improve solubility and absorption. | |
| Inappropriate animal model. | Re-evaluate the animal model to ensure the SKN-1/Nrf2 pathway is relevant and druggable in that context. | |
| Signs of toxicity in animal models | Dose is too high. | Reduce the dose or the frequency of administration. |
| Formulation vehicle toxicity. | Run a vehicle-only control group to assess the toxicity of the formulation itself. Consider alternative, more biocompatible vehicles. | |
| Off-target effects. | Conduct further in vitro profiling to identify potential off-target activities. | |
| Inconsistent results between experiments | Inconsistent formulation. | Standardize the formulation preparation procedure. Ensure the compound is fully dissolved or uniformly suspended before each administration. |
| Variability in animal handling and dosing. | Ensure all procedures, including animal handling, route of administration, and timing of dosing, are consistent across all experimental groups. | |
| Biological variability. | Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Disclaimer: The following tables provide a summary of available data for this compound, which is primarily from studies in C. elegans. The data for in vivo mammalian models is illustrative and based on general principles for small molecule inhibitors, as specific data for this compound is not publicly available.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Assay System |
| IC50 | ~5 µM | C. elegans gst-4 reporter assay |
| Selectivity | Selective for nematode SKN-1 over mammalian Nrf2 | In vitro reporter assays |
Table 2: Illustrative Dosing Parameters for a Novel Small Molecule Inhibitor in Mouse Models
| Parameter | Oral (gavage) | Intraperitoneal (IP) | Intravenous (IV) |
| Starting Dose Range | 1 - 100 mg/kg | 1 - 50 mg/kg | 0.5 - 10 mg/kg |
| Dosing Frequency | Once or twice daily | Once daily | Once daily or as a continuous infusion |
| Typical Vehicle | 0.5% CMC, 0.1% Tween 80 in water | Saline, 5% DMSO | Saline, 5% Solutol HS 15 |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension of this compound for Oral Gavage
-
Calculate the required amount of this compound and vehicle. For example, to prepare a 10 mg/mL suspension for a 100 mg/kg dose in a 20g mouse (0.2 mL dosing volume), you will need 2 mg of this compound per 0.2 mL of vehicle.
-
Prepare the vehicle solution. A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in sterile water.
-
Wet the this compound powder. In a mortar, add a small amount of the vehicle to the this compound powder and triturate with a pestle to form a smooth paste. This helps to prevent clumping.
-
Gradually add the remaining vehicle. Slowly add the rest of the vehicle to the paste while continuously triturating to ensure a uniform suspension.
-
Homogenize the suspension (optional). For a more uniform particle size, the suspension can be sonicated or homogenized.
-
Administer to animals. Use a gavage needle of appropriate size for the animal. Ensure the suspension is well-mixed before drawing each dose.
Protocol 2: Dose-Range Finding Study in Mice
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6 or BALB/c). Use a small number of animals per group (e.g., n=3-5).
-
Dose Selection: Choose a range of doses based on in vitro potency and any available in silico predictions. A logarithmic progression is often used (e.g., 1, 10, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound via the desired route (e.g., oral gavage).
-
Monitoring: Observe the animals closely for at least 7-14 days for any signs of acute toxicity. Record body weights daily for the first week and then every other day.
-
Endpoint: The highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, mortality, or severe clinical signs) is considered the Maximum Tolerated Dose (MTD). This information will guide dose selection for subsequent efficacy studies.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The SKN-1/Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for the in vivo optimization of a small molecule inhibitor.
Technical Support Center: Troubleshooting ML358 Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with ML358, a selective inhibitor of the SKN-1 pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the SKN-1 pathway in Caenorhabditis elegans. The SKN-1 transcription factor is a key regulator of stress response and detoxification pathways in nematodes, making it a target for new anthelmintic drugs. This compound exerts its effects by inhibiting this pathway, which can sensitize nematodes to oxidative stress and other anthelmintics.[1]
Q2: What are the basic chemical properties of this compound?
A2: The key chemical and biological properties of this compound are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C₂₁H₂₆Cl₂N₂O₂ |
| Molecular Weight | 425.35 g/mol |
| IC₅₀ (SKN-1 Pathway) | 0.24 µM |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Recommended Stock Concentration | 10 mM |
| Storage Temperature | -20°C or -80°C |
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound is anhydrous dimethyl sulfoxide (DMSO).
Q4: How should this compound stock solutions be stored?
A4: this compound stock solutions should be stored at -20°C for short-term storage and -80°C for long-term storage to maintain stability and prevent degradation. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Is this compound stable in aqueous solutions?
A5: this compound has been shown to be stable in 1x Phosphate Buffered Saline (PBS) at room temperature.[2] However, its solubility in aqueous buffers is limited, and precipitation can occur upon dilution of DMSO stock solutions.
Troubleshooting Guides
Issue 1: My this compound powder is not dissolving in the recommended solvent.
-
Question: I am having trouble dissolving the this compound powder in DMSO. What should I do?
-
Answer:
-
Ensure Anhydrous Conditions: Moisture can significantly impact the solubility of many small molecules. Use fresh, anhydrous DMSO for the best results.
-
Vortex Thoroughly: After adding the DMSO to the this compound powder, cap the vial tightly and vortex for at least 1-2 minutes to ensure complete dissolution.
-
Gentle Warming: If the compound still does not fully dissolve, gentle warming in a 37°C water bath for a few minutes can aid in dissolution.
-
Sonication: In some cases, brief sonication can help to break up any aggregates and facilitate dissolution.
-
Issue 2: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer or cell culture media.
-
Question: I prepared a 10 mM stock of this compound in DMSO, but when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture medium), a precipitate forms. How can I prevent this?
-
Answer: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions, first into a smaller volume of buffer and then bringing it to the final concentration. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, it may be possible to slightly increase the final percentage of DMSO in your assay to maintain solubility. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Use of Co-solvents: For in vivo or certain in vitro applications, the use of co-solvents can improve solubility. Common co-solvents include PEG 400 and propylene glycol. It is essential to determine the compatibility of any co-solvent with your specific experimental system.
-
Formulation with Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 (e.g., 0.1%), can act as a wetting agent and help to keep the compound in solution.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. This is a common strategy for drug formulation and can be adapted for experimental use.
-
Issue 3: I am observing inconsistent results in my experiments, which I suspect are due to solubility issues.
-
Question: My experimental results with this compound are highly variable. Could this be related to its solubility?
-
Answer: Yes, inconsistent solubility can lead to variability in experimental outcomes. Here’s how to troubleshoot:
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Visual Inspection: Before each experiment, visually inspect your final working solution for any signs of precipitation or cloudiness. If any is observed, do not proceed with the experiment and address the solubility issue using the strategies outlined above.
-
Centrifugation: If you suspect microprecipitation, you can centrifuge your working solution at high speed (e.g., >10,000 x g) for 10-15 minutes. Use the supernatant for your experiment. However, this will reduce the effective concentration of your compound.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound from your DMSO stock for each experiment. Do not store diluted aqueous solutions for extended periods, as the compound may precipitate over time.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
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Anhydrous dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 4.25 mg of this compound (Molecular Weight = 425.35 g/mol ).
-
Calculation: Mass (mg) = 10 mmol/L * 0.001 L * 425.35 g/mol * 1000 mg/g = 4.25 mg
-
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO (in this case, 1 mL) to the tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex for at least 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Solubility Assessment
This protocol can be used to empirically determine the approximate solubility of this compound in a solvent of interest.
Materials:
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This compound powder
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Solvent of interest (e.g., ethanol, PBS, cell culture media)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Prepare a series of dilutions: Add an excess amount of this compound powder to a microcentrifuge tube. Add a known volume of the solvent of interest.
-
Equilibrate: Vortex the tube vigorously for 2-3 minutes. Allow the suspension to equilibrate at room temperature for at least one hour, with intermittent vortexing.
-
Separate undissolved compound: Centrifuge the tube at high speed (>10,000 x g) for 15-30 minutes to pellet the undissolved compound.
-
Collect the supernatant: Carefully collect the supernatant without disturbing the pellet.
-
Quantify the dissolved compound: Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if a standard curve is available) or HPLC. The resulting concentration is the approximate solubility of this compound in that solvent at room temperature.
Visualizations
Caption: The SKN-1 signaling pathway in C. elegans and the inhibitory action of this compound.
Caption: A general workflow for troubleshooting small molecule solubility issues.
References
- 1. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Figure 3, Stability of this compound in 1× PBS at RT - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: ML358 Stability and Handling in Experimental Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the small molecule inhibitor ML358 in common experimental buffers. As specific stability data for this compound is not extensively published, this guide focuses on providing robust experimental protocols, troubleshooting advice, and frequently asked questions to empower researchers to determine its stability in their specific assay conditions.
Frequently Asked Questions (FAQs)
Q1: Is there readily available data on the stability of this compound in different buffers?
A1: Currently, detailed quantitative stability data for this compound across a wide range of experimental buffers (e.g., PBS, TRIS, HEPES at various pH values and temperatures) is not extensively documented in publicly available literature. Therefore, it is crucial for researchers to empirically determine the stability of this compound in their specific experimental system.
Q2: What are the primary factors that can affect this compound stability in a buffer solution?
A2: The stability of a small molecule like this compound can be influenced by several factors, including:
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pH: The acidity or alkalinity of the buffer can lead to hydrolysis or other chemical degradation.[1]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[2]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[2]
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Buffer Composition: The specific components of the buffer can sometimes interact with the compound.[3][4] For instance, certain buffers may form insoluble complexes with the compound.[4]
-
Presence of Other Molecules: Components in complex media, such as enzymes or other proteins, can contribute to the degradation of the small molecule.
Q3: How can I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like 100% DMSO.[5][6][7][8] This stock solution can then be diluted into the desired aqueous experimental buffer to the final working concentration immediately before use.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure for this compound?
A4: Kinetic solubility is the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[9] It is a measure of how quickly a compound precipitates and is often sufficient for early-stage drug discovery experiments.[7][8] Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with its solid form, typically requiring a longer incubation time to reach this equilibrium.[8][9] For most cell-based or biochemical assays, determining the kinetic solubility is the more relevant and practical measurement.
Troubleshooting Guide
Issue: I observe precipitation when I dilute my this compound DMSO stock into my aqueous buffer.
-
Question: What is the maximum concentration of this compound I can use in my buffer?
-
Answer: The concentration at which you observe precipitation is likely exceeding the kinetic solubility of this compound in your specific buffer. You should perform a kinetic solubility assay to determine the highest concentration that remains in solution.[5] A general protocol involves creating a serial dilution of your this compound stock in DMSO and then diluting each concentration into your aqueous buffer. The highest concentration that remains clear after a 1-2 hour incubation is the approximate kinetic solubility.[5]
-
-
Question: Could the concentration of DMSO be the issue?
-
Answer: Yes, while DMSO is used to initially dissolve the compound, its final concentration in the aqueous buffer should be kept low (typically ≤1%) as it can affect the solubility of the compound and may have biological effects in your assay. Using a high concentration of DMSO in the final solution can sometimes lead to the compound "crashing out" of solution.
-
Issue: My experimental results with this compound are inconsistent.
-
Question: Could the stability of this compound be affecting my results?
-
Answer: Yes, if this compound is degrading in your experimental buffer over the time course of your experiment, the effective concentration of the active compound will decrease, leading to inconsistent results. It is essential to perform a chemical stability assessment.
-
-
Question: How can I test the chemical stability of this compound in my buffer?
-
Answer: You can assess chemical stability by incubating this compound in your buffer under your experimental conditions (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).[5] At each time point, an aliquot of the solution should be analyzed by a stability-indicating method like High-Performance Liquid Chromatography (HPLC).[2][5] The amount of intact this compound remaining at each time point can be quantified to determine its half-life in that buffer.
-
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility
This protocol provides a general method to determine the approximate kinetic solubility of this compound in a specific aqueous buffer.[5][6]
Materials:
-
This compound
-
100% DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader for turbidity measurement (optional)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[5]
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer. This will create a range of final this compound concentrations with a consistent final DMSO concentration.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[5]
-
Visual Inspection: Visually inspect each well for any signs of precipitation.[5]
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or turbidity at a wavelength where this compound does not absorb (e.g., 600 nm) to quantify precipitation.[5]
-
Determine Kinetic Solubility: The highest concentration that remains clear (or shows low turbidity) is the approximate kinetic solubility of this compound under these conditions.[5]
Protocol 2: Assessment of Chemical Stability by HPLC
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.[5]
Materials:
-
This compound solution in the desired buffer at the final working concentration
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Cold organic solvent (e.g., acetonitrile or methanol)
-
Centrifuge
-
HPLC vials
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in your desired buffer at the final working concentration.
-
Immediately take an aliquot and quench the reaction by adding an equal volume of a cold organic solvent to stop degradation.[5]
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial. This is your zero time-point sample.
-
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2).[5]
-
Prepare Time-Point Samples: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the incubated solution and process them as described in step 1.
-
HPLC Analysis: Analyze all the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the percentage of this compound remaining versus time to determine the degradation kinetics and the half-life of the compound in the specific buffer.
Visualizations
Caption: Workflow for Determining Chemical Stability of this compound.
Caption: Troubleshooting Workflow for this compound Precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
preventing ML358 precipitation in media
Welcome to the technical support center for ML358. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor with two recognized primary targets. It is a potent and selective inhibitor of the SKN-1 pathway in the nematode Caenorhabditis elegans.[1] SKN-1 is a transcription factor that regulates responses to oxidative stress and detoxification. Additionally, this compound has been identified as an inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels, which are non-selective cation channels involved in various physiological processes.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1]
Q3: What is a recommended stock solution concentration and how should it be stored?
A3: A common stock solution concentration for this compound is 10 mM in anhydrous DMSO.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. These aliquots should be stored at -20°C for short-term storage or -80°C for long-term storage.[1]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.
Q5: Can this compound be dissolved in ethanol?
A5: While DMSO is the primary recommended solvent, some organic molecules can also be dissolved in ethanol. However, for compounds with low water solubility, DMSO is often a better choice. If you must use ethanol, it is crucial to perform a solubility test first and to be aware of its potential for cytotoxicity at higher concentrations in your specific cell line.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound in your experimental media can lead to inaccurate results by reducing the effective concentration of the compound. The following guide addresses common scenarios of precipitation and provides step-by-step solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its aqueous solubility limit. | - Decrease the final working concentration of this compound. - Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[2] - Add the diluted this compound solution dropwise to the final volume of media while gently swirling. |
| Rapid dilution of the DMSO stock solution. | - Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution step in a smaller volume of media first. | |
| Delayed Precipitation (in incubator) | Temperature shift affecting solubility. | - Always pre-warm the cell culture media to the experimental temperature (e.g., 37°C) before adding the this compound solution. |
| pH shift in the media due to the incubator's CO2 environment. | - Ensure your media is properly buffered for the CO2 concentration of your incubator. | |
| Interaction with media components (e.g., salts, proteins). | - If possible, test the solubility of this compound in a different basal media formulation. - For serum-containing media, be aware that interactions with serum proteins can affect solubility. | |
| Precipitate observed after freeze-thaw cycle of stock solution | Compound degradation or reduced solubility due to moisture absorption. | - Prepare fresh stock solutions from powder. - Always aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1] - Use anhydrous DMSO to prepare stock solutions.[1] |
Experimental Protocols
Protocol for Preparation of 10 mM this compound Stock Solution in DMSO
This protocol provides a reliable method for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 425.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 425.35 g/mol x 1000 mg/g = 4.25 mg[1]
-
Weighing: Accurately weigh 4.25 mg of this compound powder using an analytical balance and carefully transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.[1]
-
Mixing: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If needed, gentle warming in a 37°C water bath for a few minutes can assist dissolution.[1]
-
Aliquoting and Storage: To maintain the stability of the compound, aliquot the 10 mM stock solution into smaller, single-use volumes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol for Preparing Working Solutions and Preventing Precipitation
This workflow is designed to minimize the risk of this compound precipitation when preparing the final working concentration in cell culture media.
References
Technical Support Center: ML358 SKN-1 Pathway Inhibitor Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the ML358 assay to investigate the SKN-1 signaling pathway in C. elegans.
Troubleshooting Guides
This section addresses specific issues that may arise during the this compound assay, presented in a question-and-answer format to help you quickly identify and resolve common problems.
Q1: Why is there high variability between my replicate wells?
A1: High variability in a multi-well plate assay can stem from several factors. Here are the most common causes and their solutions:
-
Inconsistent Worm Dispensing: Uneven distribution of worms across the wells is a primary source of variability.
-
Solution: Ensure your synchronized worm population is well-mixed before and during dispensing. Use a peristaltic liquid dispenser for high-throughput screening to ensure a consistent number of worms per well. Manually counting worms in a few test wells before starting the main experiment can help calibrate your dispensing method.[1][2]
-
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can affect worm viability and GFP expression.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
-
Compound Precipitation: this compound, like many small molecules, may precipitate if not properly dissolved or if it exceeds its solubility limit in the assay medium.
-
Solution: Ensure this compound is fully dissolved in DMSO before diluting it into the S-medium. Visually inspect the wells after compound addition for any signs of precipitation.
-
Q2: My GFP signal is very low or absent, even in the positive control (juglone-treated) wells. What could be the problem?
A2: A weak or absent GFP signal suggests an issue with the reporter strain, the induction of the SKN-1 pathway, or the imaging setup.
-
C. elegans Health: Unhealthy or dead worms will not express GFP.
-
Solution: Check the viability of your worms under a microscope. They should be moving and have a healthy appearance. Ensure the NGM plates and E. coli OP50 food source are fresh.
-
-
Ineffective Juglone Induction: Juglone is used to induce oxidative stress and activate the SKN-1 pathway, leading to GFP expression.
-
Solution: Prepare a fresh solution of juglone for each experiment, as it is sensitive to light and oxidation. The final concentration of juglone should be optimized for your specific experimental conditions, but a common starting point is 150 µM.[3]
-
-
Incorrect Imaging Settings: The settings on your fluorescence microscope or plate reader may not be optimal for detecting GFP.
-
Solution: Use a standard GFP filter set (e.g., excitation ~485 nm, emission ~525 nm).[4] Ensure the exposure time and gain are set appropriately to capture the signal without excessive background noise.
-
Q3: I'm observing high background fluorescence across all my wells, including the negative controls. How can I reduce this?
A3: High background fluorescence can mask the specific GFP signal from the gst-4p reporter. This is often due to autofluorescence from the worms themselves or from the assay components.
-
Intestinal Autofluorescence: C. elegans naturally exhibits autofluorescence, particularly in the intestine, which can increase with age and stress.[5][6]
-
Contaminated Media or Reagents: Contaminants in the S-medium or other reagents can contribute to background fluorescence.
-
Solution: Use freshly prepared, sterile S-medium and high-quality reagents. Filter-sterilize all solutions before use.
-
-
Non-specific Binding of Compounds: Some compounds can be inherently fluorescent and may bind non-specifically to the worms or the plate.
-
Solution: Include a "compound only" control well (without worms) to measure the intrinsic fluorescence of your test compounds.
-
Q4: The worms in my assay plate are immobile or appear dead. What are the likely causes?
A4: Poor worm viability can be caused by a variety of factors related to the experimental conditions.
-
DMSO Toxicity: High concentrations of DMSO, the solvent for this compound, can be toxic to C. elegans.
-
Solution: Keep the final concentration of DMSO in the assay wells below 0.5%.
-
-
Compound Toxicity: The test compounds themselves may be toxic to the worms.
-
Solution: Perform a separate lethality assay to determine the LC50 (lethal concentration 50%) of your compounds.[8] This will help you choose a concentration range for the SKN-1 inhibition assay that is not lethal to the worms.
-
-
Harsh Handling: C. elegans are sensitive to physical stress.
-
Solution: Handle the worms gently during transfers and dispensing. Avoid excessive vortexing or centrifugation.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the SKN-1 signaling pathway in C. elegans.[8][9] SKN-1 is a transcription factor that regulates the expression of genes involved in detoxification and stress resistance.[10] Under conditions of oxidative stress, SKN-1 translocates to the nucleus and activates the transcription of its target genes, including gst-4.[8] this compound inhibits this pathway, leading to a decrease in the expression of SKN-1 target genes.[8]
Q2: What is the role of the gst-4p::GFP reporter in this assay?
A2: The gst-4p::GFP reporter is a transgenic construct in the C. elegans strain CL2166.[3] The promoter of the glutathione S-transferase 4 (gst-4) gene, a downstream target of SKN-1, is fused to the gene encoding Green Fluorescent Protein (GFP).[3] When the SKN-1 pathway is activated (e.g., by an oxidative stressor like juglone), transcription of gst-4 is induced, leading to the production of GFP and a measurable fluorescent signal.[3][11] Inhibition of the SKN-1 pathway by this compound results in a decrease in GFP expression.[3]
Q3: Why is it important to use synchronized worm populations?
A3: Using a synchronized population of worms is crucial for obtaining reproducible results.[12] Different developmental stages of C. elegans can exhibit varying responses to stressors and compounds. By synchronizing the worms (typically at the L1 or L4 stage), you ensure that all animals in the assay are at a similar physiological state, which reduces variability and allows for more accurate comparisons between different treatment groups.[3][9]
Q4: Can I use a different C. elegans strain for this assay?
A4: The standard strain for this assay is CL2166, which carries the gst-4p::GFP reporter.[3][13] While it is possible to use other strains, it is important to ensure that they have a functional SKN-1 pathway and a suitable reporter for its activity. If you use a different strain, you may need to re-optimize the assay conditions, such as the concentration of juglone and the incubation times.
Q5: How should I analyze the data from my this compound assay?
A5: The primary output of the assay is the GFP fluorescence intensity. The raw fluorescence values should be normalized to a positive control (juglone alone) and a negative control (DMSO alone).[3] The half-maximal inhibitory concentration (IC50) of this compound and its analogs can be calculated by fitting the concentration-response data to a four-parameter logistic equation.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs.
Table 1: Inhibitory Potency of this compound and Analogs against the SKN-1 Pathway
| Compound | SID | IC50 (µM) |
| This compound | 70789776 | 0.24 |
| Analog 1 | 17392339 | 0.2 |
| Analog 2 | 49903996 | 0.3 |
| Analog 3 | 49903997 | 0.5 |
| Analog 4 | 49903998 | 2.1 |
Data derived from a primary screen using the C. elegans gst-4p::GFP reporter assay.[3]
Table 2: Recommended Concentration Ranges for Key Reagents
| Reagent | Recommended Final Concentration | Solvent | Notes |
| This compound | 0.01 - 100 µM | DMSO | Perform a dose-response curve to determine the optimal concentration. |
| Juglone | 50 - 150 µM | DMSO | Prepare fresh for each experiment.[3][9] |
| DMSO | < 0.5% | - | High concentrations can be toxic to C. elegans. |
| E. coli OP50 | OD600 of ~1.0-2.0 in liquid culture | S-medium | Provides a food source for the worms during the assay.[14] |
Experimental Protocols
1. High-Throughput Screening (HTS) Assay for SKN-1 Inhibition
This protocol describes a fluorescence-based assay in a 384-well format to quantify the inhibition of the SKN-1 pathway.
-
Organism: Transgenic C. elegans strain CL2166 (dvIs19 [gst-4p::GFP])[3]
-
Compound Preparation:
-
Prepare serial dilutions of this compound and analog compounds in 100% DMSO.
-
Add the diluted compounds to the liquid culture medium (S-medium with E. coli OP50) to achieve the final desired concentrations. Ensure the final DMSO concentration is below 0.5%.
-
-
Assay Procedure:
-
Dispense synchronized L1-stage worms into 384-well microplates containing the compound dilutions.[3]
-
Incubate the plates for 48 hours at 20°C to allow the worms to develop to the L4 stage.[3]
-
To induce SKN-1-dependent GFP expression, add juglone to a final concentration of 150 µM.[3]
-
Incubate the plates for an additional 18 hours at 20°C.[3]
-
-
Data Acquisition and Analysis:
-
Measure GFP fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~525 nm).[4]
-
Normalize the raw fluorescence values to a positive control (juglone alone) and a negative control (DMSO alone).[3]
-
Calculate IC50 values by fitting the concentration-response data to a four-parameter logistic equation.[3]
-
2. C. elegans Lethality Assay
This assay determines the concentration of a compound that is lethal to the worms.
-
Organism: Wild-type (N2) C. elegans
-
Procedure:
-
Dispense synchronized L4-stage worms into 96-well plates with S-medium and E. coli OP50.[15]
-
Add a range of concentrations of the test compound to the wells.
-
Incubate the plates at 20°C for 24 or 48 hours.[15]
-
Score the number of live and dead worms in each well. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.[11][15]
-
-
Data Analysis:
-
Calculate the percentage of lethality at each concentration.
-
Determine the LC50 value.
-
3. Mammalian Nrf2 Selectivity Assay
This assay assesses whether a compound that inhibits the nematode SKN-1 pathway also affects the homologous mammalian Nrf2 pathway.
-
Cell Line: A human cell line (e.g., HepG2) stably transfected with an Nrf2-responsive reporter construct (e.g., ARE-luciferase).
-
Procedure:
-
Seed the reporter cell line into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Induce the Nrf2 pathway with an activator such as sulforaphane.
-
Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 16-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to the vehicle control.
-
If the compound does not significantly reduce the sulforaphane-induced luciferase signal, it is considered selective for the SKN-1 pathway.
-
Visualizations
Caption: The SKN-1 signaling pathway in C. elegans and the inhibitory action of this compound.
Caption: Experimental workflow for the high-throughput this compound SKN-1 inhibition assay.
Caption: Troubleshooting decision tree for common issues in the this compound assay.
References
- 1. A high-throughput behavioral screening platform for measuring chemotaxis by C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Autofluorescence to Assess GFP Expression During Normal Physiology and Aging in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Autofluorescence to Assess GFP Expression During Normal Physiology and Aging in Caenorhabditis elegans. [folia.unifr.ch]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Strain: CL2166, Genotype: dvIs19 III. - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
- 14. High-throughput Screening and Biosensing with Fluorescent C. elegans Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
ML358 Technical Support Center: Investigating Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing ML358, a selective inhibitor of the nematode SKN-1 pathway. While this compound is a valuable tool, understanding its potential off-target effects is crucial for accurate experimental interpretation and successful drug development. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary target?
This compound is a potent small molecule inhibitor of the SKN-1 pathway in nematodes like Caenorhabditis elegans. SKN-1 is a key transcription factor involved in embryonic development, as well as in detoxification and stress resistance pathways. A significant feature of this compound is its selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway.[1]
Q2: Are there known off-target effects for this compound?
Currently, there is limited publicly available data specifically detailing the off-target profile of this compound. As with most small molecule inhibitors, it is critical to experimentally validate its selectivity within your specific model system.
Q3: What are the potential off-target candidates for this compound?
Based on the chemical structure of some pathway inhibitors, it is advisable to consider other hydrolase enzymes as potential off-targets. These may include:
-
Fatty Acid Amide Hydrolase (FAAH): An enzyme that degrades fatty acid amides, including the endocannabinoid anandamide.[1]
-
Carboxylesterases (CES): A family of enzymes involved in the hydrolysis of a wide range of ester- and amide-containing compounds.[1]
Troubleshooting Guide: Unexpected Experimental Results
If your experiments with this compound are yielding unexpected or inconsistent results, consider the following troubleshooting steps to investigate potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Phenotype does not align with known SKN-1 pathway disruption. | This compound may be interacting with an alternative target in your system. | 1. Perform a literature search: See if the observed phenotype is associated with the inhibition of potential off-target families (e.g., hydrolases). 2. Use a structurally unrelated SKN-1 inhibitor: If a different inhibitor of the same pathway produces the same phenotype, it increases confidence that the effect is on-target. 3. Employ an inactive control: Use a close structural analog of this compound that is inactive against the SKN-1 pathway. If the phenotype persists, it is likely an off-target effect. |
| High cellular toxicity at effective concentrations. | The observed cytotoxicity may be due to off-target interactions rather than on-target SKN-1 inhibition. | 1. Determine the cytotoxicity profile: Conduct a dose-response cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell line. 2. Compare with on-target potency: If the cytotoxic concentration is close to the effective concentration for SKN-1 inhibition, off-target effects are more likely. |
| Results vary between different cell lines or model organisms. | Expression levels of the primary target (SKN-1) and potential off-targets can differ significantly between systems. | 1. Characterize your model system: Confirm the expression of SKN-1 and potential off-target enzymes (e.g., FAAH, CES) in your specific cell lines or tissues using techniques like Western blot or qPCR. 2. Consider a knockout/knockdown model: If a specific off-target is suspected, using a knockout or knockdown of that target can help confirm its role in the observed phenotype. |
Quantitative Data on Potential Off-Targets
Key Experimental Protocols
To investigate the potential off-target effects of this compound, a multi-pronged approach employing biochemical and cellular assays is recommended.
Biochemical Screening for Off-Target Inhibition
This method directly assesses the ability of this compound to inhibit the activity of purified enzymes.
Principle: The activity of a purified enzyme (e.g., FAAH or a specific CES isozyme) is measured in the presence and absence of varying concentrations of this compound. A reduction in enzyme activity indicates inhibition.
Detailed Methodology:
-
Reagents and Materials:
-
Purified recombinant human FAAH or CES enzymes.
-
Specific fluorogenic or chromogenic substrate for the enzyme (e.g., AMC-arachidonoyl amide for FAAH).
-
Assay buffer specific to the enzyme.
-
This compound dissolved in DMSO.
-
Positive control inhibitor for the specific enzyme.
-
96- or 384-well microplates (black plates for fluorescent assays).
-
Plate reader capable of measuring fluorescence or absorbance.
-
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In the microplate, add the assay buffer, the purified enzyme, and the diluted this compound or vehicle control (DMSO). c. Pre-incubate the mixture to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the change in fluorescence or absorbance over time at the appropriate wavelength. f. Calculate the initial reaction rates. g. Determine the percent inhibition for each concentration of this compound relative to the DMSO control. h. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells.
Principle: The binding of a ligand (like this compound) to its target protein can increase the protein's thermal stability. This change in stability is detected by heating the cells to various temperatures and quantifying the amount of soluble (non-denatured) protein remaining.
Detailed Methodology:
-
Reagents and Materials:
-
Cultured cells of interest.
-
This compound dissolved in DMSO.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer.
-
Antibodies specific to the potential off-target protein (e.g., anti-FAAH or anti-CES1).
-
Equipment for Western blotting or another protein quantification method.
-
Thermal cycler.
-
-
Procedure: a. Treat cultured cells with this compound or a vehicle control (DMSO) for a defined period. b. Harvest the cells and resuspend them in PBS with protease inhibitors. c. Aliquot the cell suspension into PCR tubes for each temperature point in a planned gradient (e.g., 40°C to 70°C). d. Heat the samples in a thermal cycler for a short duration (e.g., 3 minutes) at the designated temperatures, followed by a cooling step. e. Lyse the cells (e.g., by freeze-thaw cycles or with lysis buffer). f. Centrifuge the lysates to pellet the aggregated proteins. g. Collect the supernatant containing the soluble protein fraction. h. Analyze the amount of the specific soluble protein in each sample by Western blot or another quantitative proteomic method. i. Plot the percentage of soluble protein against the temperature to generate melt curves. A shift in the melt curve for the this compound-treated samples compared to the control indicates target engagement.
Activity-Based Protein Profiling (ABPP)
ABPP is a chemical proteomics approach to globally profile the activity of an entire enzyme family within a complex proteome.
Principle: A broad-spectrum activity-based probe (ABP) that covalently labels the active site of many members of an enzyme family (e.g., serine hydrolases) is used. In a competitive experiment, the proteome is pre-incubated with the inhibitor of interest (this compound). A reduction in labeling of a specific enzyme by the ABP indicates that this compound is binding to and inhibiting that enzyme.[2]
Detailed Methodology:
-
Reagents and Materials:
-
Cell or tissue lysates.
-
This compound dissolved in DMSO.
-
A broad-spectrum ABP for the hydrolase family (e.g., a fluorophosphonate-based probe with a reporter tag like a fluorophore or biotin).
-
SDS-PAGE and in-gel fluorescence scanning equipment (for fluorescent probes).
-
Streptavidin beads and mass spectrometry equipment (for biotinylated probes).
-
-
Procedure (Competitive ABPP): a. Prepare cell or tissue lysates. b. Pre-incubate the proteome with varying concentrations of this compound or a vehicle control (DMSO). c. Add the broad-spectrum ABP to the proteomes and incubate to allow for labeling of active enzymes not blocked by this compound.[2] d. For fluorescent probes: Quench the reaction, separate the proteins by SDS-PAGE, and visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in the fluorescence of a protein band in the this compound-treated lanes indicates inhibition. e. For biotinylated probes: Enrich the probe-labeled proteins using streptavidin beads, digest the proteins into peptides, and analyze by LC-MS/MS to identify and quantify the labeled enzymes. A decrease in the abundance of peptides from a specific hydrolase in the this compound-treated sample indicates inhibition.
Signaling Pathways and Experimental Workflows
Potential Off-Target Signaling Pathways
Inhibition of potential off-targets like FAAH and CES can modulate specific signaling pathways.
-
FAAH Inhibition: By preventing the breakdown of anandamide, FAAH inhibitors can enhance endocannabinoid signaling. This can lead to the activation of cannabinoid receptors (CB1 and CB2), which in turn can influence downstream pathways such as the MAPK/ERK and NF-κB signaling cascades.[3]
Caption: Potential impact of this compound on the FAAH-mediated endocannabinoid signaling pathway.
-
Carboxylesterase (CES) Regulation: The expression of CES enzymes can be regulated by nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). These receptors are activated by a wide range of xenobiotics and endobiotics and play a key role in drug metabolism and disposition.[1][4]
Caption: Regulation of Carboxylesterase (CES) expression by nuclear receptors PXR and CAR.
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the key experimental protocols for identifying off-target effects.
Caption: Workflow for a biochemical screening assay to determine off-target inhibition.
References
ML358 Treatment Technical Support Center
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using ML358, a selective inhibitor of the SKN-1 pathway in nematodes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the SKN-1 signaling pathway in nematodes like Caenorhabditis elegans.[1][2][3] The SKN-1 transcription factor is a key regulator of genes involved in detoxification and stress resistance.[1][3] this compound works by inhibiting the transcriptional activation of SKN-1 target genes, which sensitizes the nematodes to oxidative stress and other toxins.[1][3] It is highly selective for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway.[2][3]
Q2: What are the primary applications of this compound?
A2: this compound is primarily used as a chemical probe to study the SKN-1 signaling pathway, which is involved in stress response, detoxification, and longevity.[1][3] It can be used to investigate the role of SKN-1 in response to various stressors and to screen for new therapeutic agents that could enhance the efficacy of existing anthelmintic drugs.[1]
Experimental Design & Controls
Q3: What are the essential positive and negative controls for an experiment using this compound?
A3: Proper controls are crucial for interpreting your results. Here are the recommended controls:
-
Vehicle Control (Negative): Treat a population of your experimental organism (e.g., C. elegans) with the same concentration of the solvent used to dissolve this compound (typically DMSO). This accounts for any effects of the solvent itself.[1]
-
Inducer-Only Control (Positive for Pathway Activation): If you are studying the inhibitory effect of this compound on an induced SKN-1 response, you will need a control group treated only with the inducer (e.g., acrylamide or sodium arsenite) and the vehicle. This shows the level of pathway activation you are trying to inhibit.
-
This compound-Only Control: A group treated with this compound alone (without an inducer) is important to assess the baseline effect of the compound on your readout.
-
Genetic Control (Negative): If available, using a skn-1 loss-of-function mutant strain can serve as a genetic negative control. In this strain, the pathway is already impaired, so this compound should have a minimal additional effect on SKN-1 target gene expression.
Q4: I am not seeing an inhibitory effect with this compound. What could be the issue?
A4: Several factors could contribute to a lack of observable inhibition. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
Concentration: The effective concentration of this compound can vary depending on the experimental setup. Perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Inducer Strength: If you are using an inducer to activate the SKN-1 pathway, ensure it is potent enough to elicit a strong, measurable response. The inhibitory effect of this compound will be more apparent against a robustly activated pathway.
-
Timing of Treatment: The timing of this compound addition relative to the inducer and the measurement of the endpoint is critical. Consider pre-incubating with this compound before adding the inducer.
-
Assay Sensitivity: Your readout for SKN-1 pathway activation (e.g., GFP reporter expression) must be sensitive enough to detect changes. Ensure your imaging or measurement settings are optimized.
Q5: My this compound treatment is causing high toxicity or lethality in my C. elegans population. How can I address this?
A5: While this compound has been reported to have low toxicity, high concentrations or specific experimental conditions could lead to adverse effects.[4]
-
Confirm with a Cytotoxicity Assay: Perform a specific cytotoxicity or lethality assay to determine the LC50 (lethal concentration 50%) of this compound in your experimental model.[4]
-
Lower the Concentration: Use a lower concentration of this compound. An effective inhibitory concentration may be well below the toxic threshold.
-
Check the Vehicle Concentration: High concentrations of DMSO can be toxic to C. elegans. Ensure your final DMSO concentration is consistent across all conditions and is at a non-toxic level (typically ≤ 0.5%).
-
Synchronize Your Worm Population: Age can affect susceptibility to compounds. Using a synchronized population of worms will ensure more consistent results.[1]
Data Interpretation
Q6: How can I be sure that the effects I am observing are specific to the SKN-1 pathway and not due to off-target effects?
A6: Demonstrating specificity is a key aspect of using chemical inhibitors.
-
Use Genetic Controls: The most rigorous way to demonstrate on-target activity is to show that this compound has no effect in a skn-1 mutant background.
-
Assess Multiple SKN-1 Targets: Do not rely on a single reporter gene. Measure the expression of several known SKN-1 target genes (e.g., gst-4, gcs-1) to see if their suppression is consistent.[5]
-
Counter-Screening: If you are using a reporter assay, it's important to perform a counter-screen to rule out that this compound is not simply quenching your fluorescent signal or causing general toxicity that would lead to a decrease in reporter expression. A viability assay is a good counter-screen.[1]
-
Selectivity Data: this compound has been shown to be selective for the nematode SKN-1 pathway over the mammalian Nrf2 pathway.[2][4]
Quantitative Data Summary
The following tables provide key quantitative data for this compound.
Table 1: Biological Activity and Potency of this compound
| Parameter | Value | Organism/System | Reference |
|---|---|---|---|
| IC50 | 0.24 µM | C. elegans (SKN-1 pathway) | [4] |
| Emax | 100% | C. elegans (SKN-1 pathway) |[4] |
Table 2: Cytotoxicity of this compound
| Assay | LC50 | Organism/Cell Line | Reference |
|---|---|---|---|
| Lethality | > 64 µM | C. elegans | [4] |
| Cytotoxicity | > 5.0 µM | Fa2N-4 human hepatocytes |[4] |
Experimental Protocols
Protocol 1: In vivo SKN-1 Inhibition Assay in C. elegans using a gst-4p::GFP Reporter Strain
This protocol is adapted from the high-throughput screen used to identify this compound and utilizes a transgenic C. elegans strain expressing Green Fluorescent Protein (GFP) under the control of the gst-4 promoter (gst-4p::GFP), a downstream target of SKN-1.[1]
1. Materials and Reagents:
-
C. elegans gst-4p::GFP reporter strain (e.g., CL2166)
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50
-
M9 buffer
-
S-medium
-
This compound stock solution (in DMSO)
-
SKN-1 inducer (e.g., 5 mM acrylamide)
-
96- or 384-well microplates
-
Automated liquid handling system (optional)
-
High-content imaging system or fluorescence microscope
2. Procedure:
-
Culture and Synchronization: Maintain the gst-4p::GFP reporter strain on NGM plates seeded with E. coli OP50. Synchronize the worm population by bleaching gravid adults to isolate eggs. Hatch the eggs in M9 buffer to obtain a synchronized population of L1 larvae. Grow the larvae on NGM plates with OP50 to the L4 stage.[1]
-
Assay Plate Preparation: In a multi-well plate, prepare serial dilutions of this compound in S-medium containing E. coli OP50. Include vehicle (DMSO) only wells as a negative control.
-
Worm Dispensing: Wash the synchronized L4 worms from the NGM plates with S-medium. Dispense a small volume containing a consistent number of worms (e.g., 5-20) into each well of the assay plate.
-
Induction of SKN-1 Pathway: Add the SKN-1 inducer (e.g., acrylamide) to the appropriate wells to a final concentration that elicits a robust GFP response. Include wells with no inducer as a baseline control.
-
Incubation: Incubate the plates at 20°C for a predetermined time (e.g., 6-24 hours) to allow for GFP expression.
-
Imaging: Acquire brightfield and GFP fluorescence images of each well using an automated imaging system or a fluorescence microscope.
-
Data Analysis: Use image analysis software to identify the worms in the brightfield channel and quantify the mean GFP fluorescence intensity per worm.[1] Normalize the GFP intensity of the this compound-treated wells to the vehicle-treated, induced control wells.
Protocol 2: C. elegans Lethality (Cytotoxicity) Assay
This protocol is used to determine the toxicity of this compound to the worms.
1. Materials and Reagents:
-
Wild-type C. elegans (e.g., N2 strain)
-
96-well plates
-
This compound stock solution (in DMSO)
-
S-medium
-
E. coli OP50
-
Dissecting microscope
2. Procedure:
-
Plate Preparation: Prepare serial dilutions of this compound in a 96-well plate containing liquid culture of E. coli OP50 in S-medium. Include a vehicle-only control.
-
Worm Dispensing: Add a synchronized population of L4 worms to each well.
-
Incubation: Incubate the plates at 20°C for 24 hours.[1]
-
Scoring Viability: Score the viability of the worms in each well under a microscope. Worms that do not move when prodded with a platinum wire pick are considered dead.[1]
-
Data Analysis: Calculate the percentage of dead worms for each this compound concentration and determine the LC50 value.
Visualizations
Caption: The SKN-1 signaling pathway in C. elegans and the inhibitory action of this compound.
Caption: A typical experimental workflow for testing this compound's effect on SKN-1 activity.
Caption: A troubleshooting decision tree for experiments where this compound shows no effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Assessing ML358 Cytotoxicity in C. elegans
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of ML358 in Caenorhabditis elegans.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in C. elegans?
A1: this compound is a potent and selective small molecule inhibitor of the SKN-1 pathway in nematodes like C. elegans.[1][2] SKN-1 is a key transcription factor that regulates genes involved in detoxification and stress resistance, making it a functional ortholog of the mammalian Nrf2 transcription factor.[1] this compound inhibits the SKN-1 pathway, which can lead to increased susceptibility of the nematodes to oxidative stress and other toxins.[2] It is highly selective for the nematode SKN-1 pathway with no significant activity against the homologous mammalian Nrf2 pathway.[3]
Q2: Is this compound expected to be highly toxic to C. elegans?
A2: No, this compound is reported to have low direct toxicity to C. elegans. Its primary effect is the inhibition of the SKN-1 stress response pathway. Published data indicates a half-maximal lethal concentration (LC₅₀) of > 64 µM for C. elegans.[4] This suggests that at typical concentrations used for pathway inhibition, widespread lethality should not be observed.
Q3: I am observing higher-than-expected lethality in my C. elegans cultures treated with this compound. What could be the cause?
A3: Several factors could contribute to unexpected lethality:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels, typically ≤1% for C. elegans reproduction assays.[5] Run a solvent-only control to verify.
-
Compound Precipitation: this compound, like many small molecules, may precipitate at higher concentrations or in certain media. Precipitates can be ingested by the worms and cause physical damage or stress. Visually inspect your media for any signs of precipitation.
-
Contamination: Bacterial or fungal contamination of your C. elegans cultures or media can cause sickness and death, which might be mistakenly attributed to the compound.
-
Environmental Stressors: Ensure your incubator temperature is stable (typically 20°C) and that plates are not drying out. Small changes in environmental conditions can significantly alter experimental outcomes.[6]
Q4: My this compound-treated worms show reduced brood size. How can I quantify this effect?
A4: A reduction in brood size is a common sublethal toxicity endpoint. You can quantify this using a reproduction assay. The general steps involve exposing synchronized L4 larvae to different concentrations of this compound and then counting the number of progeny produced over their reproductive period. For a detailed methodology, refer to the Experimental Protocols section below.
Q5: I am not seeing any phenotypic effects of this compound. What are some possible reasons?
A5:
-
Assay Conditions: The effects of this compound are most apparent when the SKN-1 pathway is active. Consider co-exposing the worms to a mild stressor (e.g., a low dose of an oxidizing agent like sodium arsenite) to activate the SKN-1 pathway. This compound's inhibitory effect will be more pronounced under these conditions.
-
Compound Degradation: Ensure your stock solution of this compound is fresh and has been stored properly to prevent degradation.
-
Worm Stage: The developmental stage of the worm can influence its susceptibility to compounds. Ensure you are using a consistent and appropriate life stage for your assay (e.g., synchronized L1 or L4 larvae).[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in results between replicates. | Inconsistent number of worms per well/plate. | Improve worm synchronization and counting methods. Use a dissecting microscope for accurate counting and transfer. |
| Uneven compound distribution in agar. | Ensure the compound is thoroughly mixed into the media before pouring plates. For liquid assays, ensure proper mixing. | |
| Fluctuations in incubator temperature. | Use a calibrated incubator and monitor the temperature regularly. Avoid opening the incubator door frequently. | |
| Worms are crawling up the sides of the wells/plates. | This is a natural behavior but can lead to the worms drying out and dying, skewing results. | Some protocols suggest adding a mild repellent to the walls of the plates, but this can introduce another variable. Ensure the agar surface is not overly dry. |
| Control worms (solvent only) show signs of stress (e.g., reduced growth, lethargy). | Solvent concentration is too high. | Lower the final solvent concentration. A concentration of 0.5% DMSO or lower is often recommended. |
| Contamination of media or bacterial food source. | Use sterile techniques. Prepare fresh media and bacterial cultures. | |
| Difficulty in determining if a worm is dead or alive. | Worms can become temporarily immotile under stress. | Gently prod the worm with a platinum wire pick. If it does not respond, it is considered dead. For high-throughput assays, automated systems often use movement tracking. |
Quantitative Data
The following table summarizes the known quantitative parameters for this compound in C. elegans.
| Parameter | Value | Species/System | Description |
| IC₅₀ (SKN-1 Pathway Inhibition) | 0.24 µM | C. elegans | Half-maximal inhibitory concentration for the SKN-1 pathway.[4] |
| Eₘₐₓ (SKN-1 Pathway Inhibition) | 100% | C. elegans | Maximum efficacy of SKN-1 pathway inhibition.[4] |
| LC₅₀ (Toxicity) | > 64 µM | C. elegans | Half-maximal lethal concentration, indicating low direct toxicity.[4] |
Experimental Protocols
Protocol 1: C. elegans Survival (Lethality) Assay
This protocol assesses the acute toxicity of this compound by determining the percentage of worms that survive after a defined exposure period.
Materials:
-
Synchronized L4 stage C. elegans (e.g., wild-type N2 strain)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (food source)
-
This compound stock solution (in DMSO)
-
M9 buffer
-
Platinum wire worm pick
-
Dissecting microscope
Procedure:
-
Preparation of Assay Plates:
-
Prepare NGM agar plates.
-
After the agar has cooled to approximately 55°C, add this compound to the desired final concentrations. Also, prepare control plates with the solvent (DMSO) at the same concentration as the highest this compound dose.
-
Pour the plates and allow them to solidify.
-
Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight at room temperature.
-
-
Worm Synchronization:
-
Synchronize a population of C. elegans to obtain L4 stage worms. A common method is bleaching gravid adults to isolate eggs, followed by hatching in M9 buffer to arrest larvae at the L1 stage. These L1s are then transferred to seeded NGM plates and grown to the L4 stage.
-
-
Exposure:
-
Using a platinum wire pick, transfer 20-30 synchronized L4 worms to each assay and control plate.
-
Incubate the plates at 20°C.
-
-
Scoring Viability:
-
After 24 hours, count the number of live and dead worms on each plate. A worm is considered dead if it does not respond to a gentle touch with the wire pick.
-
Calculate the percentage of survival for each concentration.
-
Protocol 2: C. elegans Growth Assay
This assay measures the sublethal toxic effects of this compound on the growth of the worms.
Materials:
-
Synchronized L1 stage C. elegans
-
Liquid S-medium
-
96-well microtiter plates
-
E. coli OP50 (prepared as a concentrated liquid culture)
-
This compound stock solution
-
Imaging system or microscope with a micrometer
Procedure:
-
Assay Setup:
-
In a 96-well plate, add liquid S-medium, concentrated E. coli OP50, and the desired concentrations of this compound (and solvent controls) to each well.
-
-
Exposure:
-
Add a small, defined number of synchronized L1 larvae (e.g., 5-10) to each well.
-
-
Incubation:
-
Incubate the plate at 20°C with gentle shaking to prevent the worms from settling.
-
-
Measurement:
-
After 48-72 hours, measure the length of the worms. This can be done by capturing images and using software like ImageJ, or by using automated worm sorting and imaging equipment.
-
Compare the average length of worms at each this compound concentration to the control.
-
Protocol 3: C. elegans Reproduction (Brood Size) Assay
This protocol quantifies the impact of this compound on the reproductive capacity of the worms.
Materials:
-
Synchronized L4 stage C. elegans
-
NGM agar plates prepared with this compound and controls (as in the survival assay)
-
Platinum wire worm pick
Procedure:
-
Initial Exposure:
-
Place a single synchronized L4 worm on each NGM plate containing different concentrations of this compound and controls. Use multiple replicate plates for each condition.
-
-
Progeny Counting:
-
Incubate at 20°C.
-
Every 24 hours, transfer the parent worm to a fresh plate with the same compound concentration. This is done to separate the parent from its progeny for accurate counting.
-
Count the number of eggs and hatched progeny on the plate from which the parent was just removed.
-
Continue this process for the entire reproductive period of the worm (typically 3-4 days).
-
-
Data Analysis:
-
Sum the total number of progeny for each parent worm to determine the total brood size.
-
Compare the average brood size at each this compound concentration to the control.
-
Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity in C. elegans.
Caption: Simplified SKN-1 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The C. elegans Model in Toxicity Testing | FDA [fda.gov]
- 7. Heavy Metal Stress Assay of Caenorhabditis elegans [bio-protocol.org]
Validation & Comparative
Validating ML358's Inhibition of the SKN-1 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML358, a selective inhibitor of the SKN-1 pathway, with other molecules known to modulate this critical stress response pathway. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the signaling cascade and experimental workflows to aid researchers in their study design and interpretation.
The SKN-1 transcription factor, a homolog of mammalian Nrf2, is a master regulator of detoxification and oxidative stress responses in Caenorhabditis elegans.[1][2] Its activation leads to the expression of a suite of cytoprotective genes, making the SKN-1/Nrf2 pathway a significant target for therapeutic intervention in various diseases.[3] this compound has been identified as a first-in-class, potent, and selective small molecule inhibitor of the SKN-1 pathway, offering a valuable tool for investigating SKN-1 function.[2][4]
Quantitative Comparison of SKN-1 Pathway Modulators
Direct comparison of the efficacy of different SKN-1 modulators can be challenging due to their varied mechanisms of action. The following table summarizes key quantitative data for this compound and other compounds that influence the SKN-1 pathway.
| Compound | Target/Mechanism | Efficacy (IC50) | Organism/System | Reference |
| This compound | Direct SKN-1 Pathway Inhibitor | 0.24 µM | C. elegans | [3][4] |
| Withaferin A | Indirect; NF-κB inhibitor, binds to vimentin | 12 nM (HUVEC proliferation) | Human Endothelial Cells | [3] |
| Simvastatin | Indirect; Nrf2 activator | Not applicable for inhibition | Human Cells | [3] |
Experimental Protocols
Accurate validation of SKN-1 pathway inhibition is fundamental for comparative studies. Below are detailed methodologies for key experiments.
Protocol 1: Quantification of SKN-1 Activity using a gst-4p::GFP Reporter Assay in C. elegans
This assay quantifies SKN-1 activity by measuring the expression of Green Fluorescent Protein (GFP) driven by the promoter of gst-4, a well-established downstream target of SKN-1.[5]
Materials:
-
C. elegans strain expressing a gst-4p::GFP reporter.
-
Nematode Growth Medium (NGM) agar plates.
-
E. coli OP50 bacteria.
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Control solvent (vehicle).
-
Oxidative stress-inducing agent (e.g., sodium arsenite or juglone).[1][3]
-
Fluorescence microscope or a large particle sorter (e.g., COPAS BIOSORT).
Procedure:
-
Synchronization of C. elegans : Synchronize the worm population to obtain a cohort at the same developmental stage (e.g., L4 larvae).
-
Compound Exposure : Prepare NGM plates containing various concentrations of the test compound. Ensure a consistent final solvent concentration across all plates, including the vehicle control. Seed the plates with E. coli OP50. Transfer the synchronized L4 larvae to these plates and incubate for a defined period (e.g., 24 hours).
-
Induction of SKN-1 Activity : Prepare a solution of an oxidative stressor (e.g., 50 µM juglone) in M9 buffer.[1] Expose the worms to the stressor for a defined period (e.g., 2-4 hours).[1] A control group should not be exposed to the stressor.
-
Quantification of Reporter Expression : Mount the worms on an agarose pad on a microscope slide.[1] Capture fluorescence images and quantify the mean fluorescence intensity in the intestine of each worm using image analysis software.[1] Alternatively, use a COPAS BIOSORT for high-throughput analysis.
-
Data Analysis : Calculate the mean fluorescence intensity for each condition. Normalize the fluorescence of the compound-treated worms to the vehicle-treated, stressor-exposed control. Plot the normalized fluorescence against the compound concentration to determine the IC50 value.[3]
Protocol 2: Oxidative Stress Resistance Assay
This protocol assesses the effect of SKN-1 inhibition on the organism's ability to survive acute oxidative stress.
Materials:
-
Synchronized L4 or young adult C. elegans.
-
NGM plates containing the test compound or vehicle control.
-
Oxidative stressor solution (e.g., 100 mM paraquat or 5 mM H₂O₂ in M9 buffer).[1]
-
96-well plate.
-
Platinum wire for scoring.
Procedure:
-
Compound Treatment : Expose synchronized worms to the test compound or vehicle on NGM plates as described in Protocol 1.
-
Oxidative Stress Exposure : Wash the treated worms off the plates with M9 buffer and transfer approximately 10-20 worms per well into a 96-well plate. Add the oxidative stressor solution to each well.
-
Survival Scoring : At regular intervals (e.g., every 2 hours for up to 12 hours), count the number of dead worms by gently prodding them with a platinum wire.[1] Worms that do not respond are scored as dead.
-
Data Analysis : Calculate the percentage of surviving worms at each time point for each treatment group. Plot survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival of compound-treated worms to the vehicle control.[1]
Visualizing the SKN-1 Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: Simplified SKN-1 signaling pathway and points of regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to ML358 and Other SKN-1 Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML358, a potent and selective inhibitor of the Caenorhabditis elegans SKN-1 pathway, with its analogs. SKN-1, the functional homolog of mammalian Nrf2, is a critical transcription factor in the response to oxidative stress and detoxification, making it a promising target for novel anthelmintics and a valuable tool for studying stress response pathways.[1][2] This document summarizes quantitative data, details experimental protocols, and provides visualizations of the SKN-1 signaling pathway and experimental workflows to support further research and drug development efforts.
Performance Comparison of SKN-1 Inhibitors
This compound and its analogs represent the most well-characterized series of direct SKN-1 inhibitors.[3] The inhibitory potency of these compounds has been determined using a whole-organism, fluorescence-based assay in a transgenic C. elegans strain (CL2166) that expresses Green Fluorescent Protein (GFP) under the control of the gst-4 promoter, a downstream target of SKN-1.[3] Inhibition of the SKN-1 pathway results in a quantifiable reduction in GFP expression, allowing for the determination of the half-maximal inhibitory concentration (IC50).
| Compound | Target/Mechanism | IC50 (µM) in C. elegans | Selectivity for SKN-1 over mammalian Nrf2 |
| This compound | Direct SKN-1 Pathway Inhibitor | 0.24 | High (Inactive against Nrf2) [4] |
| Analog 1 | Direct SKN-1 Pathway Inhibitor | 0.35 | Data not publicly available |
| Analog 2 | Direct SKN-1 Pathway Inhibitor | 0.88 | Data not publicly available |
| Analog 3 | Direct SKN-1 Pathway Inhibitor | >64 | Data not publicly available |
Note on Other Modulators: While other compounds have been reported to influence the SKN-1 pathway, they often act indirectly, making a direct comparison of inhibitory potency challenging. For instance, Withaferin A is a natural product that can indirectly affect SKN-1 activity through its broader effects on stress response pathways, including inhibition of NF-κB signaling.[1][2] Simvastatin , a widely used statin, has been shown to activate the mammalian homolog of SKN-1, Nrf2, and therefore acts as an agonist rather than an inhibitor.[2]
SKN-1 Signaling Pathway
The SKN-1 transcription factor is a central node in a complex signaling network that governs the response to cellular stress. Its activity is tightly regulated by upstream kinases and protein degradation pathways. Under basal conditions, SKN-1 is targeted for proteasomal degradation. Upon exposure to oxidative stress, signaling cascades, including the p38 MAPK pathway, lead to the activation and nuclear translocation of SKN-1, where it initiates the transcription of a battery of cytoprotective genes.[5][6] Conversely, the insulin/IGF-1 signaling (IIS) pathway acts as a negative regulator of SKN-1.[5]
Caption: The SKN-1 signaling pathway in C. elegans.
Experimental Protocols
In Vivo SKN-1 Reporter Assay in C. elegans
This whole-organism, fluorescence-based assay is the primary method for quantifying the inhibition of the SKN-1 pathway.[3]
1. Organism:
-
Transgenic C. elegans strain CL2166, which expresses GFP under the control of the gst-4 promoter.
2. Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
M9 buffer
-
Synchronized L1-stage worms
-
384-well microplates
-
Juglone (oxidative stressor)
-
Plate reader capable of measuring GFP fluorescence
3. Compound Preparation:
-
Serially dilute compounds in DMSO.
-
Add the diluted compounds to liquid culture medium containing E. coli OP50 to achieve the final desired concentrations.
4. Assay Procedure:
-
Dispense synchronized L1-stage worms into 384-well microplates containing the compound dilutions.
-
Incubate plates for 48 hours at 20°C to allow worms to develop to the L4 stage.
-
To induce SKN-1-dependent GFP expression, add juglone to a final concentration of 150 µM.
-
Incubate the plates for an additional 18 hours at 20°C.
5. Data Acquisition and Analysis:
-
Measure GFP fluorescence using a plate reader.
-
Normalize the raw fluorescence values to a positive control (juglone alone) and a negative control (DMSO alone).
-
Calculate IC50 values by fitting the concentration-response data to a suitable model (e.g., four-parameter logistic equation).
Caption: General experimental workflow for the SKN-1 reporter assay.
Conclusion
This compound is a potent and selective inhibitor of the C. elegans SKN-1 pathway, demonstrating high selectivity over the mammalian Nrf2 pathway.[4] The structure-activity relationship of its analogs indicates that specific chemical modifications can significantly impact inhibitory potency. The detailed experimental protocol provided herein offers a robust framework for the screening and characterization of novel SKN-1 inhibitors. Further research into structurally diverse, direct inhibitors of SKN-1 is warranted to expand the chemical toolbox for studying this critical stress response pathway and for the development of new therapeutic strategies against parasitic nematodes.
References
- 1. Withaferin A suppresses skin tumor promotion by inhibiting proteasome-dependent isocitrate dehydrogenase 1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Disrupting the SKN-1 homeostat: mechanistic insights and phenotypic outcomes [frontiersin.org]
- 6. SKN-1/Nrf, stress responses, and aging in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
ML358 vs. RNAi for SKN-1 Knockdown Studies: A Comparative Guide
For researchers investigating the crucial role of the transcription factor SKN-1 in stress response, detoxification, and longevity, choosing the right tool for knockdown studies is paramount. This guide provides a detailed comparison of two prominent methods for reducing SKN-1 activity in Caenorhabditis elegans: the small molecule inhibitor ML358 and RNA interference (RNAi). We present a comprehensive overview of their mechanisms, efficacy, and experimental considerations, supported by quantitative data and detailed protocols to aid in your research decisions.
At a Glance: this compound vs. RNAi
| Feature | This compound | RNA Interference (RNAi) |
| Mechanism of Action | Small molecule inhibitor of the SKN-1 pathway.[1][2][3] | Post-transcriptional gene silencing via dsRNA.[4][5] |
| Nature of Inhibition | Inhibition of SKN-1 pathway activity.[1][2] | Reduction of skn-1 mRNA levels.[4] |
| Reported Efficacy | IC50 = 0.24 µM (in C. elegans reporter assay).[6][7][8] | Variable, dependent on experimental conditions. |
| Selectivity | Selective for nematode SKN-1 over mammalian Nrf2.[1][3][7] | Potential for off-target effects.[5][9][10] |
| Toxicity in C. elegans | LC50 > 64 µM.[7][8] | Generally low, but can have off-target effects.[5][9] |
| Mode of Delivery | Added to NGM plates.[11] | Feeding (E. coli expressing dsRNA) or injection of dsRNA.[4][12] |
| Temporal Control | Reversible and dose-dependent. | Can be initiated at specific developmental stages. |
| Ease of Use | Simple addition to culture media. | Requires specific bacterial strains or injection techniques. |
Delving Deeper: Mechanisms and Considerations
This compound: A Potent and Selective Chemical Probe
This compound is a first-in-class small molecule inhibitor of the SKN-1 pathway, identified through high-throughput screening.[1][2][13] It functions by inhibiting the transcriptional activation of SKN-1 target genes, thereby sensitizing C. elegans to oxidative stress and certain anthelmintics.[3][7][11] A key advantage of this compound is its selectivity for the nematode SKN-1 pathway over its mammalian homolog, Nrf2, making it a valuable tool for targeted studies in worms with minimal expected interference in mammalian systems.[1][3][7] The precise molecular target of this compound within the SKN-1 pathway is still under investigation, but it is known to prevent SKN-1-driven gene expression induced by stressors.[1][3]
RNA Interference: A Powerful Gene Silencing Tool
RNAi is a widely used technique for gene knockdown that operates via a natural cellular mechanism of post-transcriptional gene silencing.[5] In C. elegans, RNAi is typically achieved by feeding the worms E. coli engineered to express double-stranded RNA (dsRNA) corresponding to the target gene, in this case, skn-1.[4] This dsRNA is processed by the worm's cellular machinery into small interfering RNAs (siRNAs) that guide the RNA-induced silencing complex (RISC) to degrade the target skn-1 mRNA.[9][14] While highly effective, a critical consideration with RNAi is the potential for off-target effects, where the siRNAs may inadvertently silence other genes with similar sequences.[5][9][10]
Visualizing the Approaches
Experimental Protocols
Protocol 1: SKN-1 Inhibition using this compound
This protocol is adapted from methods used to characterize this compound's effect on oxidative stress resistance.[8][11]
-
Preparation of this compound Plates:
-
Prepare Nematode Growth Medium (NGM) agar.
-
After autoclaving and cooling to approximately 55°C, add this compound dissolved in a suitable solvent (e.g., DMSO) to the desired final concentration (e.g., 1 µM, 10 µM, 50 µM).
-
Also prepare vehicle control plates with the solvent alone.
-
Pour the NGM into petri plates and allow them to solidify.
-
Seed the plates with a lawn of E. coli OP50.
-
-
Worm Synchronization and Treatment:
-
Synchronize a population of C. elegans (e.g., wild-type N2) by bleaching gravid adults to isolate eggs.
-
Allow eggs to hatch overnight in M9 buffer to obtain a synchronized L1 larval population.
-
Transfer the synchronized L1 larvae to the prepared this compound and control plates.
-
Incubate the plates at 20°C and allow the worms to develop to the desired stage (e.g., L4 or young adult).
-
-
Oxidative Stress Assay:
-
Prepare a solution of an oxidative stressor, such as juglone or paraquat, in M9 buffer.
-
Wash the worms from the this compound and control plates with M9 buffer.
-
Expose the worms to the oxidative stressor for a defined period.
-
Assess worm survival over time by gentle prodding with a platinum wire. Worms that do not respond are scored as dead.
-
-
Data Analysis:
-
Generate survival curves for each condition using the Kaplan-Meier method.
-
Compare the survival of worms treated with this compound to the vehicle control to determine if this compound sensitizes the worms to oxidative stress.
-
Protocol 2: SKN-1 Knockdown using RNAi by Feeding
This protocol describes a standard method for inducing RNAi in C. elegans.[4][15][16]
-
Preparation of RNAi Plates:
-
Prepare NGM agar containing appropriate antibiotics (e.g., ampicillin and tetracycline) and an inducer of dsRNA expression (e.g., IPTG).
-
Pour the NGM into petri plates and allow them to solidify.
-
Culture E. coli HT115 bacteria containing the L4440 vector with a skn-1 insert. Also, culture bacteria with an empty L4440 vector as a control.
-
Seed the NGM plates with the respective bacterial cultures.
-
-
Worm Synchronization and RNAi Treatment:
-
Synchronize a population of C. elegans as described in Protocol 1.
-
Transfer the synchronized L1 larvae to the prepared skn-1 RNAi and control plates.
-
Incubate the plates at 20°C and allow the worms to develop.
-
-
Assessment of Knockdown Efficiency and Phenotype:
-
Molecular Analysis: To quantify the knockdown efficiency, extract total RNA from a population of worms and perform quantitative real-time PCR (qRT-PCR) to measure the relative abundance of skn-1 mRNA compared to a housekeeping gene.
-
Phenotypic Analysis: Conduct assays relevant to SKN-1 function, such as the oxidative stress assay described in Protocol 1, or use a reporter strain (e.g., gst-4p::GFP) to visualize the activity of SKN-1 target genes.[8][13] For reporter strains, quantify GFP fluorescence using a fluorescence microscope and image analysis software.
-
Conclusion
Both this compound and RNAi are powerful tools for studying SKN-1 function, each with its own set of advantages and considerations. This compound offers a rapid, reversible, and dose-dependent method for inhibiting the SKN-1 pathway with high selectivity for the nematode protein. RNAi provides a robust method for reducing skn-1 gene expression, though researchers must be mindful of potential off-target effects. The choice between these two methods will depend on the specific experimental goals, the desired level of temporal control, and the resources available. This guide provides the foundational information to make an informed decision and design rigorous experiments to further unravel the complexities of SKN-1 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suppression of AMPK/aak-2 by NRF2/SKN-1 down-regulates autophagy during prolonged oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Knockdown of SKN-1 and the Wnt effector TCF/POP-1 reveals differences in endomesoderm specification in C. briggsae as compared with C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. SKN-1 regulates stress resistance downstream of amino catabolism pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ML358 Effects: A Proposed Cross-Validation Across Nematode Species
A comprehensive review of existing literature reveals that while the effects of ML358, a potent inhibitor of the SKN-1 pathway, have been characterized in the model organism Caenorhabditis elegans, there is a notable absence of published data on its effects in other nematode species.[1] This guide, therefore, presents the current knowledge on this compound in C. elegans as a foundational baseline and proposes a detailed experimental framework for the cross-validation of its effects in other significant nematode species. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a broad-spectrum anthelmintic.
This compound in Caenorhabditis elegans: A Summary of Known Effects
This compound has been identified as a first-in-class small molecule inhibitor of the SKN-1 pathway in C. elegans.[2] SKN-1 is a key transcription factor that regulates genes involved in detoxification and stress resistance, making it a promising target for novel anthelmintics.[3] Inhibition of this pathway by this compound sensitizes the nematodes to oxidative stress.[3][4]
Quantitative Data for this compound in C. elegans
| Parameter | Value | Description | Source |
| IC₅₀ | 0.24 µM | Half-maximal inhibitory concentration for the SKN-1 pathway. | [4] |
| LC₅₀ | > 64 µM | Half-maximal lethal concentration, indicating low toxicity to C. elegans. | [4] |
Proposed Cross-Validation of this compound Effects in Other Nematode Species
The distinct biology and genetic backgrounds of different nematode species necessitate a cross-validation of this compound's effects to ascertain its potential as a broad-spectrum anthelmintic. The following nematode species are proposed for a comparative study due to their significant impact on human and animal health, as well as their established laboratory models.
-
Haemonchus contortus : A parasitic nematode of small ruminants, known for its high pathogenicity and increasing drug resistance.[5][6]
-
Brugia malayi : A filarial nematode that causes lymphatic filariasis in humans.[7][8]
-
Strongyloides stercoralis : A human parasitic nematode that can cause a life-threatening hyperinfection syndrome in immunocompromised individuals.[9][10]
-
Meloidogyne incognita : A root-knot nematode that is a major agricultural pest, causing significant crop damage.[11]
Experimental Protocols
The following protocols are adapted from established methods for anthelmintic screening and the specific assays used for this compound in C. elegans.
Nematode Culture and Maintenance
-
C. elegans : Maintain on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50.
-
H. contortus : Culture larvae from the feces of infected sheep. Maintain infective L3 larvae in water at room temperature.
-
B. malayi : Obtain microfilariae from the peritoneal cavity of infected gerbils.[12]
-
S. stercoralis : Maintain free-living stages on charcoal coproculture.
-
M. incognita : Propagate on susceptible tomato plants in a greenhouse.
In Vitro Viability and Motility Assays
These assays will determine the direct effect of this compound on the survival and movement of the different nematode species.
Materials:
-
This compound dissolved in DMSO.
-
Appropriate culture media for each nematode species (e.g., S-medium for C. elegans, RPMI-1640 for B. malayi).
-
Multi-well plates (96- or 384-well).
-
Automated liquid handling systems.
-
High-content imaging system or microscope.
Procedure:
-
Prepare serial dilutions of this compound in the respective culture medium.
-
Add a synchronized population of the desired larval or adult stage of each nematode species to the wells.
-
Incubate the plates under appropriate conditions (temperature, CO₂).
-
Assess viability and motility at defined time points (e.g., 24, 48, 72 hours). Viability can be determined by scoring movement or using vital dyes (e.g., Sytox Green). Motility can be quantified using automated tracking software.
-
Calculate LC₅₀ values for each species.
SKN-1 Pathway Inhibition Assay (adapted from C. elegans)
This assay will investigate if this compound inhibits the SKN-1 ortholog in other nematode species.
Materials:
-
Transgenic nematode strains expressing a reporter gene (e.g., GFP) under the control of a SKN-1 target gene promoter (e.g., gst-4 in C. elegans). If not available, quantitative PCR (qPCR) can be used to measure the expression of SKN-1 target genes.
-
Inducer of the SKN-1 pathway (e.g., acrylamide for C. elegans).
-
This compound.
-
Fluorescence plate reader or qPCR machine.
Procedure:
-
Expose the nematodes to the SKN-1 inducer in the presence of varying concentrations of this compound.
-
After an appropriate incubation period, measure the reporter gene expression (fluorescence) or the mRNA levels of SKN-1 target genes using qPCR.
-
Determine the IC₅₀ of this compound for the inhibition of the SKN-1 pathway in each species.
Signaling Pathway and Experimental Workflow
SKN-1 Signaling Pathway in C. elegans
The following diagram illustrates the SKN-1 signaling pathway in C. elegans and the point of inhibition by this compound.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Haemonchus contortus - Wikipedia [en.wikipedia.org]
- 7. Brugia malayi - Wikipedia [en.wikipedia.org]
- 8. Brugia malayi - WormBase ParaSite [parasite.wormbase.org]
- 9. Strongyloides stercoralis - Wikipedia [en.wikipedia.org]
- 10. Strongyloides stercoralis - WormBase ParaSite [parasite.wormbase.org]
- 11. Effect of fluensulfone on different functional genes of root-knot nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brugia malayi microfilariae adhere to human vascular endothelial cells in a C3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of ML358's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML358, a known inhibitor of the SKN-1 pathway, with other compounds, supported by experimental data. Our aim is to offer a clear perspective on its performance and aid in the design of future research.
Comparative Analysis of Potency
This compound is a potent inhibitor of the SKN-1 pathway in the nematode Caenorhabditis elegans.[1] The SKN-1 transcription factor, a homolog of mammalian Nrf2, is a key regulator of detoxification and stress response pathways, making it a target for novel anthelmintic drugs.[1] The potency of this compound and its analogs has been determined using a primary screen that quantifies the inhibition of the SKN-1 pathway. This is achieved by measuring the reduction in Green Fluorescent Protein (GFP) expression in a transgenic C. elegans strain where GFP is driven by the glutathione S-transferase-4 promoter (gst-4p), a downstream target of SKN-1.[1] The half-maximal inhibitory concentration (IC50) is the primary metric for potency.
In addition to direct inhibitors like this compound and its analogs, other compounds can modulate the SKN-1 pathway indirectly. Withaferin A, for instance, is known to affect this pathway. However, its indirect mechanism of action makes a direct comparison of IC50 values with direct inhibitors challenging.
| Compound | Target/Mechanism | Potency (IC50) | Organism/System |
| This compound | Direct SKN-1 Pathway Inhibitor | 0.24 µM | C. elegans |
| Analog 1 | Direct SKN-1 Pathway Inhibitor | 1.2 µM | C. elegans |
| Analog 2 | Direct SKN-1 Pathway Inhibitor | >10 µM | C. elegans |
| Analog 3 | Direct SKN-1 Pathway Inhibitor | 2.5 µM | C. elegans |
| Withaferin A | Indirect; NF-κB inhibitor | 12 nM (HUVEC proliferation) | Human Endothelial Cells |
Selectivity Profile of this compound
A crucial aspect of a chemical probe's utility is its selectivity. This compound has demonstrated selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway.[1] The initial report from the NIH Molecular Libraries Program indicated that this compound is over 200-fold selective against general cytotoxicity and non-specific heat shock protein inhibitors in C. elegans.
While a comprehensive screening against a broad panel of specific off-targets for this compound is not publicly available, it is suggested that potential off-targets could include other enzymes with similar active site architectures, such as Fatty Acid Amide Hydrolase (FAAH) and Carboxylesterases (CES).[2] Researchers are encouraged to perform their own selectivity profiling in the context of their specific biological systems.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Primary Assay for SKN-1 Pathway Inhibition in C. elegans
This protocol details the whole-organism, fluorescence-based assay used to quantify the inhibition of the SKN-1 pathway by this compound and its analogs.
1. Organism and Reagents:
-
C. elegans strain: A transgenic strain expressing GFP under the control of the gst-4 promoter (gst-4p::GFP).
-
Growth Media: Nematode Growth Medium (NGM) agar plates.
-
Food Source: E. coli OP50 bacteria.
-
Test Compounds: this compound and analogs dissolved in a suitable solvent (e.g., DMSO).
-
Control: Vehicle solvent (e.g., DMSO).
-
Optional Inducer: An oxidative stress-inducing agent such as juglone.
2. Procedure:
-
Synchronization of C. elegans: A synchronized population of L1 stage larvae is obtained by standard methods, such as bleaching gravid adults and allowing the eggs to hatch in M9 buffer without a food source.
-
Compound Plating: Test compounds are serially diluted in the appropriate solvent and added to the NGM plates seeded with E. coli OP50 to achieve the desired final concentrations. Vehicle control plates are also prepared.
-
Worm Treatment: Synchronized L1 larvae are transferred to the compound-containing and control plates.
-
Incubation: The plates are incubated at 20°C, allowing the worms to develop to the L4 or young adult stage.
-
Induction of SKN-1 Activity (Optional): To enhance the signal, worms can be exposed to a solution of a known SKN-1 activator, like 50 µM juglone, for a defined period (e.g., 2-4 hours).
-
Imaging and Quantification:
-
Worms are mounted on a 2% agarose pad on a microscope slide.
-
Fluorescence and bright-field images are captured using a fluorescence microscope.
-
Alternatively, for high-throughput analysis, a large particle sorter capable of measuring fluorescence can be used.
-
-
Data Analysis:
-
The GFP fluorescence intensity is quantified and may be normalized to the size of the worm or a co-expressed fluorescent marker.
-
Dose-response curves are generated by plotting the normalized GFP intensity against the compound concentration.
-
The IC50 value, representing the concentration at which 50% of the maximal inhibition is observed, is calculated from the dose-response curve.
-
Statistical Analysis: Appropriate statistical tests, such as t-tests or ANOVA, should be performed to determine the significance of the observed differences between treatment groups and controls.
References
Comparative Analysis of ML358 and its Derivatives as SKN-1 Pathway Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of the selective SKN-1 pathway inhibitor, ML358, and its analogs. This guide provides a comparative analysis of their biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
This compound is a potent and selective small molecule inhibitor of the SKN-1 pathway in the nematode Caenorhabditis elegans.[1][2] The SKN-1 transcription factor, a homolog of mammalian Nrf2, plays a critical role in the organism's response to oxidative stress and detoxification of xenobiotics.[1][3] This makes the SKN-1 pathway a promising target for the development of novel anthelmintic drugs, particularly in light of growing resistance to current therapies.[2][4] this compound and its derivatives offer valuable tools to probe the function of SKN-1 and serve as a foundation for the development of therapeutics that can enhance the efficacy of existing anthelmintics by suppressing drug resistance mechanisms.[2] This guide presents a comparative analysis of the performance of this compound and a selection of its derivatives, providing key data and methodologies to aid in further research and development.
Performance Comparison of this compound and Its Derivatives
The inhibitory activity of this compound and its analogs against the SKN-1 pathway is typically assessed using a whole-organism, fluorescence-based reporter assay in C. elegans. This assay utilizes a transgenic strain expressing Green Fluorescent Protein (GFP) under the control of the glutathione S-transferase-4 promoter (gst-4p), a downstream target of SKN-1.[1] Inhibition of the SKN-1 pathway results in a quantifiable reduction in GFP expression, allowing for the determination of the half-maximal inhibitory concentration (IC50) of the compounds. The following table summarizes the performance of this compound and several of its key derivatives.
| Compound | Chemical Structure | IC50 (µM) | Reference |
| This compound | N-((2-chloro-5-ethoxyphenyl)methyl)-4-methoxybenzamide | 0.24 | [2] |
| Analog 1 | N-((2-chloro-5-methoxyphenyl)methyl)-4-methoxybenzamide | 0.45 | [1] |
| Analog 2 | N-((2-chloro-5-hydroxyphenyl)methyl)-4-methoxybenzamide | >10 | [1] |
| Analog 3 | N-((2,5-dichlorophenyl)methyl)-4-methoxybenzamide | 1.2 | [1] |
| Analog 4 | N-((5-ethoxy-2-methylphenyl)methyl)-4-methoxybenzamide | 0.33 | [1] |
| Analog 5 | N-((2-chloro-5-ethoxyphenyl)methyl)benzamide | 0.89 | [1] |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the accurate interpretation and replication of the performance data. The following is a detailed protocol for the primary assay used to evaluate this compound and its derivatives.
Primary Assay: C. elegans gst-4p::GFP Reporter Assay
This whole-organism, fluorescence-based assay is the primary method for quantifying the inhibition of the SKN-1 pathway.[1]
Organism:
-
Transgenic C. elegans strain CL2166, which expresses Green Fluorescent Protein (GFP) under the control of the glutathione S-transferase-4 (gst-4) promoter.[1][5]
Materials:
-
Synchronized L1-stage C. elegans (strain CL2166).
-
Nematode Growth Medium (NGM) agar plates.
-
E. coli OP50 (food source).
-
Test compounds (this compound and its derivatives) dissolved in dimethyl sulfoxide (DMSO).
-
Juglone (oxidative stressor).
-
384-well microplates.
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Compound Preparation: Compounds are serially diluted in DMSO and then added to liquid culture medium containing E. coli OP50 to achieve the final desired concentrations.[1]
-
Assay Setup: Synchronized L1-stage worms are dispensed into 384-well microplates containing the compound dilutions.[1]
-
Incubation: Plates are incubated for 48 hours at 20°C, allowing the worms to develop to the L4 stage.[1]
-
Induction of SKN-1 Pathway: To induce SKN-1-dependent GFP expression, juglone is added to a final concentration of 150 µM.[1]
-
Final Incubation: The plates are incubated for an additional 18 hours at 20°C.[1]
-
Data Acquisition: GFP fluorescence is measured using a plate reader.
-
Data Analysis: Raw fluorescence values are normalized to positive (juglone alone) and negative (DMSO alone) controls. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[1]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the SKN-1 signaling pathway and the experimental workflow.
Caption: The SKN-1 signaling pathway in C. elegans.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Conserved SKN-1/Nrf2 Stress Response Pathway Regulates Synaptic Function in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. SKN-1-independent transcriptional activation of glutathione S-transferase 4 (GST-4) by EGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ML358's Mechanism of Action with Genetic Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML358, a potent and selective inhibitor of the SKN-1 pathway in Caenorhabditis elegans, with alternative anthelmintic agents. We delve into the critical role of genetic mutants in definitively validating this compound's mechanism of action and present supporting experimental data and detailed protocols for researchers.
Executive Summary
This compound is a first-in-class small molecule inhibitor of the SKN-1 pathway, a critical regulator of stress response and detoxification in nematodes.[1] This pathway's central role in parasite survival makes it a promising target for novel anthelmintics. The definitive confirmation of this compound's mechanism of action relies on demonstrating its on-target activity in living organisms, a task for which genetic mutants of C. elegans are an invaluable tool. This guide outlines the experimental framework for utilizing such mutants and compares this compound's performance against established anthelmintics, ivermectin and albendazole.
Data Presentation: Performance Comparison of Anthelmintics
The following tables summarize the quantitative data for this compound and its alternatives. Direct comparison of IC50 values should be interpreted with caution due to differing mechanisms of action and assay conditions.
Table 1: In Vitro Efficacy of Anthelmintic Compounds against C. elegans
| Compound | Target/Mechanism of Action | Efficacy (IC50) | Organism/System |
| This compound | Direct SKN-1 Pathway Inhibitor | 0.24 µM | C. elegans (gst-4p::GFP reporter assay)[2] |
| Ivermectin | Glutamate-gated chloride channel agonist | ~2.7 µM | C. elegans (motility assay)[3] |
| Albendazole | Binds to β-tubulin, inhibiting microtubule polymerization | ~236.2 µM | C. elegans (motility assay)[3] |
Table 2: Comparison of Anthelmintic Drug Classes
| Feature | This compound | Ivermectin | Albendazole |
| Primary Target | SKN-1 Transcription Factor Pathway | Glutamate-gated Chloride Channels | β-tubulin |
| Effect on Nematode | Sensitization to oxidative stress, potential reduction in detoxification capacity[1] | Spastic paralysis[4] | Inhibition of glucose uptake, energy depletion, and paralysis[5] |
| Spectrum of Activity | Under investigation, targets a stress response pathway | Broad-spectrum against nematodes and arthropods | Broad-spectrum against nematodes, cestodes, and trematodes[5][6] |
| Known Resistance Mechanisms | Not yet extensively studied | Alterations in glutamate-gated chloride channel subunits | Mutations in the β-tubulin gene[6] |
Confirming Mechanism of Action with Genetic Mutants
The gold standard for validating a drug's mechanism of action is to demonstrate that the genetic ablation of its putative target phenocopies or blocks the drug's effect. In the case of this compound, this involves the use of C. elegans strains with mutations in the skn-1 gene.
The Role of skn-1 Mutants
-
skn-1 Loss-of-Function Mutants: Alleles such as skn-1(zu67) and skn-1(zu135) result in a non-functional SKN-1 protein. These mutants exhibit increased sensitivity to oxidative stress and have a shortened lifespan.[3] The key hypothesis is that if this compound's primary mode of action is to inhibit SKN-1, then in a skn-1 loss-of-function background, the addition of this compound should have a diminished or no additional sensitizing effect to oxidative stressors, as the target is already absent. Furthermore, the induction of SKN-1 target genes, such as gst-4, by stressors is blocked in these mutants.[7]
-
skn-1 Gain-of-Function Mutants: Constitutively active skn-1 alleles, such as skn-1(lax188), lead to continuous activation of the SKN-1 pathway.[6] These mutants display enhanced resistance to stress but have a reduced lifespan. Treatment of these mutants with this compound is expected to rescue the short-lifespan phenotype and reduce the constitutive expression of SKN-1 target genes.
Expected Experimental Outcomes with skn-1 Mutants
Table 3: Predicted Outcomes of this compound Treatment on Wild-Type and skn-1 Mutant C. elegans
| Strain | Treatment | Expected Phenotype | Rationale |
| Wild-Type (N2) | This compound + Oxidative Stressor | Increased sensitivity to stress compared to stressor alone | This compound inhibits the protective SKN-1 pathway. |
| skn-1(zu67) | This compound + Oxidative Stressor | High sensitivity to stress, similar to stressor alone (no significant additive effect of this compound) | The target of this compound (SKN-1) is already non-functional. |
| gst-4p::GFP reporter | This compound + SKN-1 Activator | Reduced GFP expression compared to activator alone | This compound inhibits the activation of the SKN-1 target gene promoter. |
| gst-4p::GFP; skn-1(zu67) | This compound + SKN-1 Activator | No GFP expression | The gst-4 promoter is not activated in the absence of functional SKN-1. |
| skn-1(gf) | This compound | Partial or full rescue of the short-lifespan phenotype | This compound inhibits the constitutively active SKN-1, mitigating its detrimental effects on lifespan. |
Experimental Protocols
CRISPR/Cas9-mediated Generation of skn-1 Knockout in C. elegans
This protocol describes the generation of a skn-1 null mutant using CRISPR/Cas9 for definitive target validation studies.
Materials:
-
Purified Cas9 protein
-
Synthesized crRNA targeting skn-1 and tracrRNA
-
Repair template with homology arms flanking the skn-1 locus and a visible marker (e.g., fluorescent protein)
-
Microinjection setup for C. elegans
-
Selection plates (e.g., containing an antibiotic if a resistance marker is used in the repair template)
Procedure:
-
Design and Synthesize Guide RNA: Design a crRNA specific to an exon of the skn-1 gene.
-
Prepare Injection Mix: Prepare an injection mix containing Cas9 protein, the crRNA:tracrRNA duplex, and the repair template plasmid.
-
Microinjection: Inject the gonad of young adult wild-type C. elegans.
-
Screen for Transformants: Screen the F1 progeny for the expression of the visible marker from the repair template.
-
Isolate Homozygous Mutants: Single out fluorescent F1 progeny and allow them to self-fertilize. Screen the F2 generation for homozygous mutants.
-
Verify Knockout: Confirm the deletion of the skn-1 gene by PCR and Sanger sequencing.
Oxidative Stress Sensitivity Assay
This assay determines the effect of this compound on the sensitivity of C. elegans to an oxidative stressor.
Materials:
-
Synchronized L4 or young adult wild-type and skn-1(zu67) worms
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50
-
This compound dissolved in DMSO
-
Oxidative stressor (e.g., paraquat or juglone)
-
M9 buffer
Procedure:
-
Compound Treatment: Prepare NGM plates containing various concentrations of this compound and a vehicle control (DMSO). Seed the plates with E. coli OP50.
-
Worm Culture: Place synchronized L4 worms onto the prepared plates and incubate at 20°C for 24 hours.
-
Stress Exposure: Wash the worms off the plates with M9 buffer and transfer them to 96-well plates containing the oxidative stressor in M9 buffer.
-
Scoring Survival: Score the number of surviving worms at regular intervals over 24 hours. Worms that do not respond to gentle prodding are considered dead.
-
Data Analysis: Generate survival curves and calculate the mean lifespan for each condition.
gst-4p::GFP Reporter Assay
This assay quantifies the inhibition of SKN-1 transcriptional activity by this compound.
Materials:
-
Synchronized L4 C. elegans strain expressing gst-4p::GFP
-
NGM plates
-
E. coli OP50
-
This compound dissolved in DMSO
-
SKN-1 activator (e.g., juglone)
-
Fluorescence microscope
Procedure:
-
Compound Treatment: Expose synchronized L4 gst-4p::GFP worms to different concentrations of this compound on NGM plates for 4-6 hours.
-
Induction of SKN-1: Add the SKN-1 activator to the plates and incubate for an additional 4 hours.
-
Imaging: Mount the worms on agarose pads and capture fluorescence images.
-
Quantification: Measure the mean fluorescence intensity of the worms in each treatment group.
-
Data Analysis: Normalize the fluorescence intensity to the vehicle control and plot the dose-response curve to determine the IC50 of this compound.
Visualizing the Science
dot
Caption: The SKN-1 signaling pathway and the inhibitory action of this compound.
dot
Caption: Experimental workflow for validating this compound's mechanism of action.
dot
Caption: Logical comparison of anthelmintic mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. SKN-1 links C. elegans mesendodermal specification to a conserved oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative analysis of the molecular and physiological consequences of constitutive SKN-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SKN-1-independent transcriptional activation of glutathione S-transferase 4 (GST-4) by EGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pathology.washington.edu [pathology.washington.edu]
- 6. Activated SKN-1 alters the aging trajectories of long-lived C. elegans mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ML358: A Novel Anthelmintic Candidate Targeting the SKN-1 Pathway – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to conventional anthelmintics necessitates the exploration of novel drugs with unique mechanisms of action. ML358, a potent and selective inhibitor of the SKN-1 pathway in nematodes, represents a promising new avenue for anthelmintic drug development. This guide provides a comparative analysis of this compound's mechanism and potential, alongside the efficacy of established anthelmintics—albendazole, ivermectin, and praziquantel. While direct comparative efficacy studies between this compound and these agents are not yet available in published literature, this document aims to provide a comprehensive overview based on existing data to inform future research and development.
This compound: A First-in-Class SKN-1 Inhibitor
This compound is a small molecule identified through high-throughput screening that selectively inhibits the SKN-1 transcription factor in the model nematode Caenorhabditis elegans[1]. SKN-1 is a crucial regulator of stress response and detoxification pathways in nematodes, making it a compelling target for new anthelmintic therapies. Notably, the regulation and DNA binding of SKN-1 differ from its mammalian homolog, Nrf2, suggesting the potential for selective toxicity against nematodes[1].
The primary appeal of this compound lies in its novel mechanism of action. By inhibiting the SKN-1 pathway, this compound has been shown to sensitize C. elegans to oxidants and existing anthelmintics[1]. This suggests a potential role for this compound not only as a standalone anthelmintic but also as an adjuvant to enhance the efficacy of current drugs and possibly circumvent resistance mechanisms.
Efficacy of Existing Anthelmintics: A Baseline for Comparison
To provide a context for this compound's potential, this section summarizes the efficacy of three widely used anthelmintics. The data is presented for various nematode and trematode species, highlighting the diversity of experimental assays and reported efficacy values.
Albendazole Efficacy Data
Albendazole is a broad-spectrum benzimidazole anthelmintic effective against a range of intestinal helminths. Its primary mechanism of action involves the inhibition of tubulin polymerization.
| Nematode Species | Assay Type | Efficacy Metric | Value | Reference |
| Caenorhabditis elegans | Larval Development | EC50 | 18.43 µM | [2] |
| Trichinella spiralis (adults) | In Vitro Motility | LC50 | 89.77 µg/ml | [3] |
| Trichinella spiralis (larvae) | In Vitro Motility | LC50 | 81.25 µg/ml | [3] |
| Haemonchus contortus (in vivo, sheep) | Fecal Egg Count Reduction | 14.7% | [1] | |
| Trichinella spiralis (in vivo, mice) | Adult Worm Reduction | 90.6% | [4] |
Ivermectin Efficacy Data
Ivermectin, a macrocyclic lactone, is a broad-spectrum antiparasitic agent that acts by targeting glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.
| Nematode Species | Assay Type | Efficacy Metric | Value | Reference |
| Caenorhabditis elegans | Motility Assay | EC50 | 0.19 ± 0.01 µM | [5][6] |
| Haemonchus contortus (in vivo, sheep) | Fecal Egg Count Reduction | 10.4% (resistant strain) | [1] | |
| Haemonchus contortus (in vivo, sheep) | Fecal Egg Count Reduction | 99-100% (susceptible strain) | [7][8] | |
| Haemonchus contortus | Larval Migration Inhibition | LM50 | 0.149 | [9] |
Praziquantel Efficacy Data
Praziquantel is the drug of choice for the treatment of schistosomiasis and is effective against various trematodes and cestodes. Its mechanism of action is thought to involve the disruption of calcium homeostasis in the parasite.
| Helminth Species | Assay Type | Efficacy Metric | Value | Reference |
| Schistosoma mansoni (adults) | In Vitro Motility | MEC (Contraction/Paralysis) | 0.005-0.01 µg/ml | [5] |
| Schistosoma mansoni (in vivo, human) | Cure Rate | 86.9% | [10] | |
| Schistosoma mansoni (in vivo, human) | Egg Reduction Rate | 78.3% | [10] | |
| Schistosoma haematobium (adults) | In Vitro Motility | IC50 | 0.03 µg/ml | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation and comparison of anthelmintic compounds. Below are methodologies for key in vitro assays.
Protocol 1: Caenorhabditis elegans Motility Assay
This assay is used to assess the effect of a compound on the motility of C. elegans.
-
Worm Preparation: Synchronize a culture of C. elegans (e.g., Bristol N2 strain) to obtain a population of L4 larvae. Wash the worms from the culture plates with M9 buffer and collect them in a conical tube. Allow the worms to settle by gravity and remove the supernatant. Wash the worms two more times with M9 buffer.
-
Assay Setup: Resuspend the washed L4 larvae in K saline buffer. In a 96-well microtiter plate, add approximately 60 worms per well in a volume of 80 µL of K saline containing 0.015% bovine serum albumin (BSA)[6][12].
-
Compound Addition: Prepare serial dilutions of the test compound in the appropriate vehicle (e.g., DMSO). Add the compound dilutions to the wells to a final volume of 100 µL. Include vehicle-only wells as negative controls and a known anthelmintic (e.g., ivermectin) as a positive control. The final DMSO concentration should not exceed 1%[6][12].
-
Data Acquisition: Measure the motility of the worms at specified time points (e.g., 1, 4, 12, 24 hours) using an automated instrument that tracks movement, such as an infrared-based motility reader[5][6][12].
-
Data Analysis: Normalize the motility data to the vehicle control. Calculate the EC50 value, which is the concentration of the compound that inhibits motility by 50%, by fitting the data to a dose-response curve.
Protocol 2: Larval Development Assay (LDA)
This assay evaluates the effect of a compound on the development of nematode larvae.
-
Egg Isolation: Recover nematode eggs from the feces of infected animals or from in vitro cultures of adult female worms.
-
Assay Setup: In a 96-well plate, add a suspension of approximately 50-100 eggs per well in a nutrient medium.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include negative (vehicle only) and positive (known anthelmintic) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 27°C) for a period sufficient for larval development to the third-stage (L3) in the control wells (typically 6-7 days).
-
Assessment: After the incubation period, add a fixative (e.g., Lugol's iodine) to each well to stop development. Count the number of eggs, L1, L2, and L3 larvae in each well under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of larval development for each compound concentration compared to the negative control. Determine the EC50 value.
Protocol 3: Egg Hatch Assay (EHA)
This assay assesses the ovicidal activity of a compound.
-
Egg Collection: Collect fresh nematode eggs from fecal samples or adult worm cultures.
-
Assay Setup: In a 96-well plate, add approximately 100-150 eggs per well in a small volume of water or buffer.
-
Compound Exposure: Add serial dilutions of the test compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for 48 hours.
-
Evaluation: After incubation, count the number of hatched larvae and unhatched eggs in each well.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the control. Determine the IC50 value.
Visualizing Mechanisms and Workflows
This compound Mechanism of Action: SKN-1 Pathway Inhibition
Caption: The SKN-1 signaling pathway and the inhibitory action of this compound.
General Workflow for In Vitro Anthelmintic Screening
Caption: A generalized workflow for in vitro anthelmintic drug screening.
Conclusion
This compound presents a novel and promising strategy in the fight against parasitic helminths. Its unique mechanism of targeting the SKN-1 pathway offers the potential for a new class of anthelmintics and a tool to combat emerging drug resistance. While direct comparative efficacy data against established drugs like albendazole, ivermectin, and praziquantel is a critical next step for its development, the existing data on these drugs provides a valuable benchmark. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into this compound and other novel anthelmintic candidates, ultimately contributing to the development of more effective treatments for parasitic diseases.
References
- 1. Efficacy of some anthelmintics on an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caenorhabditis elegans as a model for the screening of anthelminthic compounds: ultrastructural study of the effects of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing drugs to treat trichinellosis: in vitro analysis of the anthelmintic activity of nifedipine and Chrysanthemum coronarium extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative tests of albendazole resistance in Caenorhabditis elegans beta-tubulin mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of praziquantel on different developmental stages of Schistosoma mansoni in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of Ivermectin and Albendazole against Haemonchus contortus in Sheep in West Java, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Praziquantel inhibits Caenorhabditis elegans development and species-wide differences might be cct-8-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. entomoljournal.com [entomoljournal.com]
- 10. Praziquantel is an effective drug for the treatment of Schistosoma Mansoni infection among school-aged children in Northwest Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - Phylumtech [phylumtech.com]
A Comparative Guide to ML358: A Selective Inhibitor of the SKN-1 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor ML358 and its primary experimental alternative for studying the function of the SKN-1 signaling pathway in nematodes. The information presented is collated from peer-reviewed studies to ensure accuracy and reliability for research and drug development applications.
Introduction to this compound
This compound is a pioneering, potent, and selective small molecule inhibitor of the SKN-1 pathway in nematodes, such as the model organism Caenorhabditis elegans.[1][2][3] The transcription factor SKN-1 is a critical regulator of genes involved in detoxification and stress resistance, making it a promising target for the development of novel anthelmintics to combat drug resistance.[1][4] Discovered through a high-throughput screening campaign, this compound serves as a valuable chemical probe for investigating SKN-1 signaling.[1] A key attribute of this compound is its selectivity for the nematode SKN-1 pathway over the homologous mammalian Nrf2 pathway, suggesting a favorable therapeutic window.[1][2]
Quantitative Performance Data
The following table summarizes the key in vivo and in vitro performance metrics of this compound as reported in the primary literature.
| Parameter | Value | Species/System | Brief Description | Reference |
| IC50 | 0.24 µM | C. elegans | Half-maximal inhibitory concentration for the SKN-1 pathway, measured as the inhibition of acrylamide-induced gst-4p::GFP expression. | [1] |
| Emax | 100% | C. elegans | Maximum efficacy of SKN-1 pathway inhibition. | [1] |
| LC50 | > 64 µM | C. elegans | Half-maximal lethal concentration, indicating low toxicity to the nematode. | [1] |
| LC50 | > 5.0 µM | Fa2N-4 immortalized human hepatocytes | Half-maximal lethal concentration in a human cell line, indicating low cytotoxicity. | [1] |
| Nrf2 Pathway Activity | Inactive | Mammalian cells | This compound does not inhibit the homologous mammalian detoxification pathway. | [1] |
Comparison with Alternatives
Currently, there are no other reported small molecule inhibitors that selectively target the nematode SKN-1 pathway with the same mechanism of action as this compound. The primary alternative for inhibiting SKN-1 function in a research setting is RNA interference (RNAi) .
| Feature | This compound (Small Molecule Inhibitor) | RNA interference (RNAi) |
| Mechanism | Inhibition of SKN-1 pathway activity. The precise molecular target is still under investigation, but it prevents SKN-1-driven gene expression.[2][3] | Post-transcriptional gene silencing by introducing double-stranded RNA homologous to the skn-1 gene, leading to the degradation of skn-1 mRNA. |
| Mode of Action | Reversible (typically) | Gene knockdown |
| Speed of Onset | Rapid (minutes to hours) | Slower (hours to days) |
| Dose-Response | Allows for dose-dependent studies | Can be titrated to some extent, but achieving graded responses can be challenging. |
| Selectivity | Selective for the SKN-1 pathway over mammalian Nrf2.[1] | Highly specific to the skn-1 gene sequence. |
| Applications | High-throughput screening, in vivo studies in C. elegans, potential for therapeutic development. | Genetic validation of SKN-1 function, pathway analysis. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SKN-1 signaling pathway and a typical experimental workflow for validating the function of this compound.
Caption: The SKN-1 signaling pathway in C. elegans.
Caption: High-throughput screening workflow for this compound.
Experimental Protocols
This compound Functional Validation using C. elegans gst-4p::GFP Reporter Assay
This protocol is adapted from the high-throughput screening method used for the discovery of this compound.
a. Materials and Reagents:
-
C. elegans strain CL2166 (dvIs19 [gst-4p::GFP])
-
384-well black, clear-bottom microplates
-
This compound stock solution in DMSO
-
S-medium
-
E. coli OP50 (food source)
-
Acrylamide stock solution (inducer of SKN-1)
-
M9 buffer
-
Automated liquid handling system
-
Fluorescence microplate reader
b. Experimental Procedure:
-
Worm Culture: Synchronize C. elegans CL2166 to the L4 larval stage using standard methods.
-
Dispensing Worms: Resuspend the synchronized L4 worms in S-medium containing E. coli OP50 at a density of approximately 20-30 worms per 50 µL. Dispense 50 µL of the worm suspension into each well of a 384-well plate.
-
Compound Addition: Add 100 nL of this compound from a dose-response plate (prepared in DMSO) to the assay plates using a pintool. Control wells receive DMSO only.
-
Induction of SKN-1: Add a final concentration of 2 mM acrylamide to all wells to induce the expression of gst-4p::GFP.
-
Incubation: Incubate the plates at 20°C for 16-18 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity in each well using a fluorescence microplate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Normalize the fluorescence data to the positive (acrylamide + DMSO) and negative (DMSO only) controls. Calculate the IC50 value for this compound by fitting the dose-response data to a four-parameter logistic equation.
SKN-1 Inhibition via RNA interference (RNAi)
a. Materials and Reagents:
-
C. elegans N2 (wild-type) or other desired strain
-
NGM (Nematode Growth Medium) agar plates containing ampicillin and IPTG
-
E. coli HT115 strain carrying the L4440 vector with a skn-1 dsRNA insert or an empty L4440 vector (control)
-
M9 buffer
b. Experimental Procedure:
-
Prepare RNAi Plates: Seed NGM plates containing ampicillin and IPTG with overnight cultures of the appropriate E. coli HT115 strain (skn-1 RNAi or control). Allow the bacterial lawn to grow for 1-2 days at room temperature.
-
Synchronize Worms: Obtain a synchronized population of L1 larvae by bleaching gravid adult worms and allowing the eggs to hatch in M9 buffer.
-
Expose Worms to RNAi: Place the synchronized L1 larvae onto the prepared RNAi plates.
-
Incubation: Grow the worms on the RNAi plates at 20°C. The knockdown of skn-1 is typically effective by the L4 or young adult stage.
References
- 1. Discovery of this compound, a Selective Small Molecule Inhibitor of the SKN-1 Pathway Involved in Drug Detoxification and Resistance in Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unique structure and regulation of the nematode detoxification gene regulator, SKN-1: implications to understanding and controlling drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of ML358 for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of ML358, a selective small molecule inhibitor of the SKN-1 pathway. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be handled as a potentially hazardous substance, adhering to general best practices for novel chemical compounds.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Until specific toxicity data for this compound is available, it is prudent to treat it as a substance with potential hazards.
Recommended Personal Protective Equipment (PPE): [1]
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Generally not required for small quantities handled in a well-ventilated area. If there is a risk of aerosolization, a fume hood should be used. |
This compound Waste Segregation and Collection Protocol
Proper segregation of chemical waste is fundamental to preventing hazardous reactions and ensuring regulatory compliance.
Step-by-Step Waste Collection: [1]
-
Designate a Waste Container: Utilize a dedicated, clearly labeled waste container for this compound and any materials contaminated with it. The container must be constructed from a material compatible with the chemical.
-
Labeling: The container must be affixed with a "Hazardous Waste" tag. The label should include:
-
The full chemical name: this compound.
-
The quantity of the waste.
-
The date of accumulation.
-
Primary hazards (e.g., "Potentially Toxic," "Handle with Caution").
-
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health & Safety (EHS) department. Incompatible chemicals have the potential to react violently.
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, gloves, and absorbent paper, must be collected in the same designated hazardous waste container.
Prohibited Disposal Methods
To prevent environmental contamination and ensure compliance with local regulations, the following disposal methods are strictly prohibited:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or materials contaminated with it be poured down the sanitary sewer.[1]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound is considered hazardous chemical waste and must not be placed in regular trash receptacles.[1]
Final Disposal Procedures
The ultimate disposal of this compound waste must be conducted by trained professionals.
Contacting Environmental Health & Safety (EHS):
Once the designated waste container is nearly full, or upon completion of your work with this compound, you must contact your institution's EHS department to schedule a waste pickup. Be prepared to furnish the EHS team with all the necessary information about the waste, as detailed on the hazardous waste label.[1]
Experimental Workflow for this compound Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling ML358
Essential Safety and Handling Guide for ML358
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a selective inhibitor of the C. elegans SKN-1 pathway.[1] Given the absence of a formal Safety Data Sheet (SDS), this compound should be treated as a potentially hazardous substance. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
While a comprehensive hazard profile for this compound is not publicly available, the following computed properties have been identified.
| Property | Value |
| Molecular Formula | C₄₅H₄₈N₆O₇ |
| Molecular Weight | 784.9 g/mol |
| XLogP3-AA | 4.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 8 |
| Data sourced from PubChem CID 112500310.[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from potential splashes or aerosols. |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a chemical fume hood | Recommended when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Preparation of Solutions:
-
All work with solid this compound and the preparation of stock solutions should be conducted in a certified chemical fume hood.
-
Use a dedicated set of non-sparking tools for weighing and transferring the compound.
-
When dissolving, add the solvent to the solid this compound slowly to avoid splashing.
-
Ensure the vessel is appropriately sized and sealed after preparation.
3. Use in Experiments:
-
Clearly label all vessels containing this compound solutions.
-
When performing experiments, ensure adequate ventilation.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
1. Waste Segregation:
-
Designate a specific, sealed, and clearly labeled hazardous waste container for all this compound-contaminated materials. This includes:
-
Unused or expired this compound compound.
-
Contaminated consumables (e.g., pipette tips, gloves, weighing paper).
-
Empty original containers.
-
Rinsate from cleaning contaminated glassware.
-
2. Labeling:
-
The hazardous waste label must include:
-
The full chemical name: this compound
-
The words "Hazardous Waste"
-
Primary hazard statement: "Potentially Toxic - Handle with Caution"
-
Date of accumulation.
-
3. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and disposal of the hazardous waste container.[1]
-
Follow all institutional and local regulations for chemical waste disposal.
Visual Guides
The following diagrams illustrate the essential workflows for safely handling this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Caption: Key safety considerations for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
